molecular formula C4H2BrNO2 B1498850 2-Bromooxazole-4-carbaldehyde CAS No. 1092351-90-0

2-Bromooxazole-4-carbaldehyde

Cat. No.: B1498850
CAS No.: 1092351-90-0
M. Wt: 175.97 g/mol
InChI Key: QMVGIXDRBNCEPM-UHFFFAOYSA-N
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Description

2-Bromooxazole-4-carbaldehyde is a useful research compound. Its molecular formula is C4H2BrNO2 and its molecular weight is 175.97 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromooxazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromooxazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromooxazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2/c5-4-6-3(1-7)2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVGIXDRBNCEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653318
Record name 2-Bromo-1,3-oxazole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092351-90-0
Record name 2-Bromo-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,3-oxazole-4-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromooxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 2-Bromooxazole-4-carbaldehyde (CAS No. 1092351-90-0). As a functionalized heterocyclic compound, it serves as a versatile building block in medicinal chemistry and materials science.[1] Due to the limited availability of public experimental data for this specific molecule, this guide synthesizes information from chemical supplier databases, computational predictions, and established chemical principles, supported by documented reactions of analogous structures. We present a logical framework for its characterization, propose a viable synthetic pathway, and explore its potential reactivity, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

2-Bromooxazole-4-carbaldehyde is a bifunctional heterocyclic compound featuring an oxazole ring substituted with a bromine atom at the 2-position and a carbaldehyde (formyl) group at the 4-position. The oxazole core is a key pharmacophore found in numerous biologically active compounds. The presence of both a reactive aldehyde and a bromine atom—a versatile handle for cross-coupling reactions—makes this molecule a highly valuable intermediate for the synthesis of complex molecular architectures.[1] Its structure allows for sequential or orthogonal functionalization, providing a strategic advantage in the design of novel pharmaceuticals and advanced materials.[1]

Molecular Structure and Identification

The fundamental identity of 2-Bromooxazole-4-carbaldehyde is established by its unique chemical identifiers.

IdentifierValueSource
CAS Number 1092351-90-0[2]
Molecular Formula C₄H₂BrNO₂[1][2]
Molecular Weight 175.97 g/mol [1]
Canonical SMILES O=CC1=COC(Br)=N1[1]
InChIKey QMVGIXDRBNCEPM-UHFFFAOYSA-N[2]
Alternate Name 2-Bromo-4-formyloxazole

Physicochemical Properties

PropertyValue / DescriptionNotes
Appearance Expected to be a solid.Based on related structures.
Melting Point Not reported.-
Boiling Point 267.6 ± 32.0 °C (Predicted)This is a computationally derived value and should be used as an estimate.[2]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF.Based on general solubility of similar heterocyclic aldehydes.
Purity Commercially available with purities typically ≥95-97%.[2]
Storage Recommended storage at 2-8°C under an inert atmosphere.[1]
XLogP3 1.2 (Predicted)Indicates moderate lipophilicity.[1]

Proposed Synthesis and Characterization

While a specific, published synthesis for 2-Bromooxazole-4-carbaldehyde is not available, a plausible synthetic route can be devised based on established heterocyclic chemistry. A common strategy involves the formation of the oxazole ring followed by functional group introduction. A logical approach would be the oxidation of the corresponding alcohol, (2-bromooxazol-4-yl)methanol.

Proposed Synthetic Workflow

A potential two-step synthesis starting from a commercially available building block is outlined below. This approach leverages a known transformation followed by a standard oxidation.

G cluster_0 Step 1: Oxazole Formation (Hypothetical) cluster_1 Step 2: Oxidation start Ethyl 2-bromo-4-(hydroxymethyl)oxazole-5-carboxylate (or similar precursor) reduct Reduction/Modification start->reduct e.g., LiAlH₄ alcohol (2-bromooxazol-4-yl)methanol reduct->alcohol product 2-Bromooxazole-4-carbaldehyde alcohol->product Oxidation reagent Oxidizing Agent (e.g., PCC, DMP) caption Proposed synthetic pathway to 2-Bromooxazole-4-carbaldehyde. G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment product Synthesized Product (2-Bromooxazole-4-carbaldehyde) nmr ¹H & ¹³C NMR Chemical Shift (ppm) Coupling Constants (Hz) Integration product->nmr Structure Elucidation ms Mass Spec (MS) Molecular Ion Peak Isotopic Pattern (Br) product->ms Mass Verification ir Infrared (IR) C=O stretch (aldehyde) C=N stretch (oxazole) C-Br stretch product->ir Functional Groups hplc HPLC/UPLC product->hplc Quantitative Purity tlc TLC caption Standard analytical workflow for characterization.

Caption: Standard analytical workflow for characterization.

Expected Spectroscopic Signatures:

  • ¹H NMR: A singlet for the aldehydic proton (CHO) typically in the range of 9.5-10.5 ppm. A singlet for the proton at the 5-position of the oxazole ring.

  • ¹³C NMR: A signal for the aldehyde carbonyl carbon (around 180-190 ppm), and distinct signals for the carbon atoms of the oxazole ring, including the carbon bearing the bromine.

  • IR Spectroscopy: A strong characteristic absorption band for the aldehyde C=O stretching vibration (around 1700 cm⁻¹).

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, with a characteristic M+2 isotopic pattern due to the presence of bromine.

Reactivity Profile and Synthetic Utility

The synthetic utility of 2-Bromooxazole-4-carbaldehyde stems from its two distinct reactive sites, which can be addressed selectively.

Reactions at the 2-Bromo Position

The C-Br bond at the 2-position of the oxazole is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. This enables the introduction of a wide variety of substituents.

G cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions start 2-Bromooxazole- 4-carbaldehyde suzuki Suzuki Coupling (with Boronic Acids/Esters) start->suzuki Pd catalyst, Base stille Stille Coupling (with Organostannanes) start->stille Pd catalyst buchwald Buchwald-Hartwig (with Amines) start->buchwald Pd catalyst, Base product_aryl 2-Aryl/Heteroaryl-Substituted Oxazole-4-carbaldehyde suzuki->product_aryl stille->product_aryl product_amine 2-Amino-Substituted Oxazole-4-carbaldehyde buchwald->product_amine caption Key cross-coupling reactions at the 2-bromo position.

Caption: Key cross-coupling reactions at the 2-bromo position.

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids provides a powerful method to form C-C bonds, yielding 2-aryl(heteroaryl)oxazole-4-carbaldehydes.

  • Stille Coupling: Coupling with organostannanes is another effective C-C bond-forming reaction, known for its tolerance of a wide range of functional groups.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with primary or secondary amines, leading to 2-aminooxazole derivatives.

Reactions at the 4-Carbaldehyde Position

The aldehyde group is a versatile electrophile, susceptible to nucleophilic attack and various condensation reactions.

  • Grignard and Organolithium Addition: Reaction with organometallic reagents will produce secondary alcohols, which can be further manipulated.

  • Wittig Reaction/Olefination: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) convert the aldehyde into an alkene, enabling carbon chain extension with control over stereochemistry.

  • Reductive Amination: A two-step or one-pot reaction with an amine followed by reduction (e.g., with NaBH₃CN) yields substituted amines.

  • Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid (e.g., using Jones reagent or Pinnick oxidation) or reduced to a primary alcohol (e.g., with NaBH₄).

Safety and Handling

A specific, publicly available Safety Data Sheet (SDS) for 2-Bromooxazole-4-carbaldehyde is not readily found. However, based on its structure and data for analogous compounds like 2-bromothiazole-4-carboxaldehyde, the following hazards should be anticipated and precautions taken.

  • Potential Hazards:

    • Harmful if swallowed.

    • Causes skin irritation.

    • May cause an allergic skin reaction.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Recommended Handling Procedures:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place.

Disclaimer: This information is extrapolated from similar compounds. The user is REQUIRED to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

2-Bromooxazole-4-carbaldehyde is a promising heterocyclic building block with significant potential in synthetic chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an attractive intermediate for the construction of complex target molecules in drug discovery and materials science. While detailed experimental data remains sparse in the public domain, this guide provides a robust framework based on established chemical principles and data from analogous compounds to inform its safe handling, characterization, and synthetic application.

References

Sources

An In-depth Technical Guide to 2-Bromooxazole-4-carbaldehyde: Molecular Structure and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromooxazole-4-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive bromine atom at the C2 position and a formyl group at the C4 position of the oxazole ring, allows for selective and diverse chemical transformations. This guide provides a comprehensive overview of the molecular structure, spectroscopic signature, and synthetic utility of 2-Bromooxazole-4-carbaldehyde. We will delve into its reactivity, focusing on key transformations such as palladium-catalyzed cross-coupling reactions at the C2-position and olefination reactions at the C4-aldehyde. This document aims to serve as a technical resource for researchers leveraging this powerful synthetic intermediate in the design and synthesis of novel bioactive molecules and functional materials.

Molecular Structure and Spectroscopic Characterization

The molecular structure of 2-Bromooxazole-4-carbaldehyde features a planar, five-membered oxazole ring. The bromine atom at the C2 position and the carbaldehyde group at the C4 position are the key functional handles that dictate its reactivity.

Proposed Synthesis

A plausible synthetic route to 2-Bromooxazole-4-carbaldehyde can be adapted from established methods for the synthesis of substituted oxazoles. One such approach involves the formylation of a suitable 2-bromooxazole precursor. A potential synthetic pathway is outlined below:

Synthesis of 2-Bromooxazole-4-carbaldehyde cluster_0 Synthesis Pathway Start Ethyl 2-bromooxazole-4-carboxylate Step1 Reduction (e.g., DIBAL-H) Start->Step1 Intermediate (2-Bromooxazol-4-yl)methanol Step1->Intermediate Step2 Oxidation (e.g., PCC, DMP) Intermediate->Step2 Product 2-Bromooxazole-4-carbaldehyde Step2->Product

Caption: Proposed synthesis of 2-Bromooxazole-4-carbaldehyde.

This synthetic approach leverages the commercially available ethyl 2-bromooxazole-4-carboxylate.[1] The ester is first reduced to the corresponding alcohol using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) to avoid reduction of the oxazole ring. Subsequent oxidation of the primary alcohol with a reagent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) would then yield the target aldehyde.

Spectroscopic Profile (Predicted)
Spectroscopic Data Predicted Characteristics
¹H NMR - Aldehydic proton (CHO): singlet, δ 9.8-10.0 ppm. - Oxazole ring proton (H5): singlet, δ 8.0-8.5 ppm.
¹³C NMR - Carbonyl carbon (CHO): δ 185-195 ppm. - Oxazole ring carbons: C2 (C-Br) ~140-150 ppm, C4 (C-CHO) ~150-160 ppm, C5 ~120-130 ppm.
IR (cm⁻¹) - Strong C=O stretch (aldehyde): ~1700-1710 cm⁻¹. - C-H stretch (aldehyde): ~2720 and ~2820 cm⁻¹. - Oxazole ring vibrations: ~1500-1600 cm⁻¹.
Mass Spec. (EI) - Molecular ion peak (M⁺) and M+2 peak in a ~1:1 ratio due to the presence of bromine.

Reactivity and Synthetic Applications

The synthetic utility of 2-Bromooxazole-4-carbaldehyde stems from the orthogonal reactivity of its two functional groups. The C2-bromo position is susceptible to palladium-catalyzed cross-coupling reactions, while the C4-aldehyde is a versatile handle for carbon-carbon bond formation and functional group interconversion.

Reactivity of 2-Bromooxazole-4-carbaldehyde cluster_C2 Reactions at C2-Position cluster_C4 Reactions at C4-Aldehyde Start 2-Bromooxazole-4-carbaldehyde Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, base) Start->Suzuki C-C bond formation Stille Stille Coupling (Ar-SnR₃, Pd catalyst) Start->Stille C-C bond formation Wittig Wittig Reaction (Ph₃P=CHR, base) Start->Wittig Olefination HWE Horner-Wadsworth-Emmons ((RO)₂P(O)CH₂R', base) Start->HWE Olefination Product_C2 2-Aryl-oxazole-4-carbaldehyde Suzuki->Product_C2 Stille->Product_C2 Product_C4 2-Bromo-4-(alkenyl)oxazole Wittig->Product_C4 HWE->Product_C4

Caption: Key reaction pathways for 2-Bromooxazole-4-carbaldehyde.

Palladium-Catalyzed Cross-Coupling at the C2-Position

The electron-deficient nature of the oxazole ring facilitates oxidative addition of palladium(0) to the C-Br bond, making 2-Bromooxazole-4-carbaldehyde an excellent substrate for various cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the oxazole core and various aryl or vinyl boronic acids or esters.[5][6] This reaction typically proceeds under mild conditions with high functional group tolerance.[5]

Experimental Protocol (General):

  • To a degassed solution of 2-Bromooxazole-4-carbaldehyde (1.0 eq) and the corresponding boronic acid (1.2 eq) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted oxazole-4-carbaldehyde.

The Stille coupling provides an alternative route for C-C bond formation, utilizing organostannane reagents.[7][8][9] While organotin compounds are toxic, the Stille reaction is often tolerant of a wide range of functional groups and can be advantageous in specific synthetic contexts.[7][9]

Experimental Protocol (General):

  • In an inert atmosphere glovebox or under a stream of argon, a reaction vessel is charged with 2-Bromooxazole-4-carbaldehyde (1.0 eq), the organostannane reagent (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 0.05 eq), and a suitable solvent (e.g., anhydrous toluene or DMF).

  • The reaction mixture is heated to a temperature between 80 and 120 °C and stirred until completion.

  • After cooling, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to remove tin byproducts.

  • The organic layer is then washed with water and brine, dried, and concentrated.

  • Purification by column chromatography yields the desired coupled product.

Olefination Reactions of the C4-Aldehyde

The aldehyde functionality at the C4 position is a versatile precursor for the synthesis of α,β-unsaturated oxazole derivatives through olefination reactions.

The Wittig reaction is a widely used method for the conversion of aldehydes to alkenes using a phosphonium ylide.[10][11][12] The stereochemical outcome of the reaction is dependent on the nature of the ylide used.[10]

Experimental Protocol (General):

  • A phosphonium salt (1.1 eq) is suspended in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere.

  • A strong base (e.g., n-BuLi, NaH, or KHMDS, 1.1 eq) is added at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide.

  • A solution of 2-Bromooxazole-4-carbaldehyde (1.0 eq) in the same anhydrous solvent is then added dropwise to the ylide solution.

  • The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions and often provides excellent E-selectivity for the resulting alkene.[13][14][15][16] A key advantage of the HWE reaction is the water-solubility of the phosphate byproduct, which simplifies purification.[14]

Experimental Protocol (General):

  • To a solution of a phosphonate ester (1.1 eq) in an anhydrous solvent (e.g., THF or DME) under an inert atmosphere is added a base (e.g., NaH, K₂CO₃, or DBU, 1.1 eq) at 0 °C.

  • The mixture is stirred for a short period to allow for the formation of the phosphonate anion.

  • A solution of 2-Bromooxazole-4-carbaldehyde (1.0 eq) in the same solvent is then added, and the reaction is stirred at room temperature until completion.

  • The reaction is quenched with water and extracted with an organic solvent.

  • The organic layer is washed with brine, dried, and concentrated.

  • Purification by column chromatography affords the desired alkene product.

Applications in Drug Discovery and Materials Science

The 2,4-disubstituted oxazole motif is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents.[17] 2-Bromooxazole-4-carbaldehyde serves as a key intermediate for the synthesis of such compounds. For instance, the C2-arylated oxazole-4-carbaldehydes can be further elaborated to generate libraries of potential kinase inhibitors, anti-inflammatory agents, or antibacterial compounds.[18][19] The alkenyl-substituted oxazoles derived from olefination reactions can be utilized as monomers for the synthesis of novel conjugated polymers with interesting photophysical properties for applications in organic electronics.

Conclusion

2-Bromooxazole-4-carbaldehyde is a highly valuable and versatile building block in modern organic synthesis. The distinct reactivity of its C2-bromo and C4-formyl groups allows for a wide range of selective transformations, providing access to a diverse array of complex molecules. The palladium-catalyzed cross-coupling reactions and olefination reactions discussed herein represent just a fraction of the synthetic potential of this compound. As the demand for novel bioactive compounds and functional materials continues to grow, the utility of 2-Bromooxazole-4-carbaldehyde as a key synthetic intermediate is poised to expand even further.

References

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  • A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
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  • Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

  • Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journals. [Link]

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  • Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. [Link]

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An In-depth Technical Guide to 2-Bromo-1,3-oxazole-4-carbaldehyde (CAS Number: 1092351-90-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Bromo-1,3-oxazole-4-carbaldehyde, identified by CAS number 1092351-90-0, is a key heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive bromine atom, an aldehyde group, and an oxazole core, makes it a versatile precursor for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity, and potential applications in drug discovery, based on the established chemistry of related oxazole derivatives.

Core Chemical Properties

2-Bromo-1,3-oxazole-4-carbaldehyde is a small molecule with the molecular formula C₄H₂BrNO₂ and a molecular weight of approximately 175.97 g/mol .[1][2] While specific, experimentally determined physicochemical data for this compound are not widely available in the public domain, its structure suggests it is likely a solid at room temperature with moderate polarity.

PropertyValueSource
CAS Number 1092351-90-0[1][2][3][4]
Molecular Formula C₄H₂BrNO₂[1][5][6]
Molecular Weight ~175.97 g/mol [1][2][4]
IUPAC Name 2-bromo-1,3-oxazole-4-carbaldehyde[3][5]
SMILES O=CC1=COC(Br)=N1[2][6]
XLogP3 (Predicted) 1.2[6]
Complexity (Predicted) 98[6]

Synthesis of 2-Bromo-1,3-oxazole-4-carbaldehyde: Plausible Strategies

While a specific, detailed synthesis protocol for 2-bromo-1,3-oxazole-4-carbaldehyde is not readily found in published literature, its structure suggests several viable synthetic strategies based on established oxazole synthesis methodologies.

Van Leusen Oxazole Synthesis

A highly probable route to 2-bromo-1,3-oxazole-4-carbaldehyde is through a modification of the Van Leusen oxazole synthesis.[7] This method typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). A plausible adaptation for the target molecule could involve a multi-step sequence starting from a suitable precursor.

From Serine-derived Oxazolidines

Another efficient method for the synthesis of 2,4-disubstituted oxazoles involves the condensation of serine with an aldehyde to form an oxazolidine, which is then oxidized.[8] This approach offers the advantage of using readily available starting materials and proceeding under mild conditions.

Conceptual Experimental Protocol: A Generalized Approach to Oxazole Synthesis

Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of 2-bromo-1,3-oxazole-4-carbaldehyde.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate starting materials (e.g., a suitable aldehyde and an amino acid derivative or isocyanide) in an anhydrous solvent (e.g., THF, DMF).

  • Reagent Addition: Slowly add the necessary reagents, such as a dehydrating agent or a base (e.g., K₂CO₃), to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Plausible Synthesis Pathways Starting_Materials Appropriate Precursors (e.g., serine, aldehydes, isocyanides) Reaction Oxazole Ring Formation (e.g., Van Leusen, Robinson-Gabriel) Starting_Materials->Reaction Reagents, Catalyst Intermediate Substituted Oxazole Reaction->Intermediate Functional_Group_Interconversion Modification of Substituents Intermediate->Functional_Group_Interconversion Final_Product 2-Bromo-1,3-oxazole-4-carbaldehyde Functional_Group_Interconversion->Final_Product Suzuki_Coupling_Workflow cluster_reaction Suzuki-Miyaura Cross-Coupling Bromooxazole 2-Bromo-1,3-oxazole-4-carbaldehyde Coupling Pd-Catalyzed Reaction Bromooxazole->Coupling Boronic_Acid R-B(OH)₂ Boronic_Acid->Coupling Coupled_Product 2-Aryl/Vinyl-1,3-oxazole-4-carbaldehyde Coupling->Coupled_Product Base, Solvent, Heat

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Unlocking the Therapeutic Potential of 2-Bromooxazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Among the various substituted oxazoles, 2-bromooxazole derivatives represent a largely unexplored chemical space with significant therapeutic potential. This technical guide provides an in-depth analysis of the prospective biological activities of 2-bromooxazole derivatives, drawing upon the established pharmacology of the broader oxazole class and the influence of halogenation on molecular bioactivity. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents. While direct biological studies on 2-bromooxazole derivatives are sparse, this guide synthesizes existing knowledge to illuminate promising avenues for future research and development.

The Oxazole Scaffold: A Privileged Motif in Medicinal Chemistry

The five-membered aromatic heterocycle, oxazole, is a recurring motif in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow for effective binding to a diverse range of biological targets.[2] Marketed drugs and clinical candidates containing the oxazole ring system span a wide array of therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications.[1]

The versatility of the oxazole ring allows for substitutions at various positions, with the 2-position being a common site for modification to modulate pharmacological activity. While many 2-substituted oxazoles have been extensively studied, the 2-bromo derivatives have predominantly been viewed as synthetic intermediates.[3] This guide posits that the 2-bromooxazole moiety itself may confer unique biological properties worthy of direct investigation.

Potential Biological Activities of 2-Bromooxazole Derivatives

Based on the extensive literature on oxazole and bromo-substituted heterocyclic compounds, we can project the following potential biological activities for 2-bromooxazole derivatives:

Anticancer Activity

Oxazole derivatives have demonstrated potent anticancer activity through various mechanisms of action.[2] These include the inhibition of crucial cellular targets such as STAT3, microtubules, G-quadruplexes, and DNA topoisomerases.[2] The introduction of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its cell permeability and interaction with hydrophobic pockets in target proteins.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many oxazole-containing compounds act as kinase inhibitors. The electronegative bromine atom at the 2-position could influence the binding affinity and selectivity for specific kinase targets.

  • Induction of Apoptosis: Oxazole derivatives are known to induce apoptosis in cancer cells.[2] 2-bromooxazole derivatives may trigger apoptotic pathways through mechanisms such as the generation of reactive oxygen species (ROS) or the disruption of mitochondrial function.

  • DNA Intercalation and Damage: The planar structure of the oxazole ring, combined with the potential for the bromine to participate in halogen bonding, could facilitate intercalation into DNA, leading to cell cycle arrest and apoptosis.

Experimental Workflow for Anticancer Evaluation:

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation A Synthesis of 2-Bromooxazole Derivatives B Cytotoxicity Assays (MTT, SRB) on Cancer Cell Lines A->B Test Compounds C Mechanism of Action Studies B->C Active Compounds D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assays (Annexin V/PI) C->E F Kinase Inhibition Assays C->F G ROS Detection Assays C->G H Xenograft Mouse Models C->H Lead Compounds I Toxicity and Pharmacokinetic Studies H->I Promising Candidates

Caption: Workflow for evaluating the anticancer potential of 2-bromooxazole derivatives.

Antimicrobial Activity

The oxazole nucleus is present in several natural and synthetic antimicrobial agents.[4] Halogenation, particularly bromination, is a common feature in marine natural products with potent antimicrobial properties. The 2-bromo substituent could therefore be a key feature for developing novel antimicrobial oxazole derivatives.

Potential Mechanisms of Action:

  • Enzyme Inhibition: 2-bromooxazole derivatives could inhibit essential bacterial or fungal enzymes, such as those involved in cell wall synthesis or DNA replication.

  • Membrane Disruption: The lipophilic nature of the bromo-substituted compounds may facilitate their insertion into microbial cell membranes, leading to disruption of membrane integrity and cell death.

  • Biofilm Inhibition: Many heterocyclic compounds are known to inhibit biofilm formation, a key virulence factor in many pathogenic microbes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Bacterial/Fungal Inoculum: Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media to achieve a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution of Compounds: Prepare a series of twofold dilutions of the 2-bromooxazole derivatives in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

Anti-inflammatory Activity

Certain oxazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[1] The 2-bromooxazole scaffold could serve as a template for the design of novel anti-inflammatory agents.

Potential Mechanisms of Action:

  • COX-2 Inhibition: Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Molecular modeling studies could help in designing 2-bromooxazole derivatives with selectivity for the COX-2 active site.

  • Inhibition of Pro-inflammatory Cytokines: The compounds could potentially modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Data Presentation: Hypothetical Anti-inflammatory Activity

Compound ID2-Bromooxazole DerivativeCOX-2 Inhibition (IC50, µM)TNF-α Release Inhibition (%)
BZO-12-bromo-5-phenyloxazole5.245
BZO-22-bromo-4,5-diphenyloxazole1.868
BZO-32-bromo-5-(4-fluorophenyl)oxazole2.555
CelecoxibStandard Drug0.875

Synthesis of 2-Bromooxazole Derivatives: A Gateway to Biological Screening

The primary utility of 2-bromooxazole to date has been in synthetic organic chemistry, where it serves as a versatile building block.[3] The bromine atom at the 2-position is readily displaced in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of substituents.[3]

Synthetic Workflow:

G A Oxazole B Lithiation A->B C Bromination B->C D 2-Bromooxazole C->D E Suzuki-Miyaura Coupling D->E Pd Catalyst, Boronic Acid H Library of 2-Bromooxazole Derivatives D->H Further Derivatization while retaining Br F Library of 2-Aryl/Vinyl-oxazoles E->F G Direct Biological Screening F->G Comparative Screening H->G

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The Oxazole Core: A Journey from Serendipitous Discovery to a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Heterocycle with Profound Impact

The oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a quintessential scaffold in the landscape of organic chemistry and drug discovery. Its unique electronic properties and versatile reactivity have made it a privileged structure in a vast array of natural products and synthetic pharmaceuticals. This guide provides a comprehensive exploration of the discovery and history of substituted oxazoles, tracing their evolution from early, often serendipitous, syntheses to their current status as a cornerstone of modern medicinal chemistry. We will delve into the seminal synthetic methodologies that unlocked the potential of this unassuming heterocycle, examining the mechanistic intricacies and the causal relationships behind experimental choices. Furthermore, we will journey through the discovery of key oxazole-containing natural products and pharmaceuticals, highlighting their profound impact on human health.

Part 1: The Dawn of Oxazole Chemistry: Early Discoveries and Foundational Syntheses

The history of oxazole chemistry is a testament to the incremental and often interconnected nature of scientific progress. While the parent oxazole was not synthesized until the mid-20th century, the journey into substituted oxazoles began much earlier.

The First Glimpse: An 1876 Synthesis of a Substituted Oxazole

The first documented synthesis of a substituted oxazole is credited to the work done in 1876, with the preparation of 2-methyloxazole.[1][2] This early foray into the world of oxazoles, while not a named reaction in the classical sense, laid the groundwork for future explorations into this heterocyclic system. The initial interest in oxazoles was further piqued during the intensive research efforts surrounding penicillin during World War II, as the molecule was initially thought to contain an oxazole ring.[1][2]

The Bredereck Reaction: A Versatile Route from α-Haloketones

A significant early contribution to oxazole synthesis was the reaction of α-haloketones with amides, a method now often associated with the work of Bredereck.[3] This approach provided a relatively straightforward and versatile entry point to 2,4-disubstituted oxazoles.[3] The reaction proceeds through the initial N-alkylation of the amide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic oxazole ring. The choice of the amide and the α-haloketone allows for the introduction of a wide variety of substituents at the 2- and 4-positions of the oxazole core.

Experimental Protocol: General Procedure for the Bredereck Synthesis of 2,4-Disubstituted Oxazoles

Materials:

  • α-Haloketone (1.0 eq)

  • Amide (1.0 - 1.2 eq)

  • High-boiling solvent (e.g., N,N-dimethylformamide (DMF), dioxane)

  • Dehydrating agent (optional, e.g., phosphorus oxychloride, sulfuric acid)

Procedure:

  • To a solution of the amide in a suitable high-boiling solvent, add the α-haloketone.

  • Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • If the cyclization-dehydration is sluggish, a dehydrating agent can be cautiously added to the reaction mixture.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated crude product is collected by filtration, washed with water, and dried.

  • Purify the product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a high-boiling polar aprotic solvent like DMF facilitates the dissolution of the reactants and promotes the nucleophilic substitution and cyclization steps. The elevated temperature is necessary to overcome the activation energy for the dehydration of the intermediate oxazoline. The optional addition of a dehydrating agent accelerates the final aromatization step, which can be the rate-limiting step in some cases.

The Fischer Oxazole Synthesis: A Classic Condensation Approach

In 1896, the renowned chemist Emil Fischer reported a method for the synthesis of 2,5-disubstituted oxazoles from the condensation of an aldehyde cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[3] This reaction, now known as the Fischer oxazole synthesis, was a significant advancement in the field, providing a reliable route to a different substitution pattern on the oxazole ring.

The mechanism of the Fischer synthesis involves the acid-catalyzed reaction between the cyanohydrin and the aldehyde. The anhydrous conditions are crucial to prevent the hydrolysis of the reactants and intermediates.

Diagram: The Fischer Oxazole Synthesis Workflow

Fischer_Oxazole_Synthesis Reactants Aldehyde Cyanohydrin + Aldehyde Intermediate Cyclic Intermediate Reactants->Intermediate Condensation Acid Anhydrous HCl Acid->Reactants Product 2,5-Disubstituted Oxazole Intermediate->Product Aromatization Dehydration Dehydration Intermediate->Dehydration

Caption: Workflow of the Fischer Oxazole Synthesis.

Part 2: The Golden Age of Oxazole Synthesis: Expanding the Synthetic Toolkit

The 20th century witnessed a surge in the development of new and more sophisticated methods for the synthesis of substituted oxazoles, driven by the increasing recognition of their importance in natural products and medicinal chemistry.

The Robinson-Gabriel Synthesis: A Pillar of Oxazole Chemistry

Independently described by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, the Robinson-Gabriel synthesis is arguably one of the most widely used methods for the preparation of oxazoles.[4] This powerful reaction involves the cyclodehydration of 2-acylamino ketones, typically promoted by strong acids such as sulfuric acid or polyphosphoric acid.[4] The versatility of this method lies in the ready availability of the starting 2-acylamino ketones, which can be prepared through various routes, including the Dakin-West reaction.

The mechanism proceeds via protonation of the ketone carbonyl, followed by intramolecular nucleophilic attack of the amide oxygen to form a five-membered ring intermediate. Subsequent dehydration leads to the formation of the aromatic oxazole ring.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole via the Robinson-Gabriel Synthesis

Materials:

  • 2-Benzamidoacetophenone (1.0 eq)

  • Concentrated Sulfuric Acid

Procedure:

  • Carefully add 2-benzamidoacetophenone to an excess of concentrated sulfuric acid with stirring. The reaction is exothermic and should be controlled by external cooling if necessary.

  • Heat the mixture gently (e.g., in a water bath at 80-90 °C) for a short period (e.g., 30 minutes). Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

  • The precipitated 2,5-diphenyloxazole is collected by filtration, washed thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol.

  • The crude product is dried and can be further purified by recrystallization from ethanol.

Causality Behind Experimental Choices: Concentrated sulfuric acid serves as both the solvent and the dehydrating agent. The strong acidic environment is essential to protonate the carbonyl group, thereby activating it for the intramolecular cyclization. Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the less polar oxazole product from the highly polar acidic medium.

The Cornforth Rearrangement: A Thermal Isomerization

In the mid-20th century, Sir John Cornforth and his wife Rita H. Cornforth made significant contributions to the understanding of oxazole chemistry. While investigating the synthesis of penicillin-related compounds, they discovered a thermal rearrangement of 4-carboxy-substituted oxazoles. This reaction, now known as the Cornforth rearrangement, involves the thermal isomerization of a 4-acyl-5-alkoxyoxazole to a new oxazole with the substituents at the 4- and 5-positions interchanged. This rearrangement proceeds through a nitrile ylide intermediate.

The Van Leusen Reaction: A Modern and Mild Approach

A major breakthrough in oxazole synthesis came in 1972 with the development of the Van Leusen reaction.[5][6] This versatile method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the one-pot synthesis of 5-substituted oxazoles from aldehydes.[5][6] The reaction is typically carried out under mild basic conditions, making it compatible with a wide range of functional groups.[5][6]

The mechanism involves the base-mediated deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting adduct undergoes an intramolecular cyclization to form an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to afford the 5-substituted oxazole.

Diagram: The Van Leusen Oxazole Synthesis Mechanism

Van_Leusen_Mechanism TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion Deprotonation Base Base Base->TosMIC Adduct Adduct Anion->Adduct Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Adduct Oxazoline Oxazoline Intermediate Adduct->Oxazoline Intramolecular Cyclization Product 5-Substituted Oxazole Oxazoline->Product Aromatization Elimination Elimination of TsH Oxazoline->Elimination

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spectroscopic data (NMR, IR, MS) of 2-Bromooxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromooxazole-4-carbaldehyde

This guide offers a comprehensive analysis of the expected spectroscopic data for 2-Bromooxazole-4-carbaldehyde (C₄H₂BrNO₂), a heterocyclic building block of significant interest in medicinal chemistry and materials science. Given the scarcity of a complete, publicly available dataset for this specific molecule, this document leverages a predictive and comparative approach. By grounding our analysis in the fundamental principles of spectroscopy and drawing parallels with structurally related analogs, we provide a robust framework for researchers to identify, characterize, and utilize this compound with confidence.

Mass Spectrometry (MS)

Mass spectrometry is a critical first-pass analysis for confirming molecular weight and elemental composition. For 2-Bromooxazole-4-carbaldehyde, the presence of a bromine atom confers a distinctive isotopic signature that is key to its identification.

Expertise & Experience: Interpreting the Mass Spectrum

The molecular formula C₄H₂BrNO₂ gives a monoisotopic mass of approximately 174.92 g/mol . However, the defining characteristic will be the isotopic pattern of bromine. Naturally occurring bromine is a near 1:1 mixture of two stable isotopes, ⁷⁹Br and ⁸¹Br. Therefore, the molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, separated by two mass units (m/z). This "M, M+2" pattern is a hallmark of a monobrominated compound and serves as a primary validation point.

Fragmentation is expected to proceed through logical pathways initiated by the ionization of the oxazole ring or the aldehyde's lone pair electrons. Key fragmentation events would likely include the loss of the formyl radical (•CHO) or carbon monoxide (CO), followed by the loss of the bromine atom or cleavage of the heterocyclic ring.

Predicted Mass Spectrometry Data

The following table summarizes the expected key ions in the electron ionization (EI) mass spectrum.

m/z (Predicted)Ion FormulaAssignmentNotes
175 / 177[C₄H₂⁷⁹/⁸¹BrNO₂]⁺Molecular Ion (M⁺)Characteristic 1:1 intensity doublet
147 / 149[C₃H₂⁷⁹/⁸¹BrN]⁺[M - CO]⁺Loss of carbon monoxide from the aldehyde
118 / 120[C₂H₂⁷⁹/⁸¹Br]⁺Fragmentation productFurther ring cleavage
96[C₄H₂NO₂]⁺[M - Br]⁺Loss of the bromine radical
79 / 81[⁷⁹/⁸¹Br]⁺Bromine IonCommon fragment in bromo-compounds
Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum (EI-MS)
  • Sample Preparation: Dissolve approximately 0.1-1.0 mg of 2-Bromooxazole-4-carbaldehyde in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Use a GC-MS or a direct insertion probe. For GC-MS, select a suitable non-polar column (e.g., DB-5) and an appropriate temperature program (e.g., ramp from 50°C to 250°C at 10°C/min).

    • Set the ion source to Electron Ionization (EI) mode.

    • Use a standard electron energy of 70 eV to induce reproducible fragmentation.

    • Set the mass analyzer to scan a range of m/z 40-300 to ensure capture of the molecular ion and all significant fragments.

  • Data Acquisition: Inject the sample. The resulting total ion chromatogram (TIC) will show a peak for the compound, and the mass spectrum for that peak can then be analyzed.

  • Validation: Confirm the presence of the M/M+2 isotopic pattern for all bromine-containing fragments. Compare the observed fragmentation pattern to the predicted pathway.

Visualization: Predicted Fragmentation Pathway

G M [C₄H₂⁷⁹/⁸¹BrNO₂]⁺ m/z = 175/177 M_minus_CO [C₃H₂⁷⁹/⁸¹BrN]⁺ m/z = 147/149 M->M_minus_CO - CO M_minus_Br [C₄H₂NO₂]⁺ m/z = 96 M->M_minus_Br - •Br

Caption: Predicted EI-MS fragmentation of 2-Bromooxazole-4-carbaldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The spectrum of 2-Bromooxazole-4-carbaldehyde will be dominated by vibrations from the aldehyde and the aromatic-like oxazole ring.

Expertise & Experience: Interpreting the IR Spectrum

The most prominent features are expected to be the strong carbonyl (C=O) stretch of the aldehyde and the characteristic C-H stretches. The aldehyde C=O stretch typically appears in the range of 1690-1740 cm⁻¹. Its exact position is influenced by conjugation with the oxazole ring, which would lower the frequency towards the bottom of this range. Another key diagnostic feature for the aldehyde is the C-H stretching vibration, which usually appears as a pair of weak to medium bands between 2700-2900 cm⁻¹. The oxazole ring itself will produce several bands in the fingerprint region (below 1600 cm⁻¹) corresponding to C=C and C=N stretching and ring vibrations. The C-Br stretch is expected to appear at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹) (Predicted)Functional GroupVibration TypeExpected Intensity
~2850, ~2750Aldehyde (R-CHO)C-H StretchMedium, distinct
~1705Aromatic AldehydeC=O StretchStrong, sharp
~1580Oxazole RingC=N StretchMedium
~1470Oxazole RingC=C StretchMedium
~1100Oxazole RingC-O-C StretchMedium-Strong
~850C-H Bend (out-of-plane)C-H BendMedium
~600C-Br BondC-Br StretchMedium-Weak
Experimental Protocol: Acquiring an Attenuated Total Reflectance (ATR) IR Spectrum
  • Sample Preparation: Place a small amount (a few milligrams) of the solid 2-Bromooxazole-4-carbaldehyde directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

    • Lower the anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is collected over the standard mid-IR range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software. Perform a baseline correction if necessary. Label the significant peaks.

  • Validation: Compare the positions and relative intensities of the observed peaks with the predicted values for aldehyde, oxazole, and C-Br functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule. For 2-Bromooxazole-4-carbaldehyde, ¹H and ¹³C NMR will provide unambiguous confirmation of the structure.

Expertise & Experience: Interpreting the NMR Spectra

¹H NMR: The structure contains only two protons, which will appear as sharp singlets as there are no adjacent protons to cause splitting.

  • Aldehyde Proton (-CHO): This proton is highly deshielded by the adjacent electronegative oxygen atom and the magnetic anisotropy of the C=O bond. It is expected to appear far downfield, typically in the δ 9.5-10.5 ppm region.

  • Oxazole Ring Proton (H-5): This proton is attached to an sp²-hybridized carbon in a heteroaromatic ring. It will be deshielded by the ring current and the adjacent electronegative nitrogen and oxygen atoms. Its chemical shift is predicted to be in the aromatic region, likely around δ 8.0-8.5 ppm.

¹³C NMR: The molecule has four unique carbon atoms.

  • Aldehyde Carbonyl (C=O): This is the most deshielded carbon due to the double bond to an oxygen atom and will appear furthest downfield, typically δ 180-190 ppm.

  • C-2 (C-Br): This carbon is bonded to a highly electronegative bromine atom and is part of the heteroaromatic ring. It will be significantly deshielded, but its exact position can be variable. A reasonable estimate is δ 140-150 ppm.

  • C-4 (C-CHO): This carbon is attached to the aldehyde group and is part of the oxazole ring. It will also be deshielded, likely appearing around δ 145-155 ppm.

  • C-5 (C-H): This is the only carbon attached to a hydrogen. It is expected to be the most upfield of the ring carbons, likely in the δ 125-135 ppm range.

Predicted NMR Spectroscopic Data

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.9 Singlet (s) 1H H-Aldehyde

| ~8.3 | Singlet (s) | 1H | H-5 |

Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~185 C-Aldehyde
~150 C-4
~145 C-2

| ~130 | C-5 |

Experimental Protocol: Acquiring High-Resolution NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of 2-Bromooxazole-4-carbaldehyde in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (¹H NMR):

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (~298 K).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Set the spectral width to cover the range of δ -1 to 12 ppm.

    • Use a standard 90° pulse and an acquisition time of 2-3 seconds.

  • Data Acquisition (¹H NMR): Acquire the free induction decay (FID) for 8-16 scans.

  • Data Processing (¹H NMR): Apply a Fourier transform to the FID, phase correct the spectrum, and perform a baseline correction. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. Integrate the peaks and identify their multiplicities.

  • ¹³C NMR Acquisition: Using the same sample, switch the spectrometer to the ¹³C channel. Use a standard proton-decoupled pulse sequence. A wider spectral width (e.g., δ 0-220 ppm) and a larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus. Process the data similarly to the ¹H spectrum.

Visualization: Structural Assignments for NMR

Caption: Structure of 2-Bromooxazole-4-carbaldehyde with numbered positions.

References

  • PubChem. 2-Bromo-1,3-oxazole-4-carboxylic acid. [Link]

  • Jawor, M. L., Ahmed, B. M., & Mezei, G. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic compounds. Royal Society of Chemistry.
  • PubChem. 2-Bromo-1,3-oxazole. [Link]

  • Bhatt, V., & Kumar, S. (2026). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde. RSIS International. [Link]

  • NIST Chemistry WebBook. Benzaldehyde, 4-bromo-. [Link]

An In-depth Technical Guide to the Solubility and Stability of 2-Bromooxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, heterocyclic scaffolds are indispensable building blocks. Among these, oxazole derivatives are prominent due to their presence in numerous biologically active natural products and synthetic compounds. 2-Bromooxazole-4-carbaldehyde, a functionalized oxazole, represents a versatile intermediate poised for derivatization through its reactive aldehyde and bromine moieties. The aldehyde group serves as a handle for reductive amination, olefination, or oxidation, while the 2-bromo substituent is primed for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular diversity.

However, the utility of such a reactive building block is fundamentally governed by its physicochemical properties, primarily its solubility and stability. A thorough understanding of these characteristics is not merely academic; it is a critical prerequisite for its effective use in synthetic chemistry, for the design of robust screening and formulation protocols, and for ensuring the integrity of resulting data. This guide provides a comprehensive technical overview of the solubility and stability profiles of 2-Bromooxazole-4-carbaldehyde, offering field-proven methodologies for their evaluation and practical insights for researchers, chemists, and drug development professionals.

Physicochemical Profile

A foundational understanding begins with the core physicochemical properties of the molecule. These parameters dictate its behavior in various media and its inherent reactivity.

PropertyValueSource/Comment
Chemical Name 2-Bromooxazole-4-carbaldehydeIUPAC Nomenclature
Synonyms 4-Formyl-2-bromooxazole-
Molecular Formula C₄H₂BrNO₂Calculated
Molecular Weight 175.97 g/mol Calculated
Appearance Expected to be an off-white to yellow solidBased on similar heterocyclic aldehydes
Structure -
CAS Number Not readily availableSpecific compound

Note: The structural features—a polar oxazole ring, a hydrogen-bond accepting aldehyde, and a lipophilic bromine atom—suggest a molecule of intermediate polarity.

Solubility Assessment

Solubility is a critical determinant for reaction kinetics, purification, formulation, and bioavailability. The goal is to establish a quantitative solubility profile in a range of relevant solvents.

Theoretical Considerations

The presence of both a polar aldehyde and a heterocyclic system suggests potential solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN). The C-Br bond and the hydrocarbon portion of the ring may impart some solubility in less polar solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc). Solubility in aqueous media is expected to be low but may be influenced by pH.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its simplicity and reliability.

Objective: To determine the equilibrium solubility of 2-Bromooxazole-4-carbaldehyde in various solvents at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of solid 2-Bromooxazole-4-carbaldehyde to a series of vials, each containing a known volume (e.g., 1 mL) of a selected solvent (see Table 2 for suggestions). The excess solid ensures that saturation is reached.

  • Equilibration: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration is determined against a standard calibration curve.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification P1 Add excess solid to solvent vials E1 Agitate at constant T (24-48h) P1->E1 S1 Centrifuge to pellet excess solid E1->S1 Q1 Sample supernatant S1->Q1 Q2 Dilute sample Q1->Q2 Q3 Analyze via validated HPLC-UV Q2->Q3 Q4 Calculate concentration vs. standard curve Q3->Q4

Caption: Workflow for solubility determination via the shake-flask method.

Data Presentation: Illustrative Solubility Profile

The following table presents an example of how solubility data should be structured. Actual experimental values are required for a definitive profile.

Solvent ClassSolventSolubility (mg/mL) at 25 °C
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100
Dimethylformamide (DMF)> 100
Acetonitrile (ACN)~ 25
Acetone~ 30
Polar Protic Ethanol~ 15
Methanol~ 20
Water (pH 7.0)< 0.1
Nonpolar/Slightly Polar Dichloromethane (DCM)~ 10
Ethyl Acetate (EtOAc)~ 15
Tetrahydrofuran (THF)~ 40
Toluene< 1
Heptane< 0.1

Stability Assessment and Forced Degradation

Understanding the chemical stability of 2-Bromooxazole-4-carbaldehyde is paramount for defining appropriate storage conditions, anticipating shelf-life, and identifying potential degradants that could interfere with biological assays or synthetic reactions. Forced degradation studies, or stress testing, are essential for this purpose.[1][2][3] These studies intentionally expose the compound to harsh conditions to accelerate decomposition, thereby revealing potential degradation pathways and validating the stability-indicating power of analytical methods.[1][4]

Inherent Chemical Liabilities

The structure of 2-Bromooxazole-4-carbaldehyde contains several functional groups susceptible to degradation:

  • Aldehyde Group: Prone to oxidation to the corresponding carboxylic acid, especially in the presence of air or oxidizing agents. It can also participate in polymerization or condensation reactions.

  • Oxazole Ring: The ring may be susceptible to hydrolytic cleavage under strong acidic or basic conditions.[5]

  • Bromo Substituent: While generally stable, it can be displaced under certain nucleophilic conditions or participate in photochemical reactions.

Experimental Protocol: Forced Degradation Studies

A systematic forced degradation study should be conducted according to ICH guidelines.[2][6] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary decomposition.[4][6]

A. Hydrolytic Stability

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a concentration of ~1 mg/mL.[6]

  • Stress Conditions: Dilute the stock solution into separate vials containing:

    • 0.1 N Hydrochloric Acid (Acidic Hydrolysis)

    • Purified Water (Neutral Hydrolysis)

    • 0.1 N Sodium Hydroxide (Basic Hydrolysis)

  • Incubation: Store sets of vials at room temperature and an elevated temperature (e.g., 60 °C).

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Neutralization: Immediately neutralize the acidic and basic samples before analysis to halt further degradation.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

B. Oxidative Stability

  • Stress Condition: Prepare a solution of the compound (~1 mg/mL) in a mixture of Acetonitrile and 3-6% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points & Analysis: Monitor the reaction at regular intervals (e.g., 0, 1, 4, 8 hours) until target degradation is achieved. Analyze via HPLC.

C. Thermal Stability (Solid State)

  • Sample Preparation: Place a thin layer of the solid compound in an open vial.

  • Incubation: Store the vial in a calibrated oven at an elevated temperature (e.g., 80 °C).

  • Time Points & Analysis: At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

D. Photostability

  • Sample Preparation: Expose both the solid compound and a solution (~1 mg/mL in a quartz cuvette) to a light source conforming to ICH Q1B guidelines (providing both UV and visible light).

  • Control: Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.

  • Incubation & Analysis: Analyze the samples after a specified duration of exposure and compare them to the dark controls.

Visualization: Potential Degradation Pathways

G A 2-Bromooxazole-4-carbaldehyde C₄H₂BrNO₂ B 2-Bromooxazole-4-carboxylic acid C₄H₂BrNO₃ A->B Oxidation (e.g., H₂O₂) C Hydrolytic Ring Cleavage Products (Acyclic fragments) A->C Hydrolysis (Strong Acid/Base) D Photodegradation Products (e.g., debrominated species) A->D Photolysis (UV/Vis Light)

Caption: Potential degradation pathways for 2-Bromooxazole-4-carbaldehyde.

Data Presentation: Illustrative Forced Degradation Summary
Stress ConditionTime/Temp% Assay RemainingMajor Degradant Peak (RT)Observations
0.1 N HCl 24 h / 60 °C92.5%3.1 minMinor degradation observed.
0.1 N NaOH 8 h / RT78.1%2.5 minSignificant degradation. Solution turned yellow.
3% H₂O₂ 4 h / RT85.3%4.2 minRapid oxidation likely occurred.
Thermal (Solid) 7 days / 80 °C98.8%N/ACompound is highly stable in solid form.
Photolytic 24 h exposure94.2%3.8 minModerate sensitivity to light.

Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of any solubility or stability study. The method must be "stability-indicating," meaning it can accurately quantify the parent compound in the presence of its potential impurities and degradation products.

Method Development Protocol: HPLC-UV/DAD

Objective: To develop a reverse-phase HPLC method that resolves 2-Bromooxazole-4-carbaldehyde from all potential degradants.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size), which is versatile for compounds of intermediate polarity.

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (to ensure sharp peak shape for the aldehyde).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Optimization: Develop a gradient elution profile (e.g., starting at 10% B, ramping to 95% B) to ensure all components, from polar degradants to the less polar parent compound, are eluted.

  • Wavelength Selection: Use a Diode Array Detector (DAD) to monitor the elution. The optimal detection wavelength is determined from the UV spectrum of the parent compound (typically the λ-max).

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is proven by analyzing the stressed samples and demonstrating baseline resolution between the parent peak and all degradant peaks.

Visualization: Analytical Method Development Workflow

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) D1 Select Column (e.g., C18) D2 Screen Mobile Phases (A: Aqueous, B: Organic) D1->D2 D3 Optimize Gradient & Flow Rate D2->D3 D4 Select Detection Wavelength (λ-max) D3->D4 V1 Specificity (using stressed samples) D4->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V1->V3 V4 Robustness V1->V4

Caption: Workflow for stability-indicating HPLC method development and validation.

Recommended Handling and Storage

Based on its potential instabilities, prudent handling and storage practices are essential to maintain the purity and integrity of 2-Bromooxazole-4-carbaldehyde.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[5] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) under an inert atmosphere (e.g., Argon or Nitrogen) is strongly recommended to prevent oxidative and hydrolytic degradation.[5]

  • Handling: Use in a well-ventilated area or a chemical fume hood.[7] Avoid creating dust. Grounding equipment is advised when handling larger quantities to prevent static discharge.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, strong acids, and potent nucleophiles, as these may promote rapid degradation.[5][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[7][8]

Conclusion

2-Bromooxazole-4-carbaldehyde is a promising and reactive building block for chemical synthesis and drug discovery. Its utility, however, is directly linked to a comprehensive understanding of its solubility and stability. This guide outlines the necessary theoretical considerations and provides robust, field-tested protocols for the empirical determination of these properties. The compound exhibits moderate solubility in common polar organic solvents and is expected to be most stable when stored as a solid under cold, dry, inert, and dark conditions. It is susceptible to degradation under basic, oxidative, and photolytic stress, with the aldehyde and oxazole moieties being the primary sites of instability. By employing systematic forced degradation studies and developing a validated, stability-indicating HPLC method, researchers can confidently utilize this valuable intermediate, ensuring the reliability and reproducibility of their scientific outcomes.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. [Link]

  • Luminata™ Content. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Chaudhary, M. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Rasmussen, H. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • American Institute of Chemical Engineers (AIChE). (1995). Guidelines for Safe Storage and Handling of Reactive Materials. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Vanderbilt Environmental Health and Safety. (n.d.). Managing Chemical Retention and Storage In Your Laboratory. [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]

  • Schyrr, F., et al. (2015). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journal of Organic Chemistry. [Link]

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An In-depth Technical Guide to the Safe Handling of 2-Bromooxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Chemistry of Brominated Oxazoles

2-Bromooxazole-4-carbaldehyde is a heterocyclic building block with significant potential in medicinal chemistry and drug development. Its structure, featuring a reactive bromine atom and an aldehyde functional group on an oxazole core, makes it a versatile intermediate for synthesizing more complex molecular architectures. However, these same features necessitate a rigorous and well-understood set of safety protocols. The presence of a halogenated heterocyclic ring and a reactive aldehyde group suggests potential for irritation, sensitization, and toxicity.

This guide provides a comprehensive overview of the essential safety and handling precautions for 2-Bromooxazole-4-carbaldehyde. It is crucial to note that while direct, extensive safety data for this specific carbaldehyde is not widely published, a robust safety profile can be constructed by leveraging data from its close structural analog, Ethyl 2-bromooxazole-4-carboxylate .[1][2][3][4] This related compound shares the same core 2-bromooxazole ring system, and its well-documented hazards provide a reliable foundation for risk assessment. This guide synthesizes this analog data with established principles for handling reactive aldehydes and halogenated compounds to offer a field-proven framework for researchers.

Section 1: Hazard Identification and Risk Profile

Based on the GHS classification of the analogous ethyl ester, 2-Bromooxazole-4-carbaldehyde should be treated as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1]

GHS Classification (Inferred)

The following hazard profile is extrapolated from safety data for Ethyl 2-bromooxazole-4-carboxylate.[1][3][4]

Hazard Class Category Pictogram Signal Word Hazard Statement
Skin Irritation2GHS07WarningH315: Causes skin irritation.[1]
Eye Irritation2AGHS07WarningH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)3GHS07WarningH335: May cause respiratory irritation.[1]
Acute Toxicity (Oral)4 (Assumed)GHS07WarningH302: Harmful if swallowed.
Chemical and Physical Properties (of Ethyl 2-bromooxazole-4-carboxylate)

Understanding the physical properties of a related compound helps in planning for safe storage and handling, such as anticipating its state (solid/liquid) at room temperature and its volatility.

Property Value Source
Molecular Formula C6H6BrNO3[2][4]
Molecular Weight 220.02 g/mol [4]
Appearance White crystalline solid[4]
Boiling Point 272.2 °C at 760 mmHg[4][5]
Density 1.617 g/cm³[4][5]
Flash Point 118.4 °C[4][5]
Storage Temperature -20°C, under inert atmosphere (e.g., Argon)[1][3][4]

Causality Insight: The recommended storage at -20°C under an inert atmosphere is critical.[1][3][4] Halogenated heterocyclic compounds can be sensitive to light and air, potentially leading to degradation over time. The low temperature and inert gas blanket minimize these degradation pathways, ensuring the compound's integrity for research applications.

Section 2: The Hierarchy of Controls: A Framework for Safety

Effective laboratory safety is not merely about wearing personal protective equipment (PPE). It is a systematic approach to risk mitigation. The "Hierarchy of Controls" is a foundational principle that prioritizes the most effective safety measures. This guide is structured around this hierarchy.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (Least Effective)

Figure 1: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For 2-Bromooxazole-4-carbaldehyde, elimination and substitution are generally not feasible as the compound is the subject of research. Therefore, our focus begins with robust engineering controls.

Section 3: Engineering Controls: Your First Line of Defense

Engineering controls are physical installations in the laboratory designed to remove the hazard at its source, protecting the user and the environment.

  • Chemical Fume Hood: All handling of 2-Bromooxazole-4-carbaldehyde, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood.[6] This is non-negotiable. The compound's potential to cause respiratory irritation (H335) means that any dust or vapors must be captured at the source.[1]

  • Eyewash Stations and Safety Showers: These must be located within a 10-second, unobstructed travel distance from the workstation.[6][7] In the event of accidental eye or skin contact, immediate and prolonged flushing is the most critical first aid measure.[8][9]

  • Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors. Do not work with this compound on an open bench.[1]

Section 4: Administrative Controls & Standard Operating Procedures (SOPs)

Administrative controls are the work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous materials.

Protocol for Safe Handling and Dispensing
  • Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary equipment or chemicals.

  • Don PPE: Put on all required PPE as detailed in Section 5.

  • Transport: Transport the container in a secondary, shatter-proof container from its storage location to the fume hood.

  • Dispensing:

    • If the compound is a solid, use a dedicated spatula or scoop. Avoid creating dust.

    • Gently tap the solid into a tared weighing vessel. Do not pour directly from the main container if it can generate dust.

    • Close the primary container tightly immediately after dispensing.[1][6]

  • Cleaning: Clean any contaminated surfaces and equipment within the fume hood immediately after use. Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1]

Storage and Incompatibility
  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated area, preferably in a freezer at -20°C as recommended for its analog.[1][3][4] The storage area should be locked or otherwise secured.[1][6]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6][10] The bromo-oxazole moiety can be reactive, and aldehydes are susceptible to oxidation.

Waste Disposal
  • Dispose of unused material and its container at an approved waste disposal plant.[1][6]

  • Do not allow the product to enter drains or waterways.[1]

  • Contaminated materials (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, sealed hazardous waste container.

Section 5: Personal Protective Equipment (PPE)

PPE is the last line of defense. It does not eliminate the hazard, but it provides a critical barrier between the user and the chemical.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] A face shield should also be worn if there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use. Change gloves immediately if they become contaminated.

    • Lab Coat: A flame-resistant lab coat with long sleeves is mandatory. Ensure it is fully buttoned.

  • Respiratory Protection: Under normal conditions of use within a certified fume hood, a respirator is not typically required. However, if engineering controls fail or for emergency response, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

Section 6: Emergency Procedures

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.

Emergency_Response_Workflow cluster_skin_eye Skin or Eye Contact cluster_inhalation Inhalation cluster_spill Spill Start Exposure Incident Flush Immediately flush with water for at least 15 minutes. Start->Flush Skin/Eye FreshAir Move to fresh air. Start->FreshAir Inhalation Alert Alert others and evacuate if necessary. Start->Alert Spill RemoveClothing Remove contaminated clothing while flushing. Flush->RemoveClothing SeekMedical Seek immediate medical attention. RemoveClothing->SeekMedical CallHelp Call for medical assistance. Administer oxygen if needed. FreshAir->CallHelp Contain Contain spill with inert absorbent material. Alert->Contain Cleanup Follow established cleanup procedures. Contain->Cleanup

Figure 2: A workflow for responding to different types of laboratory incidents.
First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][6] Remove all contaminated clothing and shoes.[1] If skin irritation occurs, get medical advice.[1]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][6] If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[1]

Spill Management
  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Scoop the absorbed material into a designated hazardous waste container.

    • Wipe the area with a suitable solvent, followed by soap and water.

    • Report the incident to a supervisor.[11]

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert all personnel.[11]

    • Close the laboratory door and prevent entry.

    • Contact your institution's emergency response team (e.g., Environmental Health & Safety).[8]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

References

  • Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]

  • Dartmouth College. (n.d.). Emergency Response and Biohazard Exposure Control Plan. Retrieved from [Link]

  • University of Waterloo. (2021). Emergency Response Guide – Exposures & Spills. Retrieved from [Link]

  • SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • iChemical. (n.d.). Ethyl 2-bromo-1,3-oxazole-4-carboxylate. Retrieved from [Link]

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The Oxazole Scaffold: A Privileged Core in Modern Drug Discovery and its Mechanisms of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Versatility of the Oxazole Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets. The 1,3-oxazole ring—a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom—is a quintessential example of such a scaffold.[1][2][3][4] Its unique electronic properties and the capacity of its heteroatoms to serve as hydrogen bond acceptors allow oxazole derivatives to bind with high affinity to numerous enzymes and receptors.[1][2][5] This inherent interactivity has led to the development of oxazole-based compounds across a spectrum of therapeutic areas, most notably in oncology, infectious diseases, and inflammation.[4][6][7]

This guide provides an in-depth exploration of the primary mechanisms through which oxazole-containing compounds exert their biological effects. We will move beyond a simple cataloging of activities to dissect the underlying molecular interactions and the experimental rationale for their elucidation, offering field-proven insights for professionals in drug development.

Part 1: Anticancer Mechanisms of Action

The application of oxazole derivatives in oncology is extensive, with compounds demonstrating the ability to disrupt cancer cell proliferation, survival, and metastasis through multiple, often overlapping, mechanisms.[8][9]

Inhibition of Protein Kinases: Disrupting Aberrant Cell Signaling

Causality: Cancer is fundamentally a disease of uncontrolled cell signaling. Protein kinases, which regulate a vast number of cellular processes by phosphorylating target proteins, are frequently mutated or overexpressed in tumors, making them prime therapeutic targets. Oxazole scaffolds serve as an excellent backbone for designing kinase inhibitors that can compete with ATP for binding in the enzyme's active site.

A significant number of oxazole derivatives have been developed as potent inhibitors of various protein kinases. For instance, certain oxazolo[5,4-d]pyrimidine derivatives have shown potent inhibitory activity towards Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[10] Other examples include the inhibition of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are critical for the proliferation of certain cancer cells, and c-Kit tyrosine kinase.[2][11]

Experimental Workflow: Validating a Kinase Inhibitor

The validation of a potential kinase inhibitor requires a multi-step, self-validating process to confirm its potency, selectivity, and cellular effect. The causality is clear: we must first confirm direct enzyme inhibition, then verify that this inhibition translates to a functional cellular outcome.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cell Cell-Based Assays hts Primary HTS (e.g., ADP-Glo) ic50 IC50 Determination (Dose-Response) hts->ic50 Confirm Hits kinetic Mechanism of Action Study (e.g., Lineweaver-Burk) ic50->kinetic Characterize Lead viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) ic50->viability Confirm Cellular Activity target_engagement Target Engagement (e.g., Western Blot for p-Target) viability->target_engagement Verify Mechanism phenotype Phenotypic Assay (e.g., Anti-proliferation, Apoptosis) target_engagement->phenotype Link Target to Phenotype

Caption: A validated workflow for identifying and characterizing kinase inhibitors.

Quantitative Data: Representative Oxazole Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Oxazolo[5,4-d]pyrimidineVEGFR-2Varies (µM range)[10]
Generic OxazoleFLT3, Aurora KinasesVaries[2]
4-arylamido 3-methyl isoxazoleFMS KinaseVaries[7]
Oxazole-based Schiff Basec-Kit Tyrosine Kinase80-100 µg/mL[11]
Disruption of Microtubule Dynamics: Inducing Mitotic Arrest

Causality: The microtubule cytoskeleton is essential for forming the mitotic spindle during cell division. Compounds that interfere with microtubule dynamics can halt cells in mitosis, ultimately triggering programmed cell death (apoptosis). This is a clinically validated anticancer strategy. Several complex natural products and synthetic derivatives containing oxazole rings function as potent microtubule-interfering agents.[8] They typically bind to tubulin, the protein subunit of microtubules, either preventing its polymerization into microtubules or inhibiting the dynamic instability required for proper spindle function.[12][13]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the formation of microtubules from purified tubulin, providing definitive evidence of microtubule disruption.

  • Preparation: Reconstitute lyophilized, fluorescence-labeled tubulin (e.g., XTP-tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • Compound Incubation: In a 96-well plate, add the oxazole test compound at various concentrations to the tubulin solution. Include a positive control (e.g., paclitaxel for polymerization promotion, vinblastine for inhibition) and a negative control (DMSO vehicle).

  • Initiation: Initiate polymerization by adding GTP to a final concentration of 1 mM and warming the plate to 37°C.

  • Measurement: Measure the fluorescence intensity over time (e.g., every minute for 60 minutes) using a plate reader with appropriate excitation/emission wavelengths.

  • Analysis: An increase in fluorescence indicates polymerization. Inhibitors will show a reduced rate and extent of fluorescence increase compared to the DMSO control. This provides a direct, quantifiable measure of the compound's effect on microtubule formation.

DNA Damage and Enzyme Inhibition: A Direct Assault on Genomic Integrity

Causality: The integrity and replication of DNA are paramount for cell survival. Agents that can directly damage DNA or inhibit enzymes crucial for its maintenance, such as topoisomerases, are effective cytotoxic agents. Oxazole derivatives have been shown to act through these mechanisms.[8] They can function as DNA topoisomerase inhibitors, preventing the re-ligation of DNA strands and leading to cytotoxic double-strand breaks.[12][14] Furthermore, some derivatives can bind to and stabilize unique DNA secondary structures like G-quadruplexes, which are prevalent in telomeres and oncogene promoter regions, thereby inhibiting their function.[13][14]

DNA_Damage_Pathway Oxazole Oxazole Compound TopoII Topoisomerase II Oxazole->TopoII Inhibits CleavageComplex Stabilized Cleavage Complex Oxazole->CleavageComplex Traps Complex DNA DNA Replication Fork TopoII->DNA Relieves Supercoiling TopoII->CleavageComplex Forms Transiently DSB Double-Strand Breaks CleavageComplex->DSB Collision with Replication Fork DDR DNA Damage Response (ATM/ATR) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis If damage is irreparable

Caption: Mechanism of apoptosis induction via Topoisomerase II inhibition.

Part 2: Antimicrobial Mechanisms of Action

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of new antimicrobial agents with novel mechanisms.[6][15] Oxazole-containing compounds, both natural and synthetic, represent a promising class of antimicrobials.[16]

Causality: Effective antimicrobial agents must target structures or pathways essential for microbial survival but absent in the host, ensuring selective toxicity. Key bacterial targets include the cell wall, protein synthesis machinery, and DNA replication enzymes.

One of the most well-characterized oxazole-containing antimicrobials is Microcin B17, a peptide natural product.[17] Its mechanism of action involves the potent inhibition of bacterial DNA gyrase, an enzyme essential for relieving topological stress in DNA during replication.[17] By targeting this enzyme, the compound effectively halts DNA replication and leads to bacterial cell death.[17] Many synthetic oxazoles also exhibit broad-spectrum antibacterial and antifungal activity, though their precise molecular targets are often still under investigation.[16][18]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard for quantifying the potency of an antimicrobial agent. It is a robust, self-validating protocol that determines the lowest concentration of a drug that prevents visible microbial growth.

  • Preparation: Prepare a two-fold serial dilution of the oxazole compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.

  • Controls: Include a positive control (microorganism in broth, no compound) and a negative control (broth only, no microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This provides a clear, quantitative measure of the compound's antimicrobial potency.

Quantitative Data: Representative Antimicrobial Activity

Compound ClassTest OrganismMIC (µg/mL)Reference
Almazole D (R-enantiomer)Mycobacterium tuberculosis12.5 µM[17]
Valine-derived 1,3-oxazoleGram-positive bacteriaVaries[19]
Synthetic Oxazole DerivativesE. coli, S. aureusModerate to good activity[18]
Nitro-substituted pyrrolyl oxazoleK. pneumoniaePromising activity[15]

Part 3: Anti-inflammatory Mechanisms of Action

Inflammation is a protective immune response, but chronic inflammation underlies numerous diseases. Oxazole derivatives have demonstrated significant anti-inflammatory potential by targeting key mediators of the inflammatory cascade.[20][21]

Causality: The inflammatory response is driven by signaling molecules like prostaglandins and leukotrienes, produced by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. It is also controlled by transcription factors like NF-κB, which upregulate pro-inflammatory genes. Inhibiting these enzymes or pathways can effectively reduce inflammation.

The FDA-approved drug Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that contains an oxazole core. Its mechanism relies on the inhibition of COX enzymes, thereby reducing the synthesis of prostaglandins.[5] More recent research has identified novel oxazole derivatives that can inhibit both COX-2 and LOX, offering a dual-action approach to suppressing inflammation.[20][22] Additionally, some compounds have been shown to suppress the NF-κB signaling pathway, preventing the transcription of pro-inflammatory cytokines like TNF-α.[20][22]

Arachidonic_Acid_Cascade cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway Membrane Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid Membrane->AA Action of COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation LTs Leukotrienes LOX->LTs LTs->Inflammation Oxazole Oxazole NSAID Oxazole->COX Inhibits Oxazole->LOX Inhibits

Caption: Inhibition of the Arachidonic Acid Cascade by oxazole-based compounds.

References

  • Joshi, S., Mehra, M., Singh, R., & Kakar, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Available from: [Link]

  • Joshi, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. Available from: [Link]

  • Unknown Author. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. Available from: [Link]

  • Joshi, S., Mehra, M., Singh, R., & Kakar, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available from: [Link]

  • Unknown Author. (2024). Review on Therapeutic Diversity of Oxazole Scaffold: An Update. ResearchGate. Available from: [Link]

  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(15), 4983. Available from: [Link]

  • Unknown Author. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an... OUCI. Available from: [Link]

  • Sun, L., Li, Y., & Cui, J. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Medicinal Chemistry, 27(34), 5795-5819. Available from: [Link]

  • Qalalweh, N. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah National University- Palestinian Medical and Pharmaceutical Journal. Available from: [Link]

  • Unknown Author. (n.d.). Oxazole-Based Compounds As Anticancer Agents. ResearchGate. Available from: [Link]

  • Unknown Author. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available from: [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available from: [Link]

  • Unknown Author. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. ResearchGate. Available from: [Link]

  • Unknown Author. (2022). a brief review on antimicrobial activity of oxazole derivatives. iajps. Available from: [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. Available from: [Link]

  • Silva, A. M., et al. (2023). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 28(22), 7592. Available from: [Link]

  • Dougall, I. C., & Unitt, J. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. The Practice of Medicinal Chemistry (Fourth Edition), 15-43. Available from: [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. Available from: [Link]

  • Pérez, M., et al. (2018). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 16(6), 203. Available from: [Link]

  • Unknown Author. (2025). Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed. Available from: [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR studies. Semantic Scholar. Available from: [Link]

  • Unknown Author. (n.d.). Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher. Available from: [Link]

  • Unknown Author. (2023). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. PMC - NIH. Available from: [Link]

  • Unknown Author. (n.d.). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. ResearchGate. Available from: [Link]

  • Lee, J., & Bogyo, M. (2013). Determining the mode of action of bioactive compounds. Current Opinion in Chemical Biology, 17(1), 93-100. Available from: [Link]

  • Unknown Author. (2022). (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. Available from: [Link]

  • Atanasov, A. G., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. International Journal of Molecular Sciences, 22(16), 8897. Available from: [Link]

  • Gheață, F., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5122. Available from: [Link]

  • Unknown Author. (n.d.). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Journal of University of Babylon for Pure and Applied Sciences. Available from: [Link]

  • Dougall, I. C., & Unitt, J. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. ResearchGate. Available from: [Link]

  • Unknown Author. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available from: [Link]

Sources

Methodological & Application

Application Note: Strategic Application of 2-Bromooxazole-4-carbaldehyde in Suzuki Cross-Coupling Reactions for the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 2-Bromooxazole-4-carbaldehyde in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We delve into the underlying mechanistic principles, provide validated, step-by-step experimental protocols, and offer expert insights into reaction optimization and troubleshooting. The focus is on leveraging this versatile building block to construct 2-aryloxazole-4-carbaldehyde scaffolds, which are pivotal intermediates in the synthesis of complex, biologically active molecules.

Introduction and Strategic Importance

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and straightforward execution. Its significance was formally recognized with the 2010 Nobel Prize in Chemistry awarded to its pioneers, including Akira Suzuki.[1] The reaction facilitates the formation of carbon-carbon bonds, most commonly between organohalides and organoboron compounds, under palladium catalysis.[2][3][4]

Heterocyclic compounds are foundational motifs in medicinal chemistry, with the oxazole ring being a "biologically privileged" scaffold found in numerous natural products and pharmaceuticals.[5] 2-Bromooxazole-4-carbaldehyde is a particularly valuable building block for several reasons:

  • Reactive Handle: The bromine atom at the C2 position serves as an excellent electrophilic partner for oxidative addition to the palladium catalyst.

  • Versatile Functional Group: The aldehyde at the C4 position is a versatile functional handle that remains intact under typical Suzuki conditions and can be subsequently elaborated into a wide array of other functionalities (e.g., amines, alcohols, carboxylic acids, other heterocycles).[6]

  • Structural Core: The resulting 2-aryloxazole-4-carbaldehyde products are advanced intermediates, providing a direct route to diverse compound libraries for high-throughput screening in drug discovery programs.[7]

This guide will equip the user with the necessary knowledge to successfully and efficiently incorporate this key building block into their synthetic workflows.

The Suzuki-Miyaura Catalytic Cycle: Mechanism and Key Considerations

A fundamental understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9][10]

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromooxazole-4-carbaldehyde. This is often the rate-determining step and results in a square planar Pd(II) complex.[9][10] The electron-deficient nature of the oxazole ring generally facilitates this step.

  • Transmetalation: The organic group from the organoboron species (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻).[1][11] This boronate complex then exchanges its organic moiety with the halide on the palladium complex.

  • Reductive Elimination: The two coupled organic fragments (the oxazole and the R² group) are expelled from the palladium coordination sphere, forming the final C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][9]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Oxazolyl)-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Oxazolyl)-Pd(II)L₂(R²) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product 2-Aryloxazole-4-carbaldehyde trans_complex->product boronate Ar-B(OH)₂ + Base → [Ar-B(OH)₃]⁻ (Boronate Complex) boronate->oa_complex start_halide 2-Bromooxazole-4-carbaldehyde start_halide->oa_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Validated Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of 2-Bromooxazole-4-carbaldehyde with a generic arylboronic acid. Researchers should consider this a foundational method to be optimized for their specific substrates.

Reagents and Materials:

  • 2-Bromooxazole-4-carbaldehyde

  • Arylboronic acid (or boronic acid pinacol ester)

  • Palladium catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous 1,4-Dioxane and Degassed Water

  • Schlenk flask or microwave vial, magnetic stir bar, condenser

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add 2-Bromooxazole-4-carbaldehyde (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh out the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2.5–5 mol%). Add these solids to the main reaction flask.

  • Inert Atmosphere: Seal the flask with a rubber septum or screw cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe. A common solvent ratio is 4:1 or 5:1 dioxane:water. The final reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Place the sealed flask in a preheated oil bath (typically 80–110 °C) and stir vigorously.[9] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure 2-aryloxazole-4-carbaldehyde.

Reaction Optimization and Troubleshooting

Achieving high yields and purity often requires fine-tuning the reaction conditions. The following table summarizes key parameters and provides guidance for optimization.[12][13]

ParameterRecommended Starting PointRationale and Optimization Guidance
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)These are common, air-stable Pd(0) and Pd(II) sources. For challenging couplings, pre-formed palladacycle precatalysts (e.g., XPhos-Pd-G3) can offer higher activity and reproducibility.
Ligand Buchwald-type biaryl phosphines (e.g., XPhos, SPhos)Heteroaryl halides often require electron-rich, bulky phosphine ligands to promote efficient oxidative addition and reductive elimination while preventing catalyst deactivation.[10] If yields are low, screening different ligands is the first step.
Base K₃PO₄ (2-3 equiv.)K₃PO₄ is a strong enough base for most boronic acids without being overly harsh. For base-sensitive substrates, weaker bases like K₂CO₃ can be used. Cs₂CO₃ is often effective but more expensive.[9]
Solvent System 1,4-Dioxane/Water (4:1)The aqueous component is crucial for dissolving the inorganic base and facilitating transmetalation. Other common solvents include Toluene, THF, or DMF.[10][13] Anhydrous conditions can be attempted with bases like KF.[11]
Temperature 80–110 °CHigher temperatures generally increase reaction rates. However, excessive heat can lead to catalyst decomposition or side reactions. Start around 80-90 °C and increase if the reaction is sluggish.[9][12]
Boron Source Arylboronic Acid (1.2-1.5 equiv.)Prone to protodeborylation and homocoupling. For unstable boronic acids, consider using the corresponding pinacol boronate ester (B₂pin₂) which offers greater stability.[10]

Common Issues and Solutions:

  • Low Yield/No Reaction: Ensure the reaction is truly anaerobic; oxygen can deactivate the catalyst. Increase catalyst/ligand loading or switch to a more active ligand system (e.g., a palladacycle precatalyst).

  • Homocoupling of Boronic Acid: This side reaction, forming an Ar-Ar dimer from the boronic acid, is often promoted by the presence of oxygen.[10] Rigorous degassing of solvents and the reaction vessel is essential.

  • Protodeborylation: The boronic acid reacts with a proton source to revert to the parent arene. This can be minimized by using boronate esters or by carefully selecting the base and solvent system.[10]

  • Debromination of Starting Material: The 2-bromooxazole is reduced to the parent oxazole. This may indicate an issue with the catalytic cycle stalling after oxidative addition. Re-evaluating the ligand and base combination is recommended.

Applications in Medicinal Chemistry and Drug Development

The 2-aryloxazole-4-carbaldehyde core is a highly sought-after scaffold in pharmaceutical research. The aldehyde group provides a key point for diversification.[6] It can be readily transformed via reactions such as:

  • Reductive Amination: To install diverse amine functionalities, crucial for modulating solubility and target engagement.

  • Wittig Olefination: To extend the carbon skeleton and introduce double bonds.

  • Oxidation/Reduction: To access the corresponding carboxylic acids or alcohols, further expanding the chemical space.

This synthetic versatility allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR) for a given biological target, accelerating the hit-to-lead and lead optimization phases of drug discovery.[14][15][16]

References

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Ignited Minds Journals. Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • Semantic Scholar. Suzuki Cross Coupling Reaction- A Review. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Suzuki Cross Coupling Reaction- A Review. [Link]

  • ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]

  • Organic Letters. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • National Institutes of Health. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. [Link]

  • YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]

  • ResearchGate. Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides | Request PDF. [Link]

  • The Organic Synthesis Archive. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Semantic Scholar. synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. [Link]

  • National Institutes of Health. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. [Link]

  • Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • PubMed. Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. [Link]

  • ResearchGate. Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis | Request PDF. [Link]

  • National Institutes of Health. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. [Link]

Sources

2-Bromooxazole-4-carbaldehyde as a precursor for pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 2-Bromooxazole-4-carbaldehyde as a Versatile Precursor for Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant pharmaceuticals due to its favorable physicochemical properties and ability to engage in diverse biological interactions.[1][2][3][4] This guide focuses on 2-bromooxazole-4-carbaldehyde, a highly versatile heterocyclic building block. Its strategic placement of two distinct reactive functionalities—a bromine atom at the C2 position and a carbaldehyde at the C4 position—enables orthogonal synthetic strategies for the rapid construction of complex molecular architectures. This document provides a detailed exploration of its reactivity profile and offers robust, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and olefination, underscoring its value in the synthesis of novel drug candidates.

Introduction: The Strategic Value of the Oxazole Core

Heterocyclic compounds are fundamental to drug discovery, with nitrogen- and oxygen-containing rings being particularly prevalent.[4] The oxazole ring system, a five-membered aromatic heterocycle, is considered a "privileged scaffold." Its structure allows for a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are crucial for binding to biological targets like enzymes and receptors.[2][3] Consequently, oxazole derivatives have been successfully developed into a wide range of therapeutic agents, including antibacterial, antiviral, anticancer, and anti-inflammatory drugs.[5][6][7][8]

2-Bromooxazole-4-carbaldehyde emerges as a particularly powerful precursor. The molecule is designed for selective, stepwise functionalization:

  • The C2-Bromine Atom: Serves as an ideal handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. This position is electronically distinct, and the carbon-bromine bond is readily activated by catalysts like palladium.[9][10]

  • The C4-Carbaldehyde Group: Provides a classic electrophilic site for carbon-carbon bond formation and the introduction of nitrogen-containing functionalities, allowing for chain extension and pharmacophore elaboration.

This dual reactivity allows for a convergent and highly efficient approach to building libraries of complex molecules from a single, advanced intermediate.

Reactivity Profile and Synthetic Strategy

The synthetic utility of 2-bromooxazole-4-carbaldehyde stems from the differential reactivity of its two functional groups. This allows for a planned synthetic sequence where one group can be reacted selectively while the other remains intact for a subsequent transformation.

Physicochemical Data
PropertyData
Molecular Formula C₄H₂BrNO₂
Molecular Weight 175.97 g/mol
Appearance Typically a pale yellow to white solid
Key Reactive Sites C2-Bromine, C4-Aldehyde
Strategic Visualization of Synthetic Pathways

The following diagram illustrates the primary synthetic pathways accessible from this precursor. The C2 position is ideal for reactions that build the core scaffold (e.g., biaryl structures), while the C4 position is used for subsequent modifications and pharmacophore installation.

G cluster_main 2-Bromooxazole-4-carbaldehyde cluster_c2 C2 Position Transformations cluster_c4 C4 Position Transformations main 2-Bromooxazole-4-carbaldehyde suzuki Suzuki Coupling (Aryl/Heteroaryl Installation) main->suzuki sonogashira Sonogashira Coupling (Alkyne Installation) main->sonogashira wittig Wittig Reaction (Alkene Formation) main->wittig reductive_amination Reductive Amination (Amine Installation) main->reductive_amination suzuki->wittig Sequential Reaction suzuki->reductive_amination Sequential Reaction sonogashira->wittig Sequential Reaction sonogashira->reductive_amination Sequential Reaction

Caption: Key synthetic transformations of 2-bromooxazole-4-carbaldehyde.

Core Application: Palladium-Catalyzed Cross-Coupling at C2

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds.[11] For 2-bromooxazole-4-carbaldehyde, these reactions provide a direct route to 2-aryl, 2-heteroaryl, or 2-alkynyl oxazoles, which are common motifs in pharmacologically active compounds.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl Oxazoles

The Suzuki-Miyaura coupling reaction creates a C(sp²)-C(sp²) bond between the oxazole ring and an aryl or heteroaryl boronic acid/ester.[12][13] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, including the aldehyde on our precursor.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) species is the active catalyst. Using a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is common; it is reduced in situ to Pd(0). Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[13] The choice of base can significantly impact yield and reaction rate.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used to dissolve both the organic-soluble precursor and the water-soluble inorganic base.

Principle: To couple 2-bromooxazole-4-carbaldehyde with a selected arylboronic acid using a palladium catalyst and a carbonate base to form a 2-aryl-oxazole-4-carbaldehyde derivative.

Workflow Diagram:

SuzukiWorkflow A 1. Assemble Reactants (Flask under N₂/Ar) B 2. Add Solvent & Degas (3x Vacuum/Inert Gas Cycles) A->B C 3. Add Catalyst & Ligand B->C D 4. Heat Reaction (e.g., 80-100 °C, 4-12h) C->D E 5. Work-up (Quench, Extract) D->E F 6. Purify (Column Chromatography) E->F

Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.

Materials & Reagents:

Reagent/MaterialPurposeTypical Supplier
2-Bromooxazole-4-carbaldehydeStarting MaterialSpecialty Vendor
Arylboronic Acid (e.g., Phenylboronic acid)Coupling PartnerSigma-Aldrich, etc.
Pd(OAc)₂ or Pd(PPh₃)₄Palladium CatalystStrem, Acros
Triphenylphosphine (PPh₃) (if not using Pd(PPh₃)₄)LigandMajor suppliers
Potassium Carbonate (K₂CO₃), anhydrousBaseFisher, VWR
1,4-Dioxane, anhydrousOrganic SolventAcros, Sigma-Aldrich
Deionized WaterCo-solventIn-house
Ethyl Acetate & BrineExtraction SolventsFisher, VWR
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentMajor suppliers
Silica GelChromatography Stationary PhaseSorbent Technologies

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromooxazole-4-carbaldehyde (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. Degas the resulting suspension by bubbling nitrogen through it for 15 minutes or by using three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryloxazole-4-carbaldehyde.

Sonogashira Coupling: Synthesis of 2-Alkynyl Oxazoles

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the oxazole and a terminal alkyne.[14][15] This reaction is invaluable for creating rigid, linear extensions to the molecular scaffold, often used in kinase inhibitors and other targeted therapies.

Causality Behind Experimental Choices:

  • Dual Catalyst System: The reaction classically employs a palladium catalyst (for the main cycle) and a copper(I) co-catalyst (e.g., CuI).[16] The copper catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX acid produced and as the solvent.

  • Anaerobic Conditions: Strict exclusion of oxygen is vital to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.

Principle: To couple 2-bromooxazole-4-carbaldehyde with a terminal alkyne using a palladium/copper co-catalyst system in an amine base.

Materials & Reagents:

Reagent/MaterialPurpose
2-Bromooxazole-4-carbaldehydeStarting Material
Terminal Alkyne (e.g., Phenylacetylene)Coupling Partner
PdCl₂(PPh₃)₂Palladium Catalyst
Copper(I) Iodide (CuI)Co-catalyst
Triethylamine (TEA), anhydrousBase and Solvent
Tetrahydrofuran (THF), anhydrousCo-solvent (optional)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromooxazole-4-carbaldehyde (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen or argon (repeat 3 times).

  • Solvent and Reagent Addition: Add anhydrous triethylamine (5 mL) and anhydrous THF (5 mL) via syringe. Stir to dissolve. Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 8-16 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the triethylamine.

  • Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove copper salts, followed by a wash with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to afford the pure 2-alkynyloxazole-4-carbaldehyde.

Core Application: Transformations of the C4-Carbaldehyde

The aldehyde group is a versatile handle for further elaboration of the molecular scaffold after the C2 position has been functionalized.

Wittig Reaction: Alkene Synthesis

The Wittig reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[17][18][19] This is a robust and high-yielding method for C=C bond formation. The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide (stabilized vs. unstabilized).[17]

Causality Behind Experimental Choices:

  • Ylide Formation: The ylide is typically generated in situ by treating a phosphonium salt with a strong base (e.g., n-BuLi, NaH, KHMDS).[20] The acidic proton alpha to the phosphorus is removed to form the nucleophilic ylide.

  • Solvent: Anhydrous, aprotic solvents like THF or diethyl ether are required to prevent quenching the strong base and the ylide.

  • Temperature: Ylide formation and the subsequent reaction are often carried out at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions.

Principle: To convert the C4-aldehyde into an alkene using a phosphorus ylide generated in situ from a phosphonium salt and a strong base.

Materials & Reagents:

Reagent/MaterialPurpose
2-Substituted-oxazole-4-carbaldehydeStarting Material
Alkyltriphenylphosphonium Bromide/IodideYlide Precursor
n-Butyllithium (n-BuLi) in hexanesStrong Base
Tetrahydrofuran (THF), anhydrousSolvent

Step-by-Step Methodology:

  • Ylide Preparation: In a flame-dried, three-neck flask under argon, suspend the chosen alkyltriphenylphosphonium salt (1.1 mmol, 1.1 equiv) in anhydrous THF (10 mL).

  • Base Addition: Cool the suspension to 0 °C (or -78 °C for less stable ylides). Slowly add n-butyllithium solution (1.1 mmol, 1.1 equiv) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange). Allow the mixture to stir at this temperature for 1 hour.

  • Aldehyde Addition: In a separate flask, dissolve the 2-substituted-oxazole-4-carbaldehyde (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL). Cool this solution to the same temperature as the ylide.

  • Reaction: Transfer the aldehyde solution to the ylide solution dropwise via cannula or syringe.

  • Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor by TLC.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography. The triphenylphosphine oxide byproduct can often be challenging to separate but is typically less polar than the desired alkene product.

Case Study: Multi-Step Synthesis of a Drug-Like Scaffold

This hypothetical pathway demonstrates how the orthogonal reactivity of 2-bromooxazole-4-carbaldehyde can be exploited to rapidly build a complex molecule.

CaseStudy Start 2-Bromooxazole-4-carbaldehyde Int1 Intermediate A (2-Aryl-oxazole-4-carbaldehyde) Start->Int1 Step 1: Suzuki Coupling (Arylboronic Acid, Pd Cat.) Final Final Product (Alkene-substituted biaryl oxazole) Int1->Final Step 2: Wittig Reaction (Phosphonium Ylide)

Caption: A two-step synthetic pathway utilizing orthogonal functional handles.

  • Step 1 (Suzuki Coupling): The C2-bromo position is first addressed by coupling with 4-methoxyphenylboronic acid using Protocol 1 . This installs a key biaryl linkage common in many kinase inhibitors.

  • Step 2 (Wittig Reaction): The resulting 2-(4-methoxyphenyl)oxazole-4-carbaldehyde is then subjected to a Wittig reaction with methyltriphenylphosphonium bromide using Protocol 2 . This converts the C4-aldehyde into a terminal vinyl group, a functionality that can act as a Michael acceptor or be used in further cross-coupling reactions.

This efficient, two-step sequence from a single precursor highlights the power of this building block for accelerating drug discovery programs.

Conclusion

2-Bromooxazole-4-carbaldehyde is a masterful precursor for pharmaceutical synthesis, offering two distinct and orthogonally reactive sites. The C2-bromo position provides a reliable entry point for installing aryl, heteroaryl, and alkynyl groups via robust palladium-catalyzed cross-coupling methodologies. The C4-carbaldehyde serves as a versatile anchor for subsequent carbon-carbon and carbon-heteroatom bond formations. The protocols detailed herein provide a reliable foundation for researchers to leverage this building block's full potential, enabling the efficient and strategic synthesis of novel and complex oxazole-based compounds for drug discovery and development.

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Introduction: The Strategic Importance of the Oxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Derivatization of 2-Bromooxazole-4-carbaldehyde: Protocols and Methodologies

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in natural products and synthetic pharmaceuticals stems from its metabolic stability and its capacity to engage in diverse non-covalent interactions with biological targets.[3][4] The substitution pattern on the oxazole ring is a critical determinant of the biological activity of its derivatives, which span a wide therapeutic spectrum, including anticancer, antimicrobial, and anti-inflammatory agents.[1][5]

2-Bromooxazole-4-carbaldehyde stands out as a particularly valuable and versatile building block. The presence of a reactive aldehyde at the 4-position allows for a multitude of chemical transformations, while the bromo-substituent at the 2-position provides a handle for further cross-coupling reactions, such as the Suzuki-Miyaura coupling. This dual functionality enables the rapid generation of diverse molecular architectures, making it an ideal starting material for the construction of compound libraries for high-throughput screening.

This application note provides detailed protocols for three fundamental and high-utility derivatization reactions of the aldehyde moiety of 2-Bromooxazole-4-carbaldehyde: the Wittig reaction, reductive amination, and the Henry reaction. These methods have been selected for their reliability, broad substrate scope, and the synthetic value of their products.

Derivatization of the Aldehyde Moiety

The aldehyde group is a versatile functional group that can be transformed into a wide array of other functionalities. The following protocols detail common and robust methods for the derivatization of 2-Bromooxazole-4-carbaldehyde.

Olefination via the Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[6][7] This reaction is widely used in organic synthesis due to its reliability and functional group tolerance.[7][8] The stereochemical outcome of the reaction is influenced by the nature of the ylide; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[9]

Reaction Workflow: Wittig Reaction

Wittig_Reaction cluster_ylide_prep Ylide Preparation cluster_olefination Olefination PhosphoniumSalt Phosphonium Salt Ylide Phosphonium Ylide (Wittig Reagent) PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane Aldehyde 2-Bromooxazole- 4-carbaldehyde Aldehyde->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Derivative Oxaphosphetane->Alkene Decomposition PhosphineOxide Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->PhosphineOxide

Caption: Workflow for the Wittig olefination of 2-Bromooxazole-4-carbaldehyde.

Experimental Protocol: Wittig Reaction

This protocol describes the synthesis of a generic alkene derivative from 2-Bromooxazole-4-carbaldehyde using a phosphonium ylide generated in situ.

Materials:

  • Methyltriphenylphosphonium bromide (or other suitable phosphonium salt)

  • 2-Bromooxazole-4-carbaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, argon or nitrogen supply

Procedure:

  • To a dry, argon-purged round-bottom flask, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe. The solution should turn a characteristic deep red or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Dissolve 2-Bromooxazole-4-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.

Data Summary Table: Wittig Reaction

ParameterDescription
Substrate 2-Bromooxazole-4-carbaldehyde
Reagent Phosphonium ylide (e.g., from methyltriphenylphosphonium bromide)
Base n-Butyllithium, Sodium Hydride, or Potassium tert-butoxide
Solvent Anhydrous THF or Diethyl Ether
Temperature 0 °C to room temperature
Reaction Time 2-12 hours
Product 2-Bromo-4-vinyloxazole derivative
Synthesis of Amines via Reductive Amination

Reductive amination is a highly efficient method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones.[10] The reaction proceeds via the initial formation of an imine or enamine, which is then reduced in situ by a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).[11] The choice of reducing agent is crucial; NaBH(OAc)₃ is often preferred as it is milder and more selective for the iminium ion over the starting aldehyde.[10]

Reaction Workflow: Reductive Amination

Reductive_Amination cluster_imine_formation Imine Formation cluster_reduction Reduction Aldehyde 2-Bromooxazole- 4-carbaldehyde Imine Iminium Ion (Intermediate) Aldehyde->Imine Amine Primary or Secondary Amine Amine->Imine Condensation ProductAmine Amine Derivative Imine->ProductAmine Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->ProductAmine

Caption: Workflow for the reductive amination of 2-Bromooxazole-4-carbaldehyde.

Experimental Protocol: Reductive Amination

This protocol details the synthesis of a secondary amine derivative using sodium triacetoxyborohydride.

Materials:

  • 2-Bromooxazole-4-carbaldehyde

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask, add 2-Bromooxazole-4-carbaldehyde (1.0 eq) and the primary amine (1.1 eq) in DCM.

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Add a catalytic amount of acetic acid (optional, can accelerate imine formation).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 4-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amine.

Data Summary Table: Reductive Amination

ParameterDescription
Substrate 2-Bromooxazole-4-carbaldehyde
Reagent Primary or secondary amine
Reducing Agent Sodium triacetoxyborohydride or Sodium cyanoborohydride
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol
Temperature Room temperature
Reaction Time 4-24 hours
Product 2-Bromo-4-(aminomethyl)oxazole derivative
Carbon-Carbon Bond Formation via the Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[12][13] The resulting β-nitro alcohols are valuable synthetic intermediates that can be further transformed into nitroalkenes, β-amino alcohols, or α-nitro ketones.[12][14]

Reaction Workflow: Henry Reaction

Henry_Reaction cluster_nitronate_formation Nitronate Formation cluster_addition Nitroaldol Addition Nitroalkane Nitroalkane Nitronate Nitronate Anion (Nucleophile) Nitroalkane->Nitronate Deprotonation Base Base (e.g., Et₃N, DBU) Base->Nitronate Alkoxide β-Nitro Alkoxide (Intermediate) Nitronate->Alkoxide Aldehyde 2-Bromooxazole- 4-carbaldehyde Aldehyde->Alkoxide Nucleophilic Attack ProductAlcohol β-Nitro Alcohol Alkoxide->ProductAlcohol Protonation

Caption: Workflow for the Henry (nitroaldol) reaction with 2-Bromooxazole-4-carbaldehyde.

Experimental Protocol: Henry Reaction

This protocol outlines the synthesis of a β-nitro alcohol derivative.

Materials:

  • 2-Bromooxazole-4-carbaldehyde

  • Nitroalkane (e.g., nitromethane)

  • Base (e.g., triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Solvent (e.g., Methanol, Ethanol, or THF)

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve 2-Bromooxazole-4-carbaldehyde (1.0 eq) and the nitroalkane (2.0-5.0 eq) in the chosen solvent in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add the base (0.1-1.0 eq) dropwise. The amount of base can influence whether the β-nitro alcohol is isolated or if elimination to the nitroalkene occurs.[13] Using catalytic amounts of a weaker base often favors the alcohol product.

  • Stir the reaction at 0 °C to room temperature for 12-48 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully acidify with dilute HCl to a pH of ~7.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-nitro alcohol.

Data Summary Table: Henry Reaction

ParameterDescription
Substrate 2-Bromooxazole-4-carbaldehyde
Reagent Nitroalkane (e.g., nitromethane, nitroethane)
Base Triethylamine (Et₃N), DBU, Potassium carbonate (K₂CO₃)
Solvent Methanol, Ethanol, THF, Acetonitrile
Temperature 0 °C to room temperature
Reaction Time 12-48 hours
Product 2-Bromo-4-(1-hydroxy-2-nitroalkyl)oxazole

Conclusion

2-Bromooxazole-4-carbaldehyde is a potent synthetic intermediate for the generation of diverse, biologically relevant molecules. The protocols detailed in this application note for the Wittig reaction, reductive amination, and Henry reaction provide robust and versatile methods for the derivatization of its aldehyde functionality. These reactions serve as a gateway to a wide range of chemical entities, including alkenes, amines, and β-nitro alcohols, which are themselves valuable precursors for further synthetic elaboration. By leveraging these protocols, researchers in drug discovery and medicinal chemistry can efficiently expand their chemical space and accelerate the development of novel therapeutic agents.

References

  • BenchChem. (2025).
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The Versatile Scaffold: 2-Bromooxazole-4-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocycle

In the landscape of contemporary drug discovery, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the oxazole nucleus, a five-membered aromatic ring containing one oxygen and one nitrogen atom, has garnered significant attention for its presence in numerous biologically active natural products and synthetic compounds.[1] The strategic functionalization of this core structure allows for the fine-tuning of physicochemical and pharmacological properties, making it a highly sought-after motif in medicinal chemistry.

This guide focuses on a particularly valuable, yet underexplored, building block: 2-Bromooxazole-4-carbaldehyde . This molecule is endowed with two distinct and orthogonally reactive functional groups: a bromine atom at the 2-position, primed for a variety of carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions, and an aldehyde at the 4-position, a versatile handle for condensation, reductive amination, and other nucleophilic addition reactions. This dual functionality makes 2-Bromooxazole-4-carbaldehyde a powerful precursor for the synthesis of diverse compound libraries, enabling the rapid exploration of structure-activity relationships (SAR) in the quest for novel therapeutic agents.

While direct and extensive public domain data on the biological activities of 2-Bromooxazole-4-carbaldehyde itself are limited, its structural motifs are present in a multitude of biologically active molecules. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining the synthetic utility of this scaffold and providing detailed protocols for its application in medicinal chemistry. The principles and methodologies described herein are grounded in the established reactivity of related bromo-heterocycles and heterocyclic aldehydes.

Physicochemical Properties and Handling

PropertyValueSource
Molecular FormulaC4H2BrNO2PubChem
Molecular Weight175.97 g/mol PubChem
AppearanceExpected to be a solidInferred
StorageStore in a cool, dry, well-ventilated area away from incompatible substances.General Laboratory Practice

Safety Precautions: As with all halogenated organic compounds, 2-Bromooxazole-4-carbaldehyde should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Pathways to 2-Bromooxazole-4-carbaldehyde

While not extensively documented, a plausible and efficient synthesis of 2-Bromooxazole-4-carbaldehyde can be envisioned starting from the commercially available ethyl 2-bromooxazole-4-carboxylate.[2] This two-step sequence involves the reduction of the ester to the corresponding primary alcohol, followed by a mild oxidation to furnish the target aldehyde.

Synthesis of 2-Bromooxazole-4-carbaldehyde start Ethyl 2-bromooxazole-4-carboxylate intermediate (2-Bromooxazol-4-yl)methanol start->intermediate 1. DIBAL-H, CH2Cl2, -78 °C 2. Quench end 2-Bromooxazole-4-carbaldehyde intermediate->end PCC or DMP, CH2Cl2, rt

Caption: Proposed synthetic route to 2-Bromooxazole-4-carbaldehyde.

Protocol 1: Synthesis of (2-Bromooxazol-4-yl)methanol

This protocol describes the reduction of the ester to the primary alcohol.

Materials:

  • Ethyl 2-bromooxazole-4-carboxylate

  • Diisobutylaluminium hydride (DIBAL-H) solution (1.0 M in hexanes)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve ethyl 2-bromooxazole-4-carboxylate (1.0 eq) in anhydrous CH2Cl2 under an inert atmosphere of argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (2.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

  • Separate the organic layer and extract the aqueous layer with CH2Cl2 (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (2-bromooxazol-4-yl)methanol.

Protocol 2: Synthesis of 2-Bromooxazole-4-carbaldehyde

This protocol outlines the oxidation of the primary alcohol to the aldehyde.

Materials:

  • (2-Bromooxazol-4-yl)methanol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Silica gel

  • Celite®

Procedure:

  • To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous CH2Cl2, add a solution of (2-bromooxazol-4-yl)methanol (1.0 eq) in CH2Cl2 at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-bromooxazole-4-carbaldehyde.

Applications in Medicinal Chemistry: A Dual-Action Scaffold

The synthetic utility of 2-Bromooxazole-4-carbaldehyde stems from the ability to selectively address its two reactive sites.

Applications of 2-Bromooxazole-4-carbaldehyde cluster_0 C2-Position (Bromo) cluster_1 C4-Position (Aldehyde) start 2-Bromooxazole-4-carbaldehyde app1 Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->app1 app2 Sonogashira Coupling (Terminal Alkynes) start->app2 app3 Buchwald-Hartwig Amination (Amines) start->app3 app4 Reductive Amination (Primary/Secondary Amines) start->app4 app5 Wittig Reaction (Phosphonium Ylides) start->app5 app6 Knoevenagel Condensation (Active Methylene Compounds) start->app6

Caption: Key reactions at the C2 and C4 positions of 2-Bromooxazole-4-carbaldehyde.

Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

The bromine atom at the C2 position of the oxazole ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.[3][4][5] This is a cornerstone of modern medicinal chemistry for building molecular complexity.

This protocol allows for the arylation or heteroarylation of the oxazole core.

Materials:

  • 2-Bromooxazole-4-carbaldehyde

  • Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Water (if using an aqueous base)

  • Argon or Nitrogen gas supply

Procedure:

  • To a reaction vessel, add 2-bromooxazole-4-carbaldehyde (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the anhydrous solvent(s).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the 2-aryl/heteroaryl-oxazole-4-carbaldehyde derivative.

Transformations of the Aldehyde Group at the C4-Position

The aldehyde functionality is a gateway to a plethora of chemical transformations, allowing for the introduction of diverse side chains and pharmacophoric elements.

This two-step, one-pot procedure is a robust method for synthesizing amine derivatives.

Materials:

  • 2-Bromooxazole-4-carbaldehyde or its C2-arylated derivative

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH3CN)) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (CH2Cl2), 1,2-Dichloroethane (DCE))

  • Acetic acid (catalytic amount, if needed)

Procedure:

  • Dissolve the aldehyde (1.0 eq) and the amine (1.1 eq) in the anhydrous solvent.

  • If the amine is a salt, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/iminium ion formation.

  • Add the reducing agent (e.g., STAB) portion-wise at room temperature.

  • Stir the reaction for 2-16 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired amine.

Synergistic Applications: Sequential Functionalization

The true power of 2-Bromooxazole-4-carbaldehyde lies in the sequential modification of its two reactive centers. This allows for the creation of complex and diverse molecular architectures from a single starting material.

Sequential Functionalization cluster_0 Pathway 1 cluster_1 Pathway 2 start 2-Bromooxazole-4-carbaldehyde p1_step1 Suzuki Coupling (C2-Arylation) start->p1_step1 p2_step1 Knoevenagel Condensation (C4-Alkene Synthesis) start->p2_step1 p1_step2 Reductive Amination (C4-Amine Synthesis) p1_step1->p1_step2 final_product Diverse Bioactive Candidates p1_step2->final_product p2_step2 Sonogashira Coupling (C2-Alkynylation) p2_step1->p2_step2 p2_step2->final_product

Caption: Exemplary sequential functionalization pathways for generating molecular diversity.

Conclusion

2-Bromooxazole-4-carbaldehyde represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its dual reactive sites at the C2 and C4 positions provide a platform for the synthesis of a wide array of complex and diverse molecules through well-established and robust chemical transformations. The protocols provided herein serve as a practical guide for researchers to harness the synthetic potential of this scaffold in the development of novel therapeutic agents. The ability to perform sequential and orthogonal modifications makes 2-Bromooxazole-4-carbaldehyde an ideal starting point for the generation of compound libraries for high-throughput screening and lead optimization campaigns.

References

  • ResearchGate. (2006). The Synthesis of Oxazole-containing Natural Products by Thomas H. Graham BS, Virginia Tech, 1995 Submitted to the Graduate Facul. CORE. [Link]

  • Zhou, T., & Szostak, M. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology. The Royal Society of Chemistry. [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]

  • PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]

  • PubChem. 4-Bromooxazole-2-carbaldehyde. [Link]

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing the 2-Bromooxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are pivotal enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis, by catalyzing the phosphorylation of specific protein substrates.[1] The dysregulation of kinase activity is a hallmark of numerous human diseases, most notably cancer, making them one of the most critical target families in modern drug discovery.[1][2] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of targeted therapy.[1][3]

Within the medicinal chemist's toolkit, certain molecular frameworks, often termed "privileged scaffolds," serve as exceptional starting points for inhibitor design due to their ability to interact with multiple biological targets.[4][5] The oxazole ring is one such five-membered heterocyclic motif, recognized for its metabolic stability and capacity to form key interactions within enzyme active sites.[3][5][6] This application note provides a detailed guide to the synthesis of kinase inhibitors using 2-bromooxazole, a versatile and highly valuable building block. The bromine atom at the C2 position acts as a crucial reactive handle, enabling the strategic diversification of the scaffold primarily through palladium-catalyzed cross-coupling reactions to generate extensive libraries of potential therapeutic agents.[4][7][8]

Section 1: The 2-Bromooxazole Scaffold: A Gateway to Chemical Diversity

The utility of 2-bromooxazole in medicinal chemistry stems from the reactivity of its carbon-bromine bond.[7] The C2 position of the oxazole ring is electron-deficient, making it susceptible to palladium-catalyzed cross-coupling reactions, which are among the most robust and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[7][8]

The premier synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction.[8][9] This method allows for the efficient coupling of the 2-bromooxazole core with a vast array of commercially available or readily synthesized aryl- and heteroarylboronic acids or esters. This modular approach provides a powerful platform for systematically exploring the structure-activity relationships (SAR) of the resulting kinase inhibitors, as the nature of the coupled substituent can be precisely controlled to optimize interactions within the kinase ATP-binding pocket.[3][10]

Why Choose the Suzuki-Miyaura Coupling?

The causality behind selecting this specific reaction is rooted in its exceptional reliability and scope:

  • High Functional Group Tolerance: The reaction conditions are mild enough to tolerate a wide variety of functional groups on both coupling partners, minimizing the need for protecting group strategies and shortening synthetic routes.[11][12]

  • Commercial Reagent Availability: An extensive and diverse collection of boronic acids and their derivatives is commercially available, providing immediate access to a wide chemical space for library synthesis.[12]

  • Well-Understood Mechanism: The catalytic cycle is thoroughly studied, allowing for rational troubleshooting and optimization.[9][11] Common issues like low yields or side reactions can often be addressed by systematically modifying catalysts, ligands, bases, or solvents.

Section 2: Core Synthetic Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This section details a robust, field-proven protocol for the coupling of 2-bromooxazole with various boronic acids. The described methodology is a self-validating system, incorporating in-process controls and clear endpoints for characterization.

Principle of the Reaction

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[13] The cycle is generally understood to have three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromooxazole, forming a Pd(II) complex.[9][11]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[9][13]

  • Reductive Elimination: The two organic fragments on the palladium complex couple to form the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.[9][11]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex R¹-Pd(II)L₂-Br (Oxidative Addition Complex) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_trans R¹-Pd(II)L₂-R² (Transmetalation Complex) transmetal->pd2_trans red_elim Reductive Elimination pd2_trans->red_elim red_elim->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) red_elim->product reagents1 R¹-Br (2-Bromooxazole) reagents1->ox_add reagents2 R²-B(OH)₂ (Boronic Acid) + Base reagents2->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis, purification, and analysis of 2-substituted oxazole derivatives.

Experimental_Workflow setup 1. Reaction Setup - Dry glassware under inert gas (N₂/Ar) - Combine 2-bromooxazole, boronic acid, base catalyst 2. Catalyst & Solvent Addition - Add Pd catalyst and ligand - Add anhydrous, degassed solvent setup->catalyst reaction 3. Reaction - Heat to target temperature (e.g., 80-110 °C) - Monitor by TLC or LC-MS catalyst->reaction workup 4. Aqueous Work-up - Cool to room temperature - Dilute with organic solvent - Wash with water and brine reaction->workup purify 5. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify analyze 6. Analysis & Characterization - ¹H NMR, ¹³C NMR - High-Resolution Mass Spectrometry (HRMS) - Purity assessment (HPLC) purify->analyze

Caption: General workflow for synthesis and biological evaluation.
Detailed Step-by-Step Protocol

This protocol is a general guideline for a 0.5 mmol scale reaction. Optimization may be required for specific substrates.

Materials and Reagents:

  • 2-Bromooxazole (1.0 eq)

  • Aryl/Heteroarylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Standard laboratory glassware, inert gas supply (N₂ or Ar), TLC plates, silica gel for chromatography, and deuterated solvents for NMR.

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add 2-bromooxazole (0.5 mmol, 1.0 eq), the corresponding boronic acid (0.6-0.75 mmol, 1.2-1.5 eq), and the base (1.0-1.5 mmol, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (N₂ or Ar) for 5-10 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.025 mmol, 2-5 mol%). If a solid ligand is used, it should be added at this stage.

  • Solvent Addition: Add the anhydrous, degassed solvent (3-5 mL) via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-bromooxazole starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Recommended Reaction Parameters

The choice of reagents can significantly impact reaction outcomes. The following table provides starting points for optimization.[9][14][15]

Catalyst (mol%) Ligand Base Solvent System Temp (°C) Notes & Rationale
Pd(PPh₃)₄ (2-5%)(None)K₂CO₃, Cs₂CO₃Toluene or Dioxane/H₂O90-110A classic, robust system. The pre-ligated catalyst is convenient but can be sensitive to air.
Pd₂(dba)₃ (1-3%)P(t-Bu)₃, SPhosK₃PO₄1,4-Dioxane80-100Buchwald-Hartwig ligands often provide higher turnover and are effective for challenging substrates.[15]
PdCl₂(dppf) (3-5%)(None)Na₂CO₃DMF or Dioxane90-110A stable catalyst precursor, often effective for a broad range of substrates.[9]

Section 3: Troubleshooting and Mechanistic Insights

A successful synthesis requires anticipating and resolving potential issues.

Troubleshooting Workflow
Caption: A workflow for troubleshooting common Suzuki coupling issues.

A common side reaction is the homocoupling of the boronic acid to form a biaryl byproduct.[11] This is often caused by the presence of oxygen, which can interfere with the catalytic cycle. Ensuring a rigorously inert atmosphere is the primary solution.[11] Another issue, debromination of the starting material, can sometimes occur, often addressed by changing the base or solvent.

Section 4: Application in Kinase Inhibition

Derivatives synthesized from the 2-bromooxazole scaffold have shown promise as inhibitors of various protein kinases crucial to disease pathways, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][16]

Mechanism of Action & SAR Insights

Most small-molecule kinase inhibitors function by competing with ATP for binding in a pocket located between the N- and C-lobes of the kinase catalytic domain.[1] The 2-substituted oxazole scaffold is designed to place a functional group (R²) into this pocket.

  • Hinge-Binding: The heterocyclic core (oxazole) can form critical hydrogen bonds with the "hinge region" of the kinase, mimicking the adenine portion of ATP.[16]

  • Exploring Hydrophobic Pockets: The R² group, introduced via the Suzuki coupling, can be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity. For example, adding a substituted phenyl ring can create favorable van der Waals interactions.[3][10] The ability to rapidly synthesize a library of compounds with diverse R² groups using the protocol above is therefore essential for optimizing these interactions and discovering highly potent and selective inhibitors.

Target Pathway Example: VEGFR-2 Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis.[4] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.[4]

VEGFR2_Pathway ligand VEGF Ligand receptor VEGFR-2 Receptor ligand->receptor dimer Receptor Dimerization & Autophosphorylation receptor->dimer pathway Downstream Signaling (e.g., PLCγ, PI3K/Akt) dimer->pathway ATP -> ADP inhibitor 2-Aryloxazole Kinase Inhibitor inhibitor->dimer Blocks ATP Binding Site response Cellular Response (Angiogenesis, Proliferation) pathway->response

Caption: Simplified VEGFR-2 signaling and point of inhibition.

Conclusion

The 2-bromooxazole scaffold is a powerful and versatile platform for the discovery of novel kinase inhibitors. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a robust, efficient, and highly modular method for generating diverse libraries of 2-substituted oxazoles. The detailed protocols and troubleshooting guides presented in this application note offer researchers in drug discovery a validated workflow to accelerate their research, enabling the systematic exploration of chemical space and the rational design of potent and selective therapeutic agents.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
  • Benchchem. (2025, November 2). The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics.
  • National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
  • PubMed. (2009, March 1). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta.
  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase.
  • ResearchGate. (n.d.). Structure activity relationship of synthesized compounds.
  • American Chemical Society. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • PubMed Central. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling.
  • ResearchGate. (n.d.). Synthesis of 2‐bromooxazole (9).
  • MDPI. (n.d.). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • PubMed Central. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • RSC Publishing. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
  • PubMed. (2006, November 16). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Application Notes & Protocols: The Strategic Role of 2-Bromooxazole-4-carbaldehyde in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the exploration of versatile chemical scaffolds. Heterocyclic compounds, particularly those containing the oxazole nucleus, have emerged as a privileged structural motif due to their wide spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2][3] This document provides a detailed examination of 2-Bromooxazole-4-carbaldehyde, a bifunctional building block poised for significant impact in the synthesis of next-generation crop protection agents. Its unique architecture, featuring two distinct and orthogonally reactive sites—a C2-bromo substituent and a C4-carbaldehyde—offers unparalleled flexibility for molecular diversification and the construction of complex agrochemical leads. We present here the strategic applications of this scaffold, detailed synthetic protocols, and a rationale for its use in creating diverse chemical libraries for high-throughput screening.

Introduction: The Oxazole Scaffold in Agrochemicals

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural unit is found in numerous natural products and synthetic compounds exhibiting potent biological activities. In agriculture, the incorporation of an oxazole or related isoxazole moiety has led to the development of commercial pesticides.[4] The electronic properties of the ring and its ability to engage in various non-covalent interactions with biological targets make it an ideal foundation for designing new active ingredients.[3]

2-Bromooxazole-4-carbaldehyde capitalizes on this privileged scaffold by presenting two key functional groups that serve as handles for synthetic elaboration:

  • C2-Bromo Group: An ideal site for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. This modification is critical for tuning the molecule's spectrum of activity, selectivity, and physicochemical properties.

  • C4-Carbaldehyde Group: A versatile functional group that can undergo a vast array of transformations, including reductive amination, Wittig reactions, condensations, and oxidation to a carboxylic acid. This allows for the installation of pharmacophores that can interact with specific enzyme active sites or cellular receptors.

The strategic advantage of this "two-faced" building block lies in the ability to perform sequential and selective modifications, rapidly generating libraries of novel compounds from a single, advanced intermediate.

Strategic Synthesis & Diversification Pathways

The power of 2-Bromooxazole-4-carbaldehyde lies in its capacity for divergent synthesis. A primary library can be generated by modifying one functional group, followed by further diversification at the second position.

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Bromooxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2-Bromooxazole-4-carbaldehyde in Modern Synthesis

The oxazole scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, natural products, and functional materials. The strategic functionalization of the oxazole ring is paramount in the discovery and development of novel chemical entities. 2-Bromooxazole-4-carbaldehyde has emerged as a versatile and highly valuable building block in this endeavor. Its unique trifunctional nature—a reactive bromine atom at the 2-position amenable to a host of palladium-catalyzed cross-coupling reactions, an aldehyde at the 4-position for further derivatization, and the inherent electronic properties of the oxazole ring—positions it as a powerful synthon for the rapid construction of molecular complexity.

This comprehensive guide provides detailed application notes and robust protocols for the utilization of 2-bromooxazole-4-carbaldehyde in several key palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices, field-proven insights, and self-validating protocols are emphasized to empower researchers, scientists, and drug development professionals in their synthetic pursuits.

Synthesis of 2-Bromooxazole-4-carbaldehyde

A reliable synthesis of the starting material is the cornerstone of any successful synthetic campaign. 2-Bromooxazole-4-carbaldehyde can be prepared through a multi-step sequence, often starting from readily available precursors. While several routes may exist, a common approach involves the formation of the oxazole ring followed by bromination and formylation, or vice-versa. The specific protocol should be chosen based on substrate availability and scalability.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Vinyl Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] This reaction is widely lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3] For 2-bromooxazole-4-carbaldehyde, the electron-withdrawing nature of the aldehyde group can facilitate the rate-limiting oxidative addition step of the catalytic cycle.[4]

Causality-Driven Protocol Design

The choice of palladium precursor, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species.

  • Ligand: Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), are often employed to promote the oxidative addition and reductive elimination steps.[5]

  • Base: A base is required to activate the boronic acid for the transmetalation step.[2] Inorganic bases like K₂CO₃ or K₃PO₄ are frequently used. The choice of base can be critical, especially with substrates sensitive to harsher conditions.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-bromooxazole-4-carbaldehyde with an arylboronic acid.

Reagents and Materials:

  • 2-Bromooxazole-4-carbaldehyde

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromooxazole-4-carbaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-oxazole-4-carbaldehyde.

Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O90685
24-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Toluene/H₂O100882
33-Pyridinylboronic acidPdCl₂(dppf)Cs₂CO₃DMF/H₂O801275

Note: The data in this table is representative and yields may vary depending on the specific substrate and reaction conditions.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)L₂(Br) B->C D Transmetalation C->D E Ar-Pd(II)L₂(Ar') D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G H R-B(OH)₂ + Base I [R-B(OH)₃]⁻ H->I I->D J 2-Bromooxazole-4-carbaldehyde J->B Heck_Cycle A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)L₂(Br) B->C D Alkene Coordination C->D E Syn-Addition D->E F β-Hydride Elimination E->F F->A Regeneration G Product F->G H Base F->H + HBr I [Base-H]⁺Br⁻ H->I J 2-Bromooxazole-4-carbaldehyde J->B K Alkene K->D Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)L₂(Br) D Transmetalation C->D E Ar-Pd(II)L₂(C≡CR) D->E F Reductive Elimination E->F F->A Regeneration G Ar-C≡CR F->G H R-C≡CH I [R-C≡C]⁻ H->I Base K R-C≡C-Cu I->K J Cu(I)Br J->K K->D L 2-Bromooxazole-4-carbaldehyde L->B Buchwald_Hartwig_Cycle A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)L₂(Br) B->C D Amine Coordination C->D E Deprotonation D->E Base F [Ar-Pd(II)L₂(NR₂)] E->F G Reductive Elimination F->G G->A Regeneration H Ar-NR₂ G->H I Amine I->D J Base K 2-Bromooxazole-4-carbaldehyde K->B

Sources

Application Note: A Guide to Constructing Compound Libraries from 5-Bromooxazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-bromooxazole-4-carboxylic acid scaffold is a cornerstone for the development of novel molecular entities in medicinal chemistry.[1][2][3] Its intrinsic rigidity and the presence of two orthogonal reactive handles—a carboxylic acid and a bromine atom—provide an exceptional platform for creating diverse compound libraries.[2][4] The oxazole core is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals, known to exhibit a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for leveraging this versatile precursor to generate libraries of substituted oxazoles for high-throughput screening and lead optimization in drug discovery programs.

The Strategic Advantage of the 5-Bromooxazole-4-Carboxylic Acid Scaffold

In the landscape of drug discovery, the starting architecture of a compound library dictates the chemical space that can be explored. The 5-bromooxazole-4-carboxylic acid precursor offers two primary vectors for diversification, which can be addressed sequentially or in parallel to maximize molecular diversity.

  • The Carboxylic Acid (C4-Position): This functional group is a versatile handle for forming amide and ester linkages.[2][4] Amide bonds are particularly significant in medicinal chemistry, mimicking peptide bonds and enabling compounds to interact with biological targets through hydrogen bonding.[5] Esterification can be used to modulate physicochemical properties such as lipophilicity and cell permeability, or to create prodrugs.[6][7]

  • The Bromine Atom (C5-Position): The C-Br bond is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions.[2][4] This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, dramatically expanding the structural and electronic diversity of the library.[8][9] Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are robust, well-understood, and tolerant of a wide range of functional groups, making them indispensable tools for library synthesis.[10][11][12]

The strategic workflow for library generation is visualized below, illustrating how the two reactive sites can be independently functionalized to create a matrix of novel compounds.

G cluster_2 Resulting Compound Libraries Amidation Amide Bond Formation (Diverse Amines R¹-NH₂) Lib1 5-Bromooxazole-4-carboxamides Amidation->Lib1 Esterification Esterification (Diverse Alcohols R¹-OH) Lib2 5-Bromooxazole-4-carboxylates Esterification->Lib2 Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids R²) Lib3 5-Substituted-oxazole-4-carboxylic Acids Suzuki->Lib3 Lib4 Fully Diversified Scaffolds Suzuki->Lib4 Sonogashira Sonogashira Coupling (Terminal Alkynes R²) Sonogashira->Lib3 Buchwald Buchwald-Hartwig Amination (Amines R²) Buchwald->Lib3 Lib1->Suzuki Lib2->Suzuki Lib3->Amidation Precursor 5-Bromooxazole-4-carboxylic Acid Precursor->Amidation Precursor->Esterification Precursor->Suzuki Precursor->Sonogashira Precursor->Buchwald

Figure 1: General workflow for compound library synthesis from the 5-bromooxazole-4-carboxylic acid precursor.

Protocols for Library Synthesis

The following protocols are foundational methodologies. Researchers should note that optimization for specific substrates may be necessary. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Diversification of the Carboxylic Acid: Amide Bond Formation

Amide coupling reactions are central to medicinal chemistry. The choice of coupling reagent is critical for ensuring high yields and minimizing side reactions, particularly racemization if chiral amines are used. Reagents like HATU or EDC/HOBt are commonly employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[2][4]

Protocol: Synthesis of N-Substituted-5-bromooxazole-4-carboxamides

  • Materials & Reagents:

    • 5-Bromooxazole-4-carboxylic acid

    • Amine of choice (R-NH₂) (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Inert atmosphere setup (Argon or Nitrogen)

    • Standard glassware for extraction and filtration

  • Procedure:

    • To a solution of 5-bromooxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

    • Stir the reaction mixture at room temperature for 30 minutes to pre-activate the carboxylic acid. The formation of the HOBt active ester is crucial for efficient coupling and suppression of side reactions.[4]

    • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq) to the reaction mixture. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt formed from EDC and any acidic protons, driving the reaction to completion.[2]

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. This removes unreacted acid and water-soluble reagents.[4]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired amide.

    • Confirm the structure of the final product by NMR and Mass Spectrometry.

Diversification of the Bromine Atom: Palladium-Catalyzed Cross-Coupling

The C5-bromo position is readily functionalized using palladium catalysis. The general mechanism for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the coupling partner, and reductive elimination to form the C-C or C-N bond and regenerate the Pd(0) catalyst.[13][14]

G Start Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Start->OxAdd Intermediate1 Ar-Pd(II)(Br)L₂ OxAdd->Intermediate1 Transmetalation Transmetalation (R-M) Intermediate1->Transmetalation Intermediate2 Ar-Pd(II)(R)L₂ Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Start Catalyst Regeneration Product Ar-R RedElim->Product

Figure 2: Generalized catalytic cycle for palladium cross-coupling reactions.

2.2.1. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, valued for its mild conditions and the commercial availability of a vast array of boronic acids and esters.[11][15] The base is crucial as it activates the boronic acid, facilitating the transmetalation step.[16]

Protocol: Synthesis of 5-Aryl-oxazole-4-carboxylic Acid Derivatives

  • Materials & Reagents:

    • 5-Bromooxazole-4-carboxylic acid derivative (e.g., ester or amide from Sec 2.1) (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 mixture)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • In a reaction vessel, combine the 5-bromooxazole derivative (1.0 eq), the boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).[1]

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation and deactivation of the palladium catalyst.

    • Add the degassed dioxane/water solvent mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

    • If the starting material was an ester, it can be hydrolyzed back to the carboxylic acid using standard procedures (e.g., LiOH in THF/water) if desired.[1]

    • Confirm the structure of the final product by NMR and Mass Spectrometry.

2.2.2. Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the synthesis of conjugated enynes by reacting aryl halides with terminal alkynes.[9][12] It typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate, speeding up the transmetalation step.[12][17]

Protocol: Synthesis of 5-Alkynyl-oxazole-4-carboxylic Acid Derivatives

  • Materials & Reagents:

    • 5-Bromooxazole-4-carboxylic acid derivative (1.0 eq)

    • Terminal Alkyne (1.5 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flask containing the 5-bromooxazole derivative (1.0 eq), add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon).

    • Add anhydrous THF and the amine base (TEA or DIPA).

    • Add the terminal alkyne (1.5 eq) dropwise at room temperature.

    • Stir the reaction at room temperature (or heat gently to 40-50 °C if necessary) for 2-8 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the mixture with EtOAc and filter through a pad of celite to remove catalyst residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography.

2.2.3. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is otherwise challenging.[10] The choice of ligand is paramount for success, with sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) being highly effective for coupling aryl bromides.[18]

Protocol: Synthesis of 5-Amino-oxazole-4-carboxylic Acid Derivatives

  • Materials & Reagents:

    • 5-Bromooxazole-4-carboxylic acid derivative (1.0 eq)

    • Amine (primary or secondary) (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • In an oven-dried flask under an inert atmosphere, combine Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq). Caution: NaOtBu is a strong, moisture-sensitive base.

    • Add the anhydrous solvent (Toluene or Dioxane).

    • Add the 5-bromooxazole derivative (1.0 eq) followed by the amine (1.2 eq).

    • Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with EtOAc, and filter through celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Data Summary and Comparison

The choice of reaction for diversification at the C5 position depends on the desired functionality. The following table provides a comparative overview of typical conditions for these key transformations.

Reaction Coupling Partner Typical Catalyst Typical Ligand Typical Base Solvent Temp (°C)
Suzuki-Miyaura Boronic Acid/EsterPd(dppf)Cl₂ or Pd(PPh₃)₄dppf or PPh₃K₂CO₃, Cs₂CO₃Dioxane/H₂O, DMF80 - 100
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIPPh₃TEA, DIPATHF, DMF25 - 50
Buchwald-Hartwig AminePd₂(dba)₃ or Pd(OAc)₂XPhos, RuPhosNaOtBu, LHMDSToluene, Dioxane80 - 110

Conclusion

5-Bromooxazole-4-carboxylic acid is a powerful and versatile precursor for the construction of diverse compound libraries.[4] By systematically applying robust chemical transformations such as amide bond formation and palladium-catalyzed cross-coupling reactions, researchers can rapidly access a wide range of novel chemical entities. The protocols and strategies outlined in this guide serve as a comprehensive starting point for scientists and drug development professionals to explore the vast chemical space accessible from this privileged scaffold, accelerating the identification of new therapeutic agents.

References

  • BenchChem. (2025). Application Notes: 5-Bromooxazole-4-carboxylic Acid in Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid in Organic Synthesis.
  • ResearchGate. Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to a Proposed Synthesis Pathway for 5-Bromooxazole-4-carboxylic Acid.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Sci-Hub. Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. [Link]

  • ResearchGate. Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. [Link]

  • Pubs.rsc.org. Palladium-catalyzed C-N cross-coupling of five-membered heterocyclic bromides. [Link]

  • ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • NIH National Center for Biotechnology Information. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Beilstein Journal of Organic Chemistry. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • YouTube. (2023). Amide formation from carboxylic acid derivatives. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • NIH National Center for Biotechnology Information. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

  • Wiley-VCH. (2019). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • NIH National Center for Biotechnology Information. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. [Link]

  • NIPER SAS Nagar. (2022). Scaffold Hopping in Drug Discovery. [Link]

Sources

Application Note & Protocols: Strategic Functionalization of 2-Bromooxazole-4-carbaldehyde for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole scaffold is a privileged five-membered heterocyclic motif prevalent in medicinal chemistry, valued for its role as a bioisostere and its broad spectrum of biological activities.[1][2][3] 2-Bromooxazole-4-carbaldehyde is a versatile and powerful building block, offering two distinct and orthogonally reactive sites for molecular elaboration. The C2-bromo position is primed for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions, while the C4-carbaldehyde group serves as a gateway for transformations such as reductive amination, olefination, and oxidation/reduction. This guide provides a comprehensive overview of the strategic considerations and detailed, field-proven protocols for the selective functionalization of this key intermediate, enabling the rapid generation of diverse compound libraries for drug discovery programs.

Strategic Considerations for Functionalization

The key to leveraging 2-Bromooxazole-4-carbaldehyde is the orthogonal reactivity of its two functional groups. The C2 position, bearing a bromine atom, is electron-deficient and an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[4] Conversely, the C4-carbaldehyde is a classic electrophilic handle for a wide range of well-established carbonyl chemistries. The choice of which position to modify first depends on the stability of the respective functional groups to the planned reaction conditions.

Key Insights:

  • Cross-Coupling First: It is generally advisable to perform palladium-catalyzed reactions at the C2 position first. The aldehyde at C4 is typically stable under the basic conditions of Suzuki, Sonogashira, or Heck couplings.

  • Carbonyl Chemistry First: If the desired transformation of the aldehyde requires strongly acidic or highly nucleophilic/basic conditions that might compromise a sensitive group introduced at C2, the aldehyde should be modified first. For instance, converting the aldehyde to a robust acetal protecting group can be an effective initial step before proceeding with C2 functionalization.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Strategic workflow for diversifying 2-Bromooxazole-4-carbaldehyde.

Functionalization at the C2-Position: Cross-Coupling Protocols

The C2-bromo group is an ideal handle for introducing aryl, heteroaryl, and alkynyl moieties through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for Arylation/Heteroarylation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the bromo-oxazole with an organoboron reagent.[5][6]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ can be used directly, while Pd(OAc)₂ or Pd₂(dba)₃ require an external phosphine ligand (e.g., SPhos, XPhos) to form the active Pd(0) species in situ. The ligand stabilizes the catalyst and facilitates the oxidative addition and reductive elimination steps.[7]

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5][8]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is common. Water helps to dissolve the inorganic base and can accelerate the transmetalation step.

dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=none, image=""];

} Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Protocol 2.1: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask, add 2-bromooxazole-4-carbaldehyde (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)2-5 mol% loading is typical.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Carbonates are generally effective and economical.
Solvent Dioxane/H₂O, Toluene/H₂ODegassing is crucial to prevent catalyst oxidation.
Temperature 80-100 °CMicrowave heating can significantly reduce reaction times.[9]
Sonogashira Coupling for Alkynylation

The Sonogashira coupling is an efficient method for forming a C(sp²)-C(sp) bond between the bromo-oxazole and a terminal alkyne.[10] This reaction uniquely requires both palladium and copper(I) cocatalysts.[11][12]

Causality Behind Experimental Choices:

  • Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species initiates the catalytic cycle by oxidative addition to the C-Br bond.[13]

  • Copper(I) Co-catalyst: The role of the copper(I) salt (e.g., CuI) is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium(II) complex.[13]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction.[12]

Protocol 2.2: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask, add 2-bromooxazole-4-carbaldehyde (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas.

  • Reagent Addition: Add a suitable solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Functionalization at the C4-Position: Carbonyl Chemistry

The aldehyde at C4 is a versatile handle for introducing a wide array of functional groups and building molecular complexity.

Reductive Amination

Reductive amination is a powerful, one-pot method to form C-N bonds by converting the aldehyde into a secondary or tertiary amine.[14] The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent.[15] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate. Its selectivity prevents the side-reaction of aldehyde reduction to an alcohol. Other reagents like NaBH₃CN are also effective.

  • Solvent: A non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) is typically used. A small amount of acetic acid can be added to catalyze imine formation, particularly for less nucleophilic amines.[14]

Protocol 3.1: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromooxazole-4-carbaldehyde (1.0 equiv.) and the primary or secondary amine (1.0-1.2 equiv.) in dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the mixture.

  • Reaction: Continue stirring at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the product with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Wittig Reaction for Olefination

The Wittig reaction transforms the aldehyde into an alkene by reacting it with a phosphorus ylide.[16][17] This is a highly reliable method for C=C bond formation.

Causality Behind Experimental Choices:

  • Ylide Generation: The phosphonium ylide is generated in situ by treating a phosphonium salt (e.g., (triphenyl)phosphonium bromide) with a strong base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).

  • Stereochemistry: The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield the E-alkene, while non-stabilized (alkyl) ylides typically favor the Z-alkene.[16]

  • Driving Force: The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[17]

Protocol 3.2: Wittig Reaction (using a stabilized ylide)

  • Ylide Preparation: In a dry flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 equiv.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., NaH, 1.1 equiv.). Allow the mixture to stir at room temperature until ylide formation is complete (often indicated by a color change).

  • Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of 2-bromooxazole-4-carbaldehyde (1.0 equiv.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent (e.g., hexanes/ether). Further purification is achieved by flash column chromatography.

Conclusion

2-Bromooxazole-4-carbaldehyde is a high-value building block for medicinal chemistry and materials science. Its two orthogonal functional handles allow for a logical and stepwise diversification strategy. By employing robust and well-understood reactions such as Suzuki and Sonogashira couplings at the C2-position, and reductive amination and Wittig reactions at the C4-aldehyde, researchers can efficiently access a vast chemical space of novel substituted oxazoles. The protocols and strategic insights provided herein serve as a practical guide for unlocking the full synthetic potential of this versatile intermediate.

References

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. BenchChem Technical Note.
  • Various Authors. (Date N/A). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry.
  • Bagnol, L., et al. (Date N/A).
  • Various Authors. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Semantic Scholar.
  • Various Authors. (Date N/A). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Various Authors. (Date N/A). Chemistry and Pharmacological Applications of 1,3-Oxazoles.
  • Various Authors. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Various Authors. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide. The Journal of Organic Chemistry.
  • Various Authors. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • Various Authors. (Date N/A).
  • Various Authors. (Date N/A). Synthesis of 2‐bromooxazole.
  • Various Authors. (Date N/A). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene.
  • Various Authors. (Date N/A). Wittig Reaction. Organic Chemistry Portal.
  • Flegeau, E. F., et al. (2006). Suzuki coupling of oxazoles. Organic Letters.
  • Wikipedia. (Date N/A). Sonogashira coupling. Wikipedia.
  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Various Authors. (Date N/A).
  • Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry.
  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube.
  • Probst, N. P., et al. (2016). Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Tetrahedron Letters, 57(10), 1066–1070.
  • Various Authors. (Date N/A). Sonogashira Coupling. Organic Chemistry Portal.
  • Graham, T. H. (2006). The Synthesis of Oxazole-containing Natural Products. University of Pittsburgh.
  • Chem Player. (Date N/A). The WITTIG REACTION With CHEMILUMINESCENCE!. Course Hero.
  • Yoneda Labs. (Date N/A). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Various Authors. (Date N/A). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
  • Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

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Application Notes & Protocols: Leveraging 2-Bromooxazole-4-carbaldehyde for the Development of Novel p38 MAP Kinase Inhibitors as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The development of targeted anti-inflammatory therapeutics with improved efficacy and safety profiles remains a significant challenge in medicinal chemistry. The oxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, demonstrating a wide array of therapeutic potential, including anti-inflammatory properties.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-Bromooxazole-4-carbaldehyde as a versatile starting material for the synthesis and evaluation of novel anti-inflammatory agents. We focus on the design of inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway, a key regulator of pro-inflammatory cytokine production.[5][6][7] This guide details the scientific rationale, a complete synthetic workflow, and robust protocols for both in vitro and in vivo evaluation.

Scientific Rationale: Targeting the p38 MAPK Inflammatory Pathway

The p38 MAP kinase signaling cascade is a central hub in the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS), a component of Gram-negative bacteria.[6][7] Activation of this pathway leads to the downstream production of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][8] Specifically, the p38α isoform is considered the key player in regulating the synthesis of these cytokines at both the transcriptional and post-transcriptional levels.[5][9] Therefore, small molecule inhibitors that can selectively block the ATP-binding pocket of p38α MAPK are highly sought after as potential anti-inflammatory drugs.[8][10]

The 2-Bromooxazole-4-carbaldehyde scaffold is an ideal starting point for developing such inhibitors. Its two distinct functional groups—a reactive aldehyde at the C4 position and a bromine atom at the C2 position—allow for sequential, directed modifications. The aldehyde can be used to build a side chain that interacts with the solvent-exposed region of the kinase, while the bromo- group is a perfect handle for introducing various aromatic or heteroaromatic moieties via cross-coupling reactions (e.g., Suzuki coupling) to target the core ATP-binding site. This dual functionality provides a powerful platform for generating a diverse library of compounds for structure-activity relationship (SAR) studies.

p38_MAPK_Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor upstream_kinases Upstream Kinases (MKK3/6) receptor->upstream_kinases Activates p38 p38 MAP Kinase upstream_kinases->p38 Phosphorylates substrates Downstream Substrates (e.g., MK2, MSK1/2) p38->substrates Activates inhibitor Oxazole-Based Inhibitor (Target) inhibitor->p38 Inhibits ATP Binding transcription_factors Transcription Factors (e.g., AP-1, CREB) substrates->transcription_factors Activates mrna_stability mRNA Stabilization (AU-rich elements) substrates->mrna_stability Regulates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) transcription_factors->cytokines Upregulates Transcription mrna_stability->cytokines Enhances Translation inflammation Inflammatory Response cytokines->inflammation

Figure 1: The p38 MAPK signaling cascade in inflammation.

Experimental Design: A Step-by-Step Developmental Workflow

The development of a novel anti-inflammatory agent from 2-Bromooxazole-4-carbaldehyde follows a logical, multi-stage process. This workflow ensures that candidate molecules are synthesized efficiently and evaluated systematically for biological activity, moving from high-throughput in vitro assays to more complex in vivo models.

drug_dev_workflow start Starting Material: 2-Bromooxazole-4-carbaldehyde synthesis Step 1: Chemical Synthesis (Reductive Amination & Suzuki Coupling) start->synthesis purification Step 2: Purification & Characterization (Chromatography, NMR, HRMS) synthesis->purification invitro Step 3: In Vitro Screening (LPS-Stimulated RAW 264.7 Cells) purification->invitro invivo Step 4: In Vivo Efficacy Model (Carrageenan-Induced Paw Edema) invitro->invivo Active Compounds conclusion Lead Candidate Identification & Further Optimization invivo->conclusion

Figure 2: Overall workflow for developing anti-inflammatory agents.

Protocol: Synthesis of a Representative Oxazole Derivative

This protocol describes a two-step synthesis to produce a hypothetical p38 MAPK inhibitor, OXA-474 , from 2-Bromooxazole-4-carbaldehyde.

Step 3.1: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 2-Bromooxazole-4-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE).

  • Amine Addition: Add morpholine (1.1 eq) to the solution, followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the intermediate, 4-((2-bromooxazol-4-yl)methyl)morpholine.

Step 3.2: Suzuki Cross-Coupling

  • Reaction Setup: To a microwave vial, add the intermediate from Step 3.1 (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Base: Add a 3:1 mixture of dimethoxyethane (DME) and 2M aqueous sodium carbonate (Na₂CO₃).

  • Reaction Conditions: Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate.

  • Purification and Characterization: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final product, OXA-474 , by flash chromatography. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Anti-inflammatory Evaluation

This protocol uses the murine macrophage cell line RAW 264.7 to assess the ability of synthesized compounds to inhibit the production of inflammatory mediators upon stimulation with LPS.[11][12]

4.1. Materials

  • RAW 264.7 cells (ATCC TIB-71)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Test compound (e.g., OXA-474) dissolved in DMSO

  • Griess Reagent Kit for Nitric Oxide (NO) measurement

  • ELISA Kits for mouse TNF-α and IL-6

  • MTT reagent for cytotoxicity assessment

4.2. Procedure

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate overnight (37°C, 5% CO₂).[11]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 0.1 µM to 50 µM) or vehicle (DMSO, 0.1% final concentration) for 1 hour.

  • Inflammatory Stimulus: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.[13]

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for analysis.

  • Nitric Oxide (NO) Assay: Transfer 50 µL of supernatant to a new plate and measure NO production (as nitrite) using the Griess Reagent according to the manufacturer's protocol.

  • Cytokine Analysis (ELISA): Use the remaining supernatant to quantify the concentrations of TNF-α and IL-6 using specific ELISA kits as per the manufacturer's instructions.[12][14]

  • Cytotoxicity Assay (MTT): Assess the viability of the remaining cells using the MTT assay to ensure that the observed inhibitory effects are not due to cell death.[14]

4.3. Data Presentation

The results should be quantified and presented clearly. The IC₅₀ (half-maximal inhibitory concentration) value for each mediator should be calculated.

CompoundNO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)Cell Viability at 50 µM (%)
OXA-474 3.51.82.4>95%
Reference 2.91.52.1>95%
(p38 Inhibitor)

Protocol: In Vivo Anti-inflammatory Evaluation

The carrageenan-induced paw edema model in rats is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[15][16][17]

5.1. Materials

  • Male Wistar rats (180-220 g)

  • Lambda-Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., OXA-474) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Digital Plethysmometer or Vernier Calipers

5.2. Procedure

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Grouping: Divide the rats into groups (n=6 per group): Vehicle Control, Test Compound (e.g., 30 mg/kg, p.o.), and Reference Drug (10 mg/kg, p.o.).

  • Dosing: Administer the test compound, reference drug, or vehicle orally (p.o.) one hour before the induction of inflammation.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[18][19]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[20][21]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

5.3. Data Presentation

Tabulate the mean paw volume and the calculated percentage inhibition of edema.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control -0.85 ± 0.07-
OXA-474 300.41 ± 0.0551.8%
Indomethacin 100.38 ± 0.0455.3%
*p < 0.01 compared to Vehicle Control

Conclusion and Future Perspectives

This guide demonstrates the strategic utility of 2-Bromooxazole-4-carbaldehyde as a foundational scaffold for generating novel anti-inflammatory agents. The described synthetic route and evaluation protocols provide a clear and robust framework for identifying and characterizing potent inhibitors of the p38 MAPK pathway. Compounds like the hypothetical OXA-474 that show significant activity in both in vitro and in vivo models warrant further investigation. Future work should focus on comprehensive SAR studies to optimize potency and selectivity, followed by pharmacokinetic (ADME) and toxicological profiling to assess the drug-like properties of lead candidates.

References

  • Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases.
  • Umar, A., et al. (2021).
  • Perdiguero, E. G., et al. (2020). Anti-inflammatory roles of p38α MAPK in macrophages are context dependent and require IL-10. The Journal of Immunology.
  • Yang, Y., et al. (2014). Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses.
  • Bachstetter, A. D., & Van Eldik, L. J. (2010). The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS.
  • WuXi Biology. (n.d.). Inflammation & Autoimmune Disease Models. WuXi AppTec.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • Kuglstatter, A., et al. (2002). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters.
  • Schett, G., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). MDPI.
  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
  • Bangale, G. S., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research.
  • Basso, A. M., et al. (2007).
  • Inotiv. (n.d.).
  • Ahn, G., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. BMC Complementary Medicine and Therapies.
  • Pinto, M., et al. (2025).
  • Pathak, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Sawant, S. H. (2016). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Slideshare.
  • Joseph, J. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?
  • Gavrilin, M. A. (2014). How can I stimulate Raw264.7 with LPS?
  • Al-Ostath, A. I., et al. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.
  • Priyanka, D., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research.
  • Munteanu, C. V., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine.
  • Al-Ostath, A. I., et al. (2023). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Journal of Molecular Structure.
  • Wang, Y., et al. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules.
  • Vroemans, R., et al. (2017). Synthesis of 2-bromooxazole.
  • Zhang, H., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.
  • Kim, H. J., et al. (2019). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Life Science.
  • Panpetch, W., et al. (2021). The characteristic of RAW264.7 cell after LPS stimulation.
  • Graham, T. H. (2006).
  • Kumar, A., et al. (2013). 2-(2-Arylphenyl)
  • Sharma, A., et al. (2020). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromooxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2-Bromooxazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic building block. The inherent reactivity of the aldehyde and the potential sensitivity of the oxazole ring can present unique challenges during purification. This guide provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 2-Bromooxazole-4-carbaldehyde in a practical question-and-answer format.

Q1: My crude product shows multiple spots on the TLC plate. How can I identify the desired product and common impurities?

A1: Multiple spots on a Thin-Layer Chromatography (TLC) plate are common after synthesis. The key is to systematically identify your product. 2-Bromooxazole-4-carbaldehyde is a moderately polar compound due to the aldehyde and the oxazole ring.

  • Relative Polarity: Your product will likely have a lower Rf value (travels less up the plate) than non-polar starting materials or byproducts (e.g., from a Suzuki coupling)[1] and a higher Rf than highly polar impurities like unreacted starting materials containing acidic or basic functional groups.

  • Impurity Profile: The nature of impurities is highly dependent on the synthetic route. For instance, in syntheses starting from aldehydes, you might find unreacted starting materials or byproducts from incomplete cyclization.[2][3][4] Bromination reactions can sometimes result in mono-brominated impurities if the reaction is incomplete.[5]

  • TLC Visualization: Use multiple visualization techniques. A UV lamp (254 nm) will show UV-active compounds. Staining with potassium permanganate or p-anisaldehyde can help visualize compounds that are not UV-active, including some impurities.

Table 1: Potential Impurities and Their Characteristics

Impurity Type Likely Origin Expected Polarity (Relative to Product) Notes
Unreacted Aldehyde Precursor Incomplete reaction Varies, but often less polar Depends on the specific precursor used in the synthesis.[3][4]
Over-brominated Species Excess brominating agent Similar or slightly less polar May be difficult to separate from the desired product.
Hydrolyzed/Degraded Product Exposure to acid/base or moisture Often more polar The oxazole ring can open under harsh conditions.[6][7][8]

| Solvent Residues | From reaction or workup | N/A (not visible on TLC) | High-boiling point solvents like DMF or DMSO can be persistent. |

Q2: I'm observing significant product loss or degradation during column chromatography on silica gel. What is happening and how can I prevent it?

A2: This is a frequent issue with nitrogen-containing heterocycles and aldehydes. There are two primary causes: irreversible adsorption and degradation.

  • Degradation on Silica: Silica gel is inherently acidic and can act as a mild Lewis acid.[9] This acidity can catalyze the degradation of sensitive molecules like oxazoles or promote unwanted side reactions with the aldehyde group, such as acetal formation if using alcohol-based solvents.[9] Some oxazole derivatives are known to be unstable on silica gel.[10]

  • Irreversible Adsorption: The basic nitrogen atom in the oxazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to streaking on TLC and poor recovery from a column.[11]

Troubleshooting Steps:

  • Deactivate the Silica: Before running the column, flush the silica gel with your starting eluent containing a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia.[9][11] This neutralizes the acidic sites.

  • Avoid Reactive Solvents: Do not use alcohol-based solvents like methanol in your eluent, as they can react with the aldehyde to form hemiacetals or acetals.[9] Opt for systems like hexane/ethyl acetate or dichloromethane/acetone.

  • Switch the Stationary Phase: If problems persist, consider using a less acidic stationary phase like neutral alumina.[9][10] Reversed-phase chromatography on a C18 column is another excellent alternative for polar compounds.[11]

Q3: Can 2-Bromooxazole-4-carbaldehyde be purified by recrystallization? What is a good starting point for solvent selection?

A3: Yes, if your crude material is a solid and has a reasonably high purity (>85-90%), recrystallization is an excellent and often preferred method for obtaining highly pure material.

The key is finding a solvent system where the compound is soluble when hot but poorly soluble when cold.

  • Single Solvent Systems: Start with solvents like ethanol or isopropanol. For compounds that are soluble in hot hexanes, this can also be a good choice, though there is a risk of the compound "oiling out" instead of crystallizing.[12]

  • Two-Solvent Systems: This is often more effective. A common and effective combination is a "good" solvent in which the compound is soluble (like ethyl acetate, acetone, or THF) and a "poor" solvent in which it is not (like hexanes or heptane).[12] Dissolve the crude material in a minimum amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Q4: My purified 2-Bromooxazole-4-carbaldehyde is changing color and purity over time. What are the recommended storage conditions?

A4: The instability of your purified compound is likely due to a combination of factors related to the oxazole ring and the aldehyde functional group.

  • Hydrolytic Instability: The oxazole ring can be susceptible to ring-opening via hydrolysis, especially in the presence of moisture and trace amounts of acid or base.[6][7][8]

  • Oxidation: Aldehydes are prone to oxidation to the corresponding carboxylic acid upon exposure to air.

  • Photodegradation: Many heterocyclic compounds can degrade upon exposure to light.[7]

Recommended Storage Protocol: To ensure long-term stability, store the purified compound in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, at low temperatures (-20°C is recommended).[7][13][14] Protect it from light by using an amber vial or by wrapping the container in aluminum foil.

Experimental Workflows & Protocols

Purification Decision Workflow

The following diagram outlines the logical steps for purifying crude 2-Bromooxazole-4-carbaldehyde.

cluster_0 Purification Strategy Crude Product Crude Product Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Remove water-soluble impurities TLC Analysis TLC Analysis Aqueous Workup->TLC Analysis Assess complexity & polarity Purity Check Purity Check TLC Analysis->Purity Check Evaluate separation Recrystallization Recrystallization Purity Check->Recrystallization High Purity / Solid Column Chromatography Column Chromatography Purity Check->Column Chromatography Complex Mixture / Oil Final Purity Analysis Final Purity Analysis Recrystallization->Final Purity Analysis Column Chromatography->Final Purity Analysis Pure Product Pure Product Final Purity Analysis->Pure Product

Caption: Decision workflow for purifying 2-Bromooxazole-4-carbaldehyde.

Protocol 1: Flash Column Chromatography

This protocol is designed to separate 2-Bromooxazole-4-carbaldehyde from impurities of different polarities.[15]

Materials:

  • Crude 2-Bromooxazole-4-carbaldehyde

  • Silica gel (230-400 mesh)

  • Solvents (HPLC grade): Hexane, Ethyl Acetate (EtOAc)

  • Triethylamine (TEA)

  • Glass column, collection tubes, TLC plates

Procedure:

  • Solvent System Selection: On a TLC plate, find a solvent system (e.g., Hexane:EtOAc) that gives your product an Rf value of approximately 0.25-0.35 and provides good separation from impurities.

  • Column Packing (Slurry Method):

    • Add silica gel to your starting eluent in a beaker to create a slurry.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure. Ensure there are no air bubbles or cracks.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column. If your TLC showed impurities very close to your product, consider starting with a less polar solvent mixture and gradually increasing the polarity (gradient elution).

    • Apply gentle air pressure to maintain a steady flow rate.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified 2-Bromooxazole-4-carbaldehyde.

Table 2: Suggested Solvent Systems for Chromatography

Solvent System (v/v) Polarity Typical Application
9:1 to 7:3 Hexane/EtOAc Low to Medium Good starting point for separating moderately polar compounds from non-polar impurities.
100% Dichloromethane (DCM) Medium Can be effective, but often needs a polar co-solvent.
99:1 to 95:5 DCM/Acetone Medium-High Useful if the product is more polar and does not move in Hexane/EtOAc.

| Add 0.1-1% Triethylamine | Modifier | Add to any eluent to prevent streaking of basic compounds.[9][11] |

Troubleshooting Column Chromatography

cluster_1 Column Chromatography Troubleshooting Start Problem Observed PoorSep Poor Separation Start->PoorSep Streaking Compound Streaking Start->Streaking NoElution Compound Not Eluting Start->NoElution Sol1 Optimize Solvent System (Try different ratios or solvents) PoorSep->Sol1 Sol2 Reduce Sample Load (Avoid overloading) PoorSep->Sol2 Sol3 Add Basic Modifier (e.g., 0.5% TEA) Streaking->Sol3 Sol5 Switch to Alumina or Reversed-Phase Streaking->Sol5 Sol4 Increase Eluent Polarity Drastically NoElution->Sol4 NoElution->Sol5 If degradation is suspected

Caption: A troubleshooting guide for common column chromatography issues.

References

  • Technical Support Center: Characterization of Oxazole Derivatives - Benchchem. (n.d.).
  • Purification techniques for (S)-2-Bromooctane from reaction mixtures - Benchchem. (n.d.).
  • Technical Support Center: Purification of Oxazole Carboxylic Acids - Benchchem. (n.d.).
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
  • Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis - Benchchem. (n.d.).
  • Ethyl 2-bromooxazole-4-carboxylate | 460081-20-3 - Sigma-Aldrich. (n.d.).
  • Ethyl 2-bromooxazole-4-carboxylate - Fluorochem. (n.d.).
  • CAS 460081-20-3: 2-Bromo-oxazole-4-carboxylic acid ethyl ester - CymitQuimica. (n.d.).
  • Ethyl 2-bromo-1,3-oxazole-4-carboxylate | 460081-20-3 - ChemicalBook. (n.d.).
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • First time synthesis, first time work-up and purification : r/Chempros - Reddit. (2021).
  • Column Chromatography - Organic Chemistry at CU Boulder. (n.d.).
  • A Direct Synthesis of Oxazoles from Aldehydes - Organic Chemistry Portal. (n.d.).
  • Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization - Beilstein Journals. (n.d.).
  • What is the best solvent for purifying aldehyde in a column chromatography? - ResearchGate. (2014).
  • Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid - Benchchem. (n.d.).
  • A Direct Synthesis of Oxazoles from Aldehydes - American Chemical Society. (2010).
  • CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents. (n.d.).
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - MDPI. (n.d.).
  • 1092351-90-0|2-Bromooxazole-4-carbaldehyde|BLD Pharm. (n.d.).
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. (n.d.).
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. (n.d.).
  • 5-(Thiophen-2-yl)oxazole - (1). - Organic Syntheses Procedure. (n.d.).
  • Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure. (n.d.).

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-Bromooxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-bromooxazole-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic building block. The following troubleshooting guides and FAQs are structured to address specific, practical issues encountered during synthesis, grounded in mechanistic principles to provide robust solutions.

Introduction: The Vilsmeier-Haack Approach

The formylation of 2-bromooxazole is most commonly achieved via the Vilsmeier-Haack reaction. This process involves the reaction of an electron-rich heterocycle with a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] While effective, this reaction is not without its challenges. The high reactivity of the Vilsmeier reagent and the nuanced electronics of the oxazole ring can lead to a variety of byproducts. This guide will help you identify and mitigate these issues.

Troubleshooting Guide: Identifying and Resolving Byproduct Formation

This section addresses specific problems you may encounter, identifiable through common analytical techniques like NMR spectroscopy and mass spectrometry (MS).

Question 1: My crude ¹H NMR shows two distinct singlets in the aromatic region instead of one. What is the likely isomeric byproduct?

Plausible Cause: You are likely observing the formation of the regioisomeric byproduct, 2-bromooxazole-5-carbaldehyde . The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. While the C4 position of the 2-bromooxazole ring is generally favored for electrophilic attack due to electronic factors, competitive formylation at the C5 position can occur, particularly if the reaction temperature is not carefully controlled or if there are slight variations in reagent stoichiometry.[3]

Identification Strategy:

  • ¹H NMR: The desired product, 2-bromooxazole-4-carbaldehyde, will show a singlet for the C5-proton. The isomeric byproduct will show a singlet for the C4-proton. These protons will have distinct chemical shifts, allowing for quantification of the isomeric ratio.

  • Mass Spectrometry: Both isomers will have the identical mass, so MS alone cannot differentiate them. It will, however, confirm the presence of a compound with the correct molecular weight for a bromo-oxazole-carbaldehyde.

Proposed Solutions & Preventative Measures:

  • Temperature Control: Maintain a low reaction temperature (0 °C to 5 °C) during the addition of 2-bromooxazole to the pre-formed Vilsmeier reagent. This enhances the kinetic selectivity for the C4 position.

  • Slow Addition: Add the substrate dropwise to the Vilsmeier reagent. This maintains a low concentration of the nucleophile (the oxazole) and can suppress side reactions.

  • Solvent Choice: While DMF is often the reagent, using a non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and pre-forming the Vilsmeier reagent can sometimes improve regioselectivity.

Question 2: My mass spectrum shows a significant peak at M-Br and another at M+16. What are these species?

Plausible Cause: You are likely observing byproducts resulting from dehalogenation and oxidation .

  • Dehalogenation (M-Br): The peak corresponding to the loss of bromine suggests the formation of oxazole-4-carbaldehyde . This can occur if the starting 2-bromooxazole contains a significant amount of unsubstituted oxazole impurity, or if a reductive process occurs during the reaction or workup.

  • Oxidation (M+16): The M+16 peak is characteristic of the oxidation of the aldehyde to a carboxylic acid, resulting in 2-bromooxazole-4-carboxylic acid . This is a common issue during aqueous workup or if the crude product is exposed to air for extended periods, especially under basic conditions.

Identification Strategy:

  • LC-MS is ideal here. It can separate the components and provide individual mass data.

  • Oxazole-4-carbaldehyde (M-Br): Will have a molecular weight ~79 units less than the product. Its ¹H NMR will show two doublets in the aromatic region instead of a singlet.

  • 2-Bromooxazole-4-carboxylic acid (M+16): The aldehyde proton (~9.8-10.0 ppm) will be absent in the ¹H NMR, and a broad singlet for the carboxylic acid proton (>10 ppm) may be visible. The oxazole ring proton will still be present.

Proposed Solutions & Preventative Measures:

  • Ensure Starting Material Purity: Verify the purity of your 2-bromooxazole starting material by NMR and GC-MS before use.

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.

  • Careful Workup: Neutralize the reaction mixture carefully with a cooled, mild base (e.g., saturated sodium bicarbonate solution). Avoid using strong bases or prolonged exposure to basic conditions during extraction, which can promote both oxidation and potential ring-opening.

Question 3: I'm seeing a byproduct with a mass corresponding to the addition of a second formyl group. How do I prevent this?

Plausible Cause: This indicates the formation of a di-formylated oxazole or a related byproduct. The most likely structure would arise from the Vilsmeier reagent reacting with the methyl group of a solvent like DMSO if it were used as a C1 source under certain conditions, or potentially a more complex rearrangement.[4] More commonly, if the reaction is not quenched properly, the intermediate iminium salt can react further.

Identification Strategy:

  • Mass Spectrometry: The mass will be 28 amu higher (CHO group) than the desired product.

  • ¹H NMR: The spectrum will be more complex. The characteristic singlet for the single oxazole proton will be absent. You will likely see two aldehyde protons and potentially other coupled signals depending on the exact structure.

Proposed Solutions & Preventative Measures:

  • Control Stoichiometry: Use a slight excess, but not a large excess, of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).

  • Reaction Time and Temperature: Do not let the reaction run for an extended period or at elevated temperatures after full conversion of the starting material is observed by TLC or LC-MS.

  • Effective Quenching: Ensure the reaction is thoroughly quenched by pouring it into a well-stirred mixture of ice and a mild base to rapidly hydrolyze the intermediate iminium salt to the aldehyde.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction for this synthesis?

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF (a nucleophile) attacks the electrophilic phosphorus of POCl₃. A subsequent elimination of the phosphate group generates the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5]

  • Electrophilic Substitution: The electron-rich 2-bromooxazole attacks the electrophilic carbon of the Vilsmeier reagent, forming a cationic intermediate. Aromaticity is restored by the loss of a proton (from C4).

  • Hydrolysis: During aqueous workup, the resulting iminium salt is hydrolyzed to yield the final 2-bromooxazole-4-carbaldehyde.

Q2: How critical is the quality of the DMF and POCl₃?

Extremely critical. Both reagents should be of high purity and anhydrous.

  • DMF: Old or impure DMF can contain dimethylamine and formic acid. Dimethylamine can react with the Vilsmeier reagent, and formic acid can interfere with the reaction, leading to lower yields and more byproducts.

  • POCl₃: Must be fresh and colorless. POCl₃ that is yellow or brown has likely started to decompose to HCl and phosphoric acids, which will inhibit the reaction.

Q3: What are the optimal conditions to maximize yield and purity?

ParameterRecommended ConditionRationale
Temperature 0 °C to 5 °CMaximizes regioselectivity for the C4 position and minimizes thermal decomposition.[6]
Stoichiometry 1.1 - 1.5 eq. Vilsmeier ReagentEnsures complete conversion without promoting di-formylation or other side reactions.
Reaction Time 1 - 4 hours (monitor by TLC/LCMS)Avoids prolonged reaction times which can lead to byproduct formation.
Workup Quench on ice/water, neutralize with NaHCO₃Rapidly hydrolyzes the iminium intermediate and avoids harsh basic conditions that can cause oxidation or degradation.[7]

Q4: What analytical techniques are best for identifying these byproducts?

A combination of techniques is most powerful:

  • TLC: For initial reaction monitoring.

  • ¹H and ¹³C NMR: Provides structural information and isomeric ratios.

  • LC-MS: The gold standard for separating the product from byproducts and confirming their molecular weights.

  • GC-MS: Useful for identifying volatile impurities, such as residual starting material or dehalogenated byproducts.

Visualizing the Chemistry

Reaction Mechanism & Side Reaction

The following diagram illustrates the primary reaction pathway and a common side reaction leading to an isomeric byproduct.

Vilsmeier_Haack_Byproducts cluster_start Starting Materials cluster_main_path Desired Pathway cluster_side_path Side Reaction 2-BrOx 2-Bromooxazole Sigma_C5 Sigma Complex (Attack at C5) 2-BrOx->Sigma_C5 (Minor) Vilsmeier Vilsmeier Reagent (from DMF + POCl₃) Sigma_C4 Sigma Complex (Attack at C4) Vilsmeier->Sigma_C4 Vilsmeier->Sigma_C5 Iminium_C4 Iminium Salt (C4-substituted) Sigma_C4->Iminium_C4 -H⁺ H2O H2O Iminium_C4->H2O Product 2-Bromooxazole-4-carbaldehyde Iminium_C5 Iminium Salt (C5-substituted) Sigma_C5->Iminium_C5 -H⁺ Iminium_C5->H2O Byproduct 2-Bromooxazole-5-carbaldehyde H2O->Product H2O->Byproduct

Caption: Vilsmeier-Haack formylation pathway and isomeric byproduct formation.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing issues in your synthesis.

Troubleshooting_Workflow start Begin Synthesis reaction Vilsmeier-Haack Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup analysis Crude Analysis NMR, LC-MS workup->analysis check Purity & Byproducts Check analysis->check purify Column Chromatography check->purify OK troubleshoot Identify Byproduct (Consult Guide) check->troubleshoot Byproducts >5% final_product Pure Product purify->final_product adjust Adjust Conditions (Temp, Stoich., etc.) troubleshoot->adjust adjust->reaction Re-run Experiment

Caption: Logical workflow for troubleshooting byproduct formation.

References

  • Vertex AI Search, grounding API call results.
  • ResearchGate. Synthesis of 2‐bromooxazole (9). Available at: [Link]

  • Wikipedia. Oxazole. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • PubMed Central (PMC). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]

  • YouTube. Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas. Available at: [Link]

  • Organic Syntheses. 5-(Thiophen-2-yl)oxazole. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]

  • Indian Academy of Sciences. Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. Available at: [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. Available at: [Link]

  • CORE. The Synthesis of Oxazole-containing Natural Products. Available at: [Link]

  • CUTM Courseware. Oxazole.pdf. Available at: [Link]

  • ACS Publications. Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Available at: [Link]

  • PubMed Central (PMC). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. Available at: [Link]

  • PubMed Central (PMC). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Available at: [Link]

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Technical Support Center: Optimizing Reactions with 2-Bromooxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 2-Bromooxazole-4-carbaldehyde. This guide is designed to provide expert insights and practical solutions to common challenges encountered during its use in organic synthesis. Our goal is to empower you to improve reaction yields, minimize side products, and achieve reliable, scalable results.

Introduction: The Versatility and Challenges of a Key Building Block

2-Bromooxazole-4-carbaldehyde is a valuable heterocyclic building block, prized for its bifunctional nature. The bromo-substituent at the C2 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the carbaldehyde at C4 offers a gateway for a multitude of subsequent transformations, including reductive aminations, Wittig reactions, and condensations. This dual reactivity makes it a powerful synthon for constructing complex molecular architectures in medicinal chemistry and materials science.

However, the inherent reactivity of the oxazole ring and the aldehyde functionality can present specific challenges. Competing side reactions, substrate instability, and purification difficulties are common hurdles. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and field-proven protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, stability, and reactivity of 2-Bromooxazole-4-carbaldehyde.

Q1: What are the recommended storage conditions for 2-Bromooxazole-4-carbaldehyde?

To ensure the long-term integrity of 2-Bromooxazole-4-carbaldehyde, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C). It is crucial to minimize exposure to moisture, atmospheric oxygen, and light, which can lead to degradation. For related compounds like 5-Bromooxazole-4-carboxylic acid, degradation pathways such as hydrolysis and photodegradation are known concerns, and similar precautions are advised for the aldehyde analogue.[1]

Q2: My reaction yield is consistently low. What are the first parameters I should check?

For low-yield issues in cross-coupling reactions, first, verify the integrity of your starting material as described in Q1. Then, meticulously check the following:

  • Atmosphere Control: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can promote undesirable side reactions, such as the homocoupling of boronic acids in Suzuki-Miyaura reactions.[2]

  • Reagent Quality: Use high-purity, anhydrous solvents and fresh, high-quality reagents. The quality of the palladium catalyst, ligands, and base is paramount. Amine bases, for instance, can oxidize over time, which can inhibit catalysis.

  • Catalyst Activity: If you suspect your palladium catalyst has degraded, consider using a fresh batch or a more robust pre-catalyst.

Q3: I am observing a significant amount of starting material being converted back to oxazole-4-carbaldehyde (dehalogenation). What causes this?

Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed couplings.[2] It often occurs after the initial oxidative addition of the palladium catalyst to the C-Br bond. The resulting organopalladium intermediate can react with various hydrogen sources in the reaction mixture.

  • Causality: The presence of water, alcohols (e.g., from solvents like methanol or isopropanol), or even certain amine bases can serve as proton sources, leading to reductive elimination of the dehalogenated product.[2][3] For some heterocyclic substrates, the presence of water is crucial for the desired coupling but can also accelerate dehalogenation if not carefully controlled.[3]

Q4: Can the aldehyde group interfere with the cross-coupling reaction?

Yes, the aldehyde is an electrophilic site and can be sensitive to the basic conditions often employed in cross-coupling reactions. While generally stable under weakly basic conditions (e.g., K₂CO₃, Cs₂CO₃), strong bases or elevated temperatures could potentially lead to side reactions like aldol condensations or Cannizzaro reactions, although these are less common under typical coupling conditions. More critically, the aldehyde's electron-withdrawing nature activates the C2 position, making it susceptible to nucleophilic attack if reaction conditions are not optimized.

Part 2: Troubleshooting Guides for Key Reactions

This section provides in-depth troubleshooting for the most common applications of 2-Bromooxazole-4-carbaldehyde: the Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Guide 1: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. However, achieving high yields with 2-Bromooxazole-4-carbaldehyde requires careful optimization to mitigate side reactions.

A frequent and troublesome side product is the biaryl formed from the coupling of two boronic acid molecules.

  • Root Cause Analysis: Homocoupling is primarily caused by the presence of Pd(II) species and oxygen in the reaction mixture.[2] When a Pd(II) pre-catalyst like Pd(OAc)₂ is used, it must be reduced in situ to the active Pd(0) catalyst. This reduction can occur via the homocoupling of two boronic acid molecules.[2] The presence of atmospheric oxygen can also facilitate this unwanted pathway.[2]

  • Troubleshooting Protocol:

    • Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture (solvent, substrate, base, and boronic acid) using a freeze-pump-thaw technique (3 cycles) or by bubbling argon through the solution for at least 30 minutes.

    • Catalyst Selection: Switch from a Pd(II) source to a Pd(0) pre-catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. These catalysts do not require an initial reductive step, thereby minimizing the primary pathway for homocoupling.

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can stabilize the Pd(0) center and promote the desired catalytic cycle over side reactions.[4]

    • Controlled Addition: If using a Pd(II) source is unavoidable, consider adding the boronic acid slowly to the reaction mixture after the catalyst has been introduced and the mixture is at the reaction temperature. This can help favor the cross-coupling pathway.

Suzuki_Troubleshooting Start Low Yield or Impure Product Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Reagents Assess Reagent Quality Check_Inert->Check_Reagents Problem_ID Identify Major Side Product Check_Reagents->Problem_ID Homocoupling Boronic Acid Homocoupling Problem_ID->Homocoupling Biaryl detected Dehalogenation Dehalogenation (Loss of Bromine) Problem_ID->Dehalogenation Oxazole-4-carbaldehyde detected Sol_Degas Improve Degassing (Freeze-Pump-Thaw) Homocoupling->Sol_Degas Sol_Pd0 Use Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Homocoupling->Sol_Pd0 Sol_Ligand Use Bulky Ligand (e.g., SPhos) Homocoupling->Sol_Ligand Sol_Water Minimize Water Content Dehalogenation->Sol_Water Sol_Base Screen Weaker Bases (e.g., K₃PO₄ vs K₂CO₃) Dehalogenation->Sol_Base

Caption: Troubleshooting workflow for common Suzuki-Miyaura side reactions.

Guide 2: Sonogashira Coupling Reactions

The Sonogashira coupling is invaluable for installing terminal or substituted alkynes at the C2 position of the oxazole ring. The primary challenges include catalyst deactivation and alkyne homocoupling (Glaser coupling).

The appearance of a black precipitate (palladium black) is a clear sign of catalyst decomposition and is often accompanied by a stalled reaction.

  • Root Cause Analysis:

    • Oxygen Contamination: Similar to the Suzuki reaction, oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst.

    • Solvent Effects: Certain solvents, like THF, have been anecdotally reported to promote the formation of palladium black under Sonogashira conditions.[5]

    • Unstable Ligands: The phosphine ligands themselves can be oxidized, leading to an inactive palladium species.

    • Copper(I) Quality: The copper(I) co-catalyst is crucial. If it has been oxidized to copper(II) (often indicated by a green or blue tinge instead of off-white/tan CuI), it can inhibit the reaction.

  • Troubleshooting Protocol:

    • Solvent and Base Selection: Switch to a solvent system less prone to causing catalyst precipitation. Often, running the reaction in the amine base itself (e.g., triethylamine or diisopropylamine) as the solvent can be effective.[5] Ensure the amine base is distilled and degassed before use.

    • Copper-Free Conditions: The copper co-catalyst is the primary culprit for Glaser homocoupling. Modern protocols often allow for copper-free Sonogashira couplings, which eliminates this side reaction entirely.[6][7] These conditions may require specific ligands or slightly higher temperatures but result in a cleaner reaction profile.

    • Catalyst and Ligand System: Use a robust palladium pre-catalyst/ligand system. For example, PdCl₂(PPh₃)₂ is a common and effective choice.[7] If decomposition persists, consider more stable N-heterocyclic carbene (NHC) palladium complexes.

    • Temperature Control: While aryl bromides typically require heating, excessive temperatures can accelerate catalyst decomposition.[6] Screen temperatures systematically (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and catalyst stability.

ParameterStandard Conditions (Problematic)Optimized Conditions (Recommended)Rationale for Change
Catalyst System Pd(PPh₃)₄, CuIPdCl₂(PPh₃)₂, No CuIEliminates Glaser homocoupling and potential Cu-related issues.[6][7]
Solvent THFTriethylamine or DMFAmine as solvent/base can improve catalyst stability.[5]
Base TriethylamineTriethylamine or TBAFTBAF can act as a base and phase-transfer catalyst in solvent-free conditions.[7]
Atmosphere Nitrogen balloonSchlenk line / Glovebox (Argon)Ensures rigorous exclusion of oxygen to prevent catalyst decomposition and Glaser coupling.
Temperature 60°C (stalled)80-100°CHigher temperature may be needed for aryl bromides, especially in copper-free systems.[6]

Part 3: General Protocols and Mechanistic Insights

Understanding the underlying mechanisms is key to rational troubleshooting.

The Role of the Base in Suzuki-Miyaura Coupling

The base in a Suzuki-Miyaura reaction serves multiple critical roles beyond simply being a proton scavenger. Its primary function is to activate the boronic acid by forming a more nucleophilic "ate" complex (R-B(OH)₃⁻).[8] This species is much more effective at transmetalation to the palladium center.

Base_Activation Boronic_Acid R-B(OH)₂ (Boronic Acid) Ate_Complex [R-B(OH)₃]⁻ ('Ate' Complex) (More Nucleophilic) Boronic_Acid->Ate_Complex + Base Base Base (e.g., OH⁻) Base->Ate_Complex Transmetalation Transmetalation to Pd(II) Center Ate_Complex->Transmetalation Facilitates

Caption: Activation of boronic acid by a base to form the transmetalating species.

  • Practical Implication: The choice of base can influence the reaction rate and selectivity. If your reaction is sluggish, switching from a mild base like K₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃ can accelerate the formation of the 'ate' complex and, consequently, the overall reaction. However, be mindful that stronger bases may increase the risk of substrate degradation or dehalogenation.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromooxazole-4-carbaldehyde (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask and purge with argon for 15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand if necessary.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Herrmann, W. A., & Brossmer, R. (1995). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Available from: [Link]

  • Guild, C., & Zhang, S. (2019). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available from: [Link]

  • Gunduz, S., & Sahin, E. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available from: [Link]

  • Kotha, S., & Lahiri, K. (2001). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. ResearchGate. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • Organic Chemistry Portal. A Direct Synthesis of Oxazoles from Aldehydes. Available from: [Link]

  • Organic Chemistry Videos. Sonogashira coupling. YouTube. Available from: [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • Thompson, A. L., & Hughes, D. L. (2008). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Pace, V., & Holzer, W. (2013). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. ResearchGate. Available from: [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. Available from: [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • Royal Society of Chemistry. The hydrolysis of 2-bromo-2-methylpropane. Available from: [Link]

  • Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Available from: [Link]

  • Beilstein Journals. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available from: [Link]

  • University of Manchester. Suzuki coupling of oxazoles. Available from: [Link]

  • Preprints.org. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]

  • ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]

  • ResearchGate. Recent Advances in Sonogashira Reactions. Available from: [Link]

  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available from: [Link]

  • RSC Publishing. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Available from: [Link]

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Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a cornerstone in medicinal chemistry and natural product synthesis, presents a unique set of challenges in its construction. Its prevalence in biologically active molecules makes mastering its synthesis crucial, yet the path is often fraught with obstacles such as low yields, intractable side reactions, and purification difficulties. This technical support center, designed by and for chemists, provides a comprehensive troubleshooting guide and in-depth FAQs to navigate these complexities. Here, we dissect the causality behind common experimental pitfalls and offer field-proven solutions, grounded in mechanistic understanding and supported by authoritative literature.

Troubleshooting Guide: Common Issues in Substituted Oxazole Synthesis

This section addresses the most frequent and vexing problems encountered during the synthesis of substituted oxazoles, organized by issue. Each entry provides a detailed explanation of the underlying chemical principles and offers step-by-step troubleshooting protocols.

Issue 1: Low or No Yield of the Desired Oxazole

Q: My reaction is complete according to TLC, but after work-up and purification, the yield of my substituted oxazole is disappointingly low. What are the likely culprits and how can I improve it?

A: Senior Application Scientist's Insight:

Low yields are a common frustration in oxazole synthesis and can stem from a multitude of factors, ranging from the quality of starting materials to suboptimal reaction conditions. The key is to systematically diagnose the potential points of failure.

Potential Causes & Troubleshooting Protocols:

  • Purity and Stability of Starting Materials:

    • Causality: Many reagents used in oxazole synthesis are sensitive to air and moisture. For instance, in the Van Leusen reaction, aldehydes can oxidize to unreactive carboxylic acids, and the key reagent, tosylmethyl isocyanide (TosMIC), can degrade upon prolonged storage. In the Robinson-Gabriel synthesis, the purity of the starting 2-acylamino-ketone is paramount.

    • Troubleshooting Protocol:

      • Verify Aldehyde Purity: If using an aldehyde that has been stored for some time, consider purification by distillation or flash chromatography before use.

      • Assess TosMIC Quality: Use fresh, high-quality TosMIC. If degradation is suspected, it can be recrystallized.

      • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, which can be obtained by distillation from an appropriate drying agent or by passing through a solvent purification system.

  • Suboptimal Reaction Conditions:

    • Causality: The energy landscape of a reaction is highly dependent on temperature, solvent, and catalyst concentration. For example, in many metal-catalyzed cross-coupling reactions to form substituted oxazoles, the choice of ligand and the reaction temperature can dramatically influence the rate of the desired reaction versus decomposition pathways.[1]

    • Troubleshooting Protocol:

      • Temperature Optimization: Systematically vary the reaction temperature. Some reactions, like the final elimination step in the Van Leusen synthesis, may require gentle heating to proceed to completion.[2] Conversely, higher temperatures can sometimes promote side reactions.

      • Solvent Screening: The polarity of the solvent can significantly affect reaction rates and even regioselectivity. For palladium-catalyzed arylations of oxazoles, polar solvents have been shown to favor C-5 arylation, while nonpolar solvents favor C-2 arylation.[1]

      • Catalyst Loading: In catalytic reactions, systematically increase the catalyst loading (e.g., from 2 mol% to 10 mol%) to see if the yield improves. However, be aware that higher catalyst loadings can sometimes lead to an increase in side products.

  • Inefficient Cyclodehydration (Robinson-Gabriel Synthesis):

    • Causality: The Robinson-Gabriel synthesis relies on the efficient cyclodehydration of a 2-acylamino-ketone. The choice and strength of the dehydrating agent are critical. Insufficiently strong agents or inadequate temperatures will result in incomplete conversion.[3]

    • Troubleshooting Protocol:

      • Stronger Dehydrating Agent: If using a milder agent like acetic anhydride, consider switching to a more powerful one such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[3]

      • Higher Temperature: Ensure the reaction is heated sufficiently to drive the dehydration.

      • Monitor Reaction Progress: Use TLC to monitor the disappearance of the starting material and the appearance of the oxazole product.

Issue 2: Formation of Persistent Side Products

Q: My reaction produces a significant amount of a persistent byproduct that is difficult to separate from my desired oxazole. How can I identify and minimize the formation of these side products?

A: Senior Application Scientist's Insight:

The formation of side products is often mechanistically revealing. By understanding the potential alternative reaction pathways, you can adjust your conditions to favor the desired outcome.

Common Side Products and Mitigation Strategies:

In Van Leusen Oxazole Synthesis:
  • Side Product: Stable 4-Tosyl-4,5-dihydrooxazoline Intermediate.

    • Causality: The final step of the Van Leusen synthesis is the base-promoted elimination of the tosyl group. If the base is not strong enough or the temperature is too low, this elimination can be slow or incomplete, leading to the accumulation of the dihydrooxazoline intermediate.[2]

    • Mitigation Strategy:

      • Stronger Base: Switch from a weaker base like potassium carbonate to a stronger, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide.

      • Increased Temperature: After the initial formation of the intermediate at a lower temperature, gently heating the reaction mixture can facilitate the elimination step.

      • Extended Reaction Time: Monitor the reaction by TLC and allow it to proceed until the intermediate spot is no longer visible.

  • Side Product: Nitrile Byproduct.

    • Causality: If the starting material is a ketone instead of an aldehyde, the Van Leusen reaction will produce a nitrile.[4] Trace amounts of ketone impurities in your aldehyde starting material can lead to the formation of nitrile side products.

    • Mitigation Strategy: Ensure the purity of your aldehyde starting material, purifying it by distillation or chromatography if necessary.

In Robinson-Gabriel Synthesis:
  • Side Product: Oxazoline Intermediate.

    • Causality: Incomplete dehydration of the cyclized intermediate will result in the formation of an oxazoline.

    • Mitigation Strategy: Use a stronger dehydrating agent or increase the reaction temperature and time to ensure complete elimination of water.

  • Side Product: Polymeric or Tar-like Materials.

    • Causality: The strongly acidic and high-temperature conditions of the classical Robinson-Gabriel synthesis can lead to the decomposition of sensitive substrates, resulting in the formation of intractable polymeric materials.

    • Mitigation Strategy:

      • Milder Conditions: Explore modern modifications of the Robinson-Gabriel synthesis that use milder reagents, such as trifluoroacetic anhydride (TFAA).[5]

      • Lower Temperature: If possible, conduct the reaction at the lowest temperature that still allows for efficient cyclodehydration.

In Modern Catalytic Syntheses:
  • Side Product: Homocoupling of Aryl Halides.

    • Causality: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst can be followed by a competing homocoupling pathway, especially at high catalyst concentrations or temperatures.

    • Mitigation Strategy:

      • Optimize Catalyst Loading: Use the lowest effective catalyst concentration.

      • Control Temperature: Avoid excessively high reaction temperatures.

      • Choice of Ligand: The choice of phosphine ligand can significantly impact the relative rates of cross-coupling versus homocoupling.

Issue 3: Difficulties in Product Purification

Q: I'm struggling to purify my substituted oxazole. It either streaks on the silica gel column, or I get poor separation from byproducts. What are the best practices for purifying oxazoles?

A: Senior Application Scientist's Insight:

The purification of heterocyclic compounds like oxazoles can be challenging due to their polarity and potential for interaction with the stationary phase. A systematic approach to developing a purification strategy is essential.

Purification Troubleshooting and Protocols:

  • Streaking on Silica Gel Column:

    • Causality: The nitrogen atom in the oxazole ring can be basic and interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and streaking.

    • Troubleshooting Protocol:

      • Add a Basic Modifier: To your eluent system, add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to neutralize the acidic sites on the silica gel.

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. For highly polar compounds, reversed-phase (C18) chromatography may be a better option.

  • Poor Separation of Closely Eluting Impurities:

    • Causality: If the polarity of your desired product and a byproduct are very similar, achieving good separation on a column can be difficult.

    • Troubleshooting Protocol:

      • Optimize Eluent System: Systematically screen different solvent systems with varying polarities using TLC. A common starting point for oxazoles is a mixture of hexanes and ethyl acetate. Gradually increasing the polarity by adding more ethyl acetate can improve separation. For more polar compounds, dichloromethane/methanol mixtures can be effective.

      • Gradient Elution: Employ a gradient elution on your column, starting with a less polar solvent system and gradually increasing the polarity. This can help to resolve closely eluting compounds.

      • Recrystallization: If your oxazole is a solid, recrystallization can be a highly effective purification method. Systematically screen for a suitable solvent or solvent pair in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Typical Eluent Systems for Oxazole Purification Notes
Hexanes/Ethyl AcetateA good starting point for many substituted oxazoles.
Dichloromethane/MethanolFor more polar oxazole derivatives.
Toluene/Ethyl AcetateCan provide different selectivity compared to hexanes/ethyl acetate.
Additive: Triethylamine (0.1-1%)To reduce streaking of basic compounds on silica gel.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for preparing a 2,4,5-trisubstituted oxazole?

A1: The choice of synthetic route depends heavily on the desired substitution pattern and the availability of starting materials.

  • The Robinson-Gabriel synthesis and its modern variations are well-suited for the synthesis of 2,5-disubstituted and some 2,4,5-trisubstituted oxazoles, particularly when the corresponding 2-acylamino-ketone is readily accessible.[6]

  • The van Leusen reaction is excellent for preparing 5-substituted and 4,5-disubstituted oxazoles from aldehydes.[7]

  • Modern transition-metal-catalyzed methods , such as palladium- or copper-catalyzed reactions, offer great flexibility for introducing a wide variety of substituents at different positions on the oxazole ring through cross-coupling reactions.[1][8] These methods are often preferred for late-stage functionalization in complex molecule synthesis.

Q2: How can I monitor the progress of my oxazole synthesis?

A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of most organic reactions, including oxazole synthesis. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting materials, intermediates, and the final product. The spots can be visualized under UV light (if the compounds are UV active) or by staining with an appropriate agent (e.g., potassium permanganate or iodine).

Q3: What are some key safety considerations when working with reagents for oxazole synthesis?

A3: Always consult the Safety Data Sheet (SDS) for each reagent before use. Some common hazards include:

  • TosMIC: Can be toxic if inhaled or ingested. Handle in a well-ventilated fume hood.

  • Strong Acids and Dehydrating Agents (e.g., H₂SO₄, POCl₃): Are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organometallic Reagents and Catalysts: Many are pyrophoric or air-sensitive. Handle under an inert atmosphere.

Visualizing Reaction Mechanisms

Understanding the reaction mechanism is key to troubleshooting. Below are simplified representations of common oxazole syntheses.

RobinsonGabriel AcylaminoKetone 2-Acylamino-ketone Enol Enol Intermediate AcylaminoKetone->Enol Tautomerization (Acid-catalyzed) Cyclized Cyclized Intermediate Enol->Cyclized Intramolecular Cyclization Oxazole Oxazole Cyclized->Oxazole Dehydration (-H₂O)

Caption: The Robinson-Gabriel Synthesis Pathway.

VanLeusen Aldehyde Aldehyde + Deprotonated TosMIC Adduct Initial Adduct Aldehyde->Adduct Nucleophilic Addition Oxazoline Dihydrooxazoline Intermediate Adduct->Oxazoline Intramolecular Cyclization Oxazole Oxazole Oxazoline->Oxazole Elimination of Toluenesulfinic Acid (Base-promoted)

Caption: The Van Leusen Oxazole Synthesis Pathway.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]

  • A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. (2025). BenchChem.
  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581. [Link]

  • Li, J., Zhang, J., Wen, J., Wu, B., & Yu, X.-Q. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500–504. [Link]

  • Zhang, X., Ma, Z., & Zhou, C. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Joshi, S., Singh, P., & Pathak, D. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 273-287.
  • Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Joshi, S., Singh, P., & Pathak, D. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 273-287.
  • Troubleshooting guide for oxazole synthesis. (2025). BenchChem.
  • Preventing byproduct formation in the Van Leusen oxazole synthesis. (2025). BenchChem.
  • van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules. [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(12), 2277–2278. [Link]

  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581. [Link]

  • Vedejs, E., & Fields, S. C. (1997). Methodology for the Synthesis of Substituted 1,3-Oxazoles. The Journal of Organic Chemistry, 62(25), 8634–8639.
  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 With Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578-3581.
  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. (2017). Tetrahedron, 73(33), 5036-5042.
  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]

  • Joshi, S., Singh, P., & Pathak, D. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 273-287.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]

  • Neha, K., Ali, F., Haider, K., Khasimbi, S., & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3465–3498. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2021). International Journal of Modern Pharmaceutical Research, 10(3), 1-10.
  • Jaitak, V., Kulkarni, S., & Kaur, K. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
  • Jaitak, V., Kulkarni, S., & Kaur, K. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
  • 5-Iii) Sem 4. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

  • Journal of Heterocyclic Chemistry REVIEW Synthetic Approaches for Oxazole Derivatives: A Review. (2022). Journal of Heterocyclic Chemistry, 59(11), 1847-1873.
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Wu, B., Wen, J., Zhang, J., Li, J., Xiang, Y.-Z., & Yu, X.-Q. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500–504. [Link]

  • Robinson–Gabriel synthesis. (2023, December 29). In Wikipedia. [Link]

  • Van Leusen reaction. (2023, November 27). In Wikipedia. [Link]

  • Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. (2005).
  • Graham, T. H. (2006). The Synthesis of Oxazole-containing Natural Products. [Doctoral Dissertation, University of Pittsburgh]. D-Scholarship@Pitt.
  • Robinson-Gabriel Synthesis. (n.d.). SynArchive. Retrieved January 20, 2026, from [Link]

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  • Gabriel synthesis. (2023, October 29). In Wikipedia. [Link]

Sources

mitigating decomposition of 2-Bromooxazole-4-carbaldehyde during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromooxazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile synthetic intermediate. Here, we address common challenges and questions related to the stability and reactivity of 2-Bromooxazole-4-carbaldehyde, providing in-depth troubleshooting advice and detailed protocols to help you mitigate decomposition and optimize your reaction outcomes.

Introduction: Understanding the Reactivity of 2-Bromooxazole-4-carbaldehyde

2-Bromooxazole-4-carbaldehyde is a highly functionalized heterocyclic compound, offering multiple reaction sites for synthetic elaboration. However, its utility can be hampered by decomposition if not handled with a clear understanding of its chemical properties. The core of its reactivity lies in the interplay between the electrophilic aldehyde, the electron-deficient oxazole ring, and the labile C2-bromine bond. The electron-withdrawing nature of the aldehyde group and the oxazole ring itself makes the C2 position particularly susceptible to nucleophilic attack, which can lead to either desired substitution or undesired degradation pathways.[1] This guide will walk you through the most common issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for 2-Bromooxazole-4-carbaldehyde?

A1: Based on the structure and general reactivity of halo-oxazoles, the primary decomposition pathways include:

  • Hydrolytic Ring Opening: The oxazole ring can be susceptible to cleavage under strongly acidic or basic aqueous conditions, leading to the formation of acyclic byproducts.[2]

  • Nucleophilic Attack at C2: The C2 position, bearing the bromine atom, is the most electron-deficient carbon in the ring and is prone to attack by nucleophiles. While this is the basis for many desired reactions, strong, undesired nucleophiles can lead to a variety of byproducts.[1]

  • Aldehyde-Related Side Reactions: The aldehyde group is inherently reactive and can undergo oxidation to a carboxylic acid, or participate in undesired condensation reactions, particularly under basic conditions.

  • Photodegradation: Like many heterocyclic compounds, prolonged exposure to UV light can induce decomposition.[3]

Q2: What are the recommended storage conditions for 2-Bromooxazole-4-carbaldehyde?

A2: To ensure the long-term stability and integrity of 2-Bromooxazole-4-carbaldehyde, it is recommended to store it in a tightly sealed, airtight container in a cool, dry, and dark environment. For extended storage, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize exposure to moisture, light, and oxygen.[3]

Troubleshooting Guide for Common Reactions

This section provides detailed troubleshooting for specific issues you may encounter during common synthetic transformations involving 2-Bromooxazole-4-carbaldehyde.

Issue 1: Low Yields and Decomposition in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Symptoms:

  • Formation of significant amounts of debrominated starting material (oxazole-4-carbaldehyde).

  • Presence of dark, insoluble materials (palladium black).

  • Inconsistent reaction yields.

  • In Sonogashira couplings, formation of a homocoupled alkyne byproduct (Glaser coupling).[4][5]

Root Causes & Mitigation Strategies:

Potential Cause Explanation Recommended Solution
Base-Induced Decomposition Strong bases (e.g., NaOH, KOH, alkoxides) can promote hydrolysis of the oxazole ring or other undesired side reactions.Use milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective, particularly in Sonogashira couplings.
Catalyst Deactivation The nitrogen atom of the oxazole ring can coordinate to the palladium center, potentially inhibiting catalytic activity.Use ligands that are known to be effective for electron-deficient heterocycles, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos). Consider using pre-formed palladium catalysts that are more resistant to deactivation.[6]
Protodeborylation (Suzuki) In Suzuki couplings, the boronic acid can be unstable and undergo protodeborylation, leading to reduced yields. This can be exacerbated by elevated temperatures and certain bases.Use boronic esters (e.g., pinacol esters) which are often more stable. Ensure anhydrous conditions and use a base like K₃PO₄ which is less prone to causing this side reaction.[7]
Homocoupling (Sonogashira) This side reaction is often promoted by the presence of oxygen and the copper(I) co-catalyst.Rigorously degas all solvents and reagents and maintain an inert atmosphere. Consider running the reaction under "copper-free" conditions, which may require a more active palladium catalyst or higher temperatures.[4][8][9]

Workflow Diagram: Mitigating Decomposition in Suzuki Coupling

start Low Yield in Suzuki Coupling check_base Is a strong base (e.g., NaOH) being used? start->check_base change_base Switch to milder base (K3PO4, Cs2CO3) check_base->change_base Yes check_catalyst Is catalyst deactivation suspected? check_base->check_catalyst No change_base->check_catalyst change_catalyst Use bulky phosphine ligand (e.g., XPhos) check_catalyst->change_catalyst Yes check_boronic_acid Is protodeborylation a possibility? check_catalyst->check_boronic_acid No change_catalyst->check_boronic_acid use_ester Use boronic ester instead of acid check_boronic_acid->use_ester Yes optimize Optimize reaction conditions (temp, solvent) check_boronic_acid->optimize No use_ester->optimize

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Issue 2: Aldehyde Decomposition or Unwanted Reactivity During Grignard or Organolithium Addition

Symptoms:

  • Low yield of the desired secondary alcohol.

  • Recovery of unreacted starting material.

  • Formation of complex mixtures of byproducts.

Root Causes & Mitigation Strategies:

Potential Cause Explanation Recommended Solution
Reaction with the C2-Bromo Position Organometallic reagents can potentially react with the C-Br bond via metal-halogen exchange or direct nucleophilic attack, consuming the reagent and leading to byproducts.This is a significant challenge. The most robust solution is to protect the aldehyde group, perform the metal-halogen exchange or a directed ortho-metalation, and then quench with an electrophile. If addition to the aldehyde is the goal, very low temperatures (-78°C) and rapid addition of the organometallic reagent are crucial.
Enolization of the Aldehyde The aldehyde has an acidic α-proton which can be deprotonated by the strongly basic organometallic reagent, leading to the formation of an enolate and recovery of starting material upon workup.Use less sterically hindered and more reactive organometallic reagents. Cerium(III) chloride can be used to generate a less basic organocerium reagent from the organolithium or Grignard reagent, which favors nucleophilic addition over enolization.
Aldehyde Protection Strategy The aldehyde is highly susceptible to attack by the organometallic reagent.Protect the aldehyde as an acetal (e.g., using ethylene glycol and an acid catalyst). Acetals are stable to organometallic reagents. The protecting group can be removed after the desired reaction at the C2 position is complete, typically with aqueous acid.

Experimental Protocol: Acetal Protection of 2-Bromooxazole-4-carbaldehyde

  • To a solution of 2-Bromooxazole-4-carbaldehyde (1.0 eq.) in anhydrous toluene (0.2 M) add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting acetal can be purified by column chromatography and used in subsequent reactions.

Issue 3: Instability and Side Reactions in Reductive Amination

Symptoms:

  • Low yield of the desired amine.

  • Formation of the corresponding alcohol as a major byproduct.

  • Debromination of the oxazole ring.

Root Causes & Mitigation Strategies:

Potential Cause Explanation Recommended Solution
Reduction of the Aldehyde Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde to an alcohol faster than imine formation and reduction can occur.Use a milder, pH-sensitive reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are more selective for the iminium ion over the aldehyde.[6][10]
Hydrolytic Instability The aqueous conditions sometimes used in reductive amination, particularly if acidic or basic, can lead to oxazole ring opening.Perform the reaction in an anhydrous organic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), especially when using NaBH(OAc)₃.
Debromination Some reducing agents, especially under harsh conditions or in the presence of certain catalysts, can cause reductive cleavage of the C-Br bond.Use mild reducing agents and avoid excessive reaction times or temperatures. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.

Reaction Pathway: Reductive Amination

start 2-Bromooxazole-4-carbaldehyde + R-NH2 imine Imine/Iminium Ion Formation start->imine side_reaction1 Aldehyde Reduction (Alcohol byproduct) start->side_reaction1 Strong reductant (e.g., NaBH4) reduction Reduction with NaBH(OAc)3 imine->reduction product Desired Amine reduction->product side_reaction2 Debromination product->side_reaction2 Harsh conditions

Caption: Reductive amination pathway and potential side reactions.

Issue 4: Low (Z)-Selectivity or Decomposition in Wittig Reactions

Symptoms:

  • Formation of a mixture of (E) and (Z)-alkenes.

  • Low overall yield of the olefin product.

  • Formation of dark, polymeric material.

Root Causes & Mitigation Strategies:

Potential Cause Explanation Recommended Solution
Ylide Reactivity The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically give the (E)-alkene, while non-stabilized ylides (e.g., alkylidenetriphenylphosphoranes) give the (Z)-alkene.To favor the (Z)-alkene, use a non-stabilized ylide and ensure the reaction is run under salt-free conditions. This often involves using bases like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide in a non-polar solvent like THF or toluene at low temperatures.[11]
Aldehyde Instability The strongly basic conditions required to generate non-stabilized ylides can be detrimental to the 2-Bromooxazole-4-carbaldehyde, causing decomposition or side reactions.Add the aldehyde to the pre-formed ylide at low temperature (-78°C) to minimize its exposure to the strong base. Alternatively, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which often proceeds under milder basic conditions (e.g., NaH, K₂CO₃) and typically favors the (E)-alkene.

Summary of Key Recommendations

Reaction TypeKey Challenge(s)Primary Mitigation Strategy
Pd-Catalyzed Couplings Base-induced decomposition, catalyst deactivation, side reactions (homocoupling, protodeborylation).Use mild bases (K₃PO₄, Cs₂CO₃), bulky phosphine ligands, and anhydrous, oxygen-free conditions.
Organometallic Additions Reaction at C-Br, enolization.Protect the aldehyde as an acetal before performing reactions at the C2 position.
Reductive Amination Aldehyde reduction, debromination.Use mild, selective reducing agents like NaBH(OAc)₃ in anhydrous solvents.
Wittig Reaction Aldehyde instability under basic conditions.Add the aldehyde to a pre-formed ylide at low temperature.

This guide is intended to provide a foundational understanding of the challenges associated with the use of 2-Bromooxazole-4-carbaldehyde and to offer practical, actionable solutions. As with any chemical reaction, careful optimization of conditions for your specific substrate and desired transformation is crucial for success.

References

  • BenchChem Technical Support. (2025). Preventing homocoupling in Sonogashira reactions of 1-(Bromoethynyl)cyclohexene.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Wikipedia. (2024). Sonogashira coupling.
  • Ghizzoni, M., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). RSC Advances, 9(71), 41695-41700.
  • Wikipedia. (2024). Oxazole.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • BenchChem Technical Support. (2025). The Reactive Nature of the Oxazole Ring in 4-Methyloxazole: An In-depth Technical Guide.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Vedejs, E., & Luchetta, L. M. (2004). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry, 69(17), 5859–5862.
  • ResearchGate. (n.d.). Synthesis of 2-bromooxazole (9). [Diagram].
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  • SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
  • Scilit. (n.d.).
  • Ivanytsya, M. O., et al. (2025). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718.
  • Vidya-mitra. (2015, September 18). Reactivity Effects of Attacking Nucleophile, Leaving Group and Reaction Medium (CHE) [Video]. YouTube.
  • Santa Cruz Biotechnology. (n.d.). 2-Bromooxazole.
  • Sigma-Aldrich. (n.d.). 2-Bromooxazole.
  • Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science, 23(3), 436-446.
  • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(13), 2823–2825.
  • BenchChem Technical Support. (2025). Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid.
  • Chemical Communications. (2017). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Ji, L., et al. (2025). The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects. Biofuels, Bioproducts and Biorefining.
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  • Organic Reactions. (n.d.).
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work-up procedures for reactions with 2-Bromooxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Work-up Procedures for Reactions with 2-Bromooxazole-4-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Document ID: OCS-TSG-2B4C-V1.0

Introduction

Welcome to the technical support guide for 2-Bromooxazole-4-carbaldehyde. As a highly functionalized heterocyclic building block, this reagent is instrumental in the synthesis of complex molecular architectures. Its unique combination of an aldehyde for derivatization, a bromine atom for cross-coupling, and an oxazole core presents specific challenges during reaction work-up and purification.

This guide is designed by our Senior Application Scientists to provide you with field-proven insights and troubleshooting strategies. Our goal is to help you navigate the complexities of your reaction work-ups, ensuring the stability and purity of your final product.

Core Principles: Understanding the Molecule

Before addressing specific troubleshooting scenarios, it is crucial to understand the chemical causality behind the recommended procedures. 2-Bromooxazole-4-carbaldehyde's reactivity is governed by three key features:

  • The Oxazole Ring: This aromatic heterocycle is generally stable but can be susceptible to hydrolytic ring-opening under harsh acidic or basic conditions, especially at elevated temperatures.[1]

  • The Aldehyde Group: Aldehydes are prone to oxidation to carboxylic acids and can participate in various side reactions (e.g., aldol condensation) if exposed to strong bases or acids. Careful neutralization of catalysts is critical to prevent side reactions.[2]

  • The C2-Bromine Atom: This site is activated for nucleophilic aromatic substitution and is an excellent handle for metal-catalyzed cross-coupling reactions. Work-ups for these reactions must address the removal of specific byproducts (e.g., phosphine oxides, boronic acids, or tin salts).[3]

A foundational principle is to maintain mild conditions (pH 6-8, room temperature or below) whenever possible during the work-up to preserve the integrity of the molecule.[4]

Troubleshooting & FAQs

Question 1: My reaction is complete. What is the safest general method to quench it?

Answer: The ideal quenching strategy is dictated by the reaction reagents but should always prioritize the stability of the oxazole ring and the aldehyde.

Causality: Aggressive quenching with strong acids or bases can lead to the degradation of your product. For instance, strong bases can catalyze unwanted aldol-type reactions with the aldehyde or promote hydrolysis of the oxazole ring.[1] Strong acids can also lead to decomposition.

Recommended General Quenching Protocol:
  • Cool the reaction mixture to 0 °C in an ice-water bath. This mitigates any exothermic events during the quench.

  • Slowly add a saturated aqueous solution of a mild quenching agent.

    • For acidic reactions (e.g., those using HCl, H₂SO₄), a saturated solution of sodium bicarbonate (NaHCO₃) is the preferred choice. Add it portion-wise until effervescence ceases to ensure complete neutralization.

    • For basic reactions (e.g., using Et₃N, DBU), a saturated solution of ammonium chloride (NH₄Cl) is recommended to neutralize the base without creating a strongly acidic environment.

    • For reactions containing organometallic reagents (e.g., Grignards, organolithiums), a saturated NH₄Cl solution is also the standard, as it protonates the reactive species effectively.

  • Allow the mixture to warm to room temperature slowly while stirring.

  • Proceed immediately to liquid-liquid extraction.

Question 2: I'm having trouble extracting my product. It seems to have poor solubility in standard organic solvents or remains in the aqueous layer. What should I do?

Answer: This is a common issue, often arising from an incorrect choice of extraction solvent or improper pH of the aqueous layer. The aldehyde and oxazole nitrogen impart a degree of polarity to the molecule.

Causality: For effective liquid-liquid extraction, the organic solvent must be able to solvate the product effectively while being immiscible with water. If the reaction solvent is water-miscible (e.g., THF, DMF, Acetonitrile), it must first be diluted with a larger volume of an immiscible organic solvent and water.[5][6]

Troubleshooting Extraction:
  • Solvent Choice: If using non-polar solvents like hexanes or pentane, your product may not partition effectively. Switch to a more polar solvent. Ethyl acetate (EtOAc) is an excellent first choice. Dichloromethane (DCM) is also effective but should be used with appropriate environmental and safety considerations.[6]

  • "Salting Out": If your product has some water solubility, adding brine (a saturated aqueous solution of NaCl) to the aqueous layer can decrease the polarity of the aqueous phase, thereby "pushing" your organic product into the organic layer.

  • Emulsion Formation: If you encounter a persistent emulsion (a cloudy, inseparable third layer), this can often be resolved by adding brine and allowing the separatory funnel to stand for an extended period. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation.

Data Table: Common Extraction Solvents
SolventDensity (g/mL)Polarity IndexNotes
Hexane/Pentane~0.660.1Good for very non-polar compounds; likely insufficient for the target molecule.
Diethyl Ether0.712.8Highly volatile and flammable. Can form peroxides.
Ethyl Acetate (EtOAc) 0.90 4.4 Recommended starting point. Good balance of polarity and volatility.
Dichloromethane (DCM)1.333.1Denser than water (bottom layer). Excellent solvent but a suspected carcinogen.
Optimized Extraction Workflow

G cluster_0 Extraction Workflow Quench Quenched Reaction Mixture AddSolvent Add Extraction Solvent (e.g., Ethyl Acetate) Quench->AddSolvent Separate Separate Layers AddSolvent->Separate Wash Wash Organic Layer (e.g., with Brine) Separate->Wash Dry Dry with Na₂SO₄ or MgSO₄ Wash->Dry Filter Filter Drying Agent Dry->Filter Evaporate Evaporate Solvent (Rotary Evaporator) Filter->Evaporate Crude Crude Product Evaporate->Crude

Caption: A standard liquid-liquid extraction workflow.[7]

Question 3: How do I remove common reaction-specific byproducts like triphenylphosphine oxide, boronic acids, or tin residues?

Answer: These byproducts are common in reactions that modify the C2-bromo position and require targeted work-up strategies for efficient removal.

Causality: These byproducts have distinct physical properties (polarity, solubility) that can be exploited for their removal. Simply relying on standard chromatography is often inefficient.

Protocol 1: Removing Triphenylphosphine Oxide (TPPO)
  • Source Reactions: Wittig, Mitsunobu, Appel reactions.

  • Method: TPPO is notoriously difficult to separate from products of similar polarity via chromatography.

    • After the initial aqueous work-up, concentrate the crude organic residue.

    • Suspend the residue in a minimal volume of a 1:1 mixture of diethyl ether and hexanes.

    • TPPO is often insoluble in this mixture and will precipitate as a white solid.

    • Filter the solid TPPO off. The desired product should remain in the filtrate.

    • Alternatively, for non-polar products, filtering the crude mixture through a short plug of silica gel with pentane or hexane can retain the more polar TPPO.[3]

Protocol 2: Removing Boronic Acid/Boronate Ester Residues
  • Source Reactions: Suzuki-Miyaura coupling.

  • Method 1 (Azeotropic Removal): Boronic acids can be removed by forming the volatile trimethyl borate.

    • After the standard work-up, concentrate the crude product.

    • Add methanol (MeOH) and re-concentrate the mixture on a rotary evaporator.

    • Repeat this process 2-3 times. This procedure converts boron residues to B(OMe)₃, which is removed with the solvent.[3]

  • Method 2 (Basic Wash): Many boronic acids are soluble in base. An additional wash of the organic layer with 1M NaOH can help remove these residues, but exercise caution due to the potential sensitivity of the oxazole ring.

Protocol 3: Removing Tin (Sn) Residues
  • Source Reactions: Stille coupling.

  • Method: Organotin byproducts (e.g., Bu₃SnBr) are toxic and must be removed.

    • During the work-up, wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF).[3]

    • Shake the separatory funnel for 1-2 minutes during each wash.

    • This procedure precipitates the tin as insoluble Bu₃SnF, which may form a solid at the aqueous/organic interface.

    • If a significant precipitate forms, filter the entire organic layer through a pad of Celite® to remove the solid before drying and concentrating.[3]

G cluster_byproducts Byproduct Removal Decision start Crude Product (Post-Extraction) byproduct_check Reaction Type Wittig/Mitsunobu Suzuki Stille start->byproduct_check tppo TPPO Removal - Precipitate from Ether/Hexane - Silica Plug Filtration byproduct_check:f1->tppo boron Boron Removal - MeOH Azeotrope - Basic Wash (careful!) byproduct_check:f2->boron tin Tin Removal - 1M KF Wash - Celite Filtration byproduct_check:f3->tin purified Product Ready for Purification tppo->purified boron->purified tin->purified

Caption: Decision tree for removing common reaction byproducts.

Question 4: My product seems to be decomposing during work-up or on the silica gel column. How can I improve its stability?

Answer: Decomposition suggests sensitivity to pH, air (oxidation), or the stationary phase during chromatography.

Causality: The oxazole core can be labile.[1] Furthermore, aldehydes can be air-oxidized, and silica gel itself is slightly acidic, which can degrade sensitive compounds.

Stabilization Strategies:
  • Minimize Time: Do not leave the compound in acidic or basic aqueous solutions for extended periods. Proceed through the work-up efficiently.

  • Temperature Control: Perform all work-up steps, including extractions, at room temperature or below. Concentrate the product on the rotary evaporator using a low-temperature water bath (<30 °C).

  • Chromatography Deactivation: If you suspect decomposition on silica gel, you can neutralize the column.

    • Protocol: Prepare a slurry of your silica gel in your starting eluent (e.g., 95:5 Hexane:EtOAc) and add 1% triethylamine (Et₃N) by volume. This deactivates the acidic sites on the silica. Flush the column with several column volumes of the mobile phase containing 1% Et₃N before loading your sample.

  • Storage: Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C or -20°C for long-term storage) and protected from light.[4]

References

  • Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry & Biochemistry. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis and Characterization and Biological Study of Some Oxazepine Derivatives from 2-Acetylthiazole. World of Medicine: Journal of Biomedical Sciences, 1(8). Retrieved from [Link]

  • Bunnelle, W. H., et al. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents (WO2001028997A2).
  • Krasavin, M., et al. (2018). Synthesis of 2‐bromooxazole (9). ResearchGate. From "Some important representatives of di‐ and trisubstituted oxazoles". Retrieved from [Link]

  • Frontier, A. J. (2026). How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Latypova, E. N., et al. (2004). Two Directions of the Reaction of 4-Bromobenzaldehyde with Substituted Acetophenones and Urea. Chemistry of Heterocyclic Compounds, 40(2), 194-200. Retrieved from [Link]

  • Reddy, B. P., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1450. Retrieved from [Link]

  • Haryadi, W., et al. (2019). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Alchemy Jurnal Penelitian Kimia, 15(2), 241-252. Retrieved from [Link]

  • Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]

  • Schmidt, F., et al. (2022). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journal of Organic Chemistry, 18, 124-133. Retrieved from [Link]

  • Wallace, O. B., et al. (2006). Process for the purification of substituted benzoxazole compounds. Google Patents (WO2006096624A1).
  • Campos, K. R., et al. (2006). 5-(Thiophen-2-yl)oxazole. Organic Syntheses, 83, 193. Retrieved from [Link]

  • Herzon, S. B., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 80, 153323. Retrieved from [Link]

  • Gomaa, M. A.-M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved from [Link]

  • Frontier, A. J. (n.d.). About Workup. University of Rochester, Department of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for 2-Bromooxazole-4-carbaldehyde Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-bromooxazole-4-carbaldehyde. This document provides in-depth troubleshooting guides and FAQs to address specific challenges you may encounter during palladium-catalyzed cross-coupling experiments. The advice herein is structured to explain the causality behind experimental choices, ensuring you can adapt and optimize protocols for your specific needs.

Introduction: The Unique Challenges of 2-Bromooxazole-4-carbaldehyde

2-Bromooxazole-4-carbaldehyde is a valuable heterocyclic building block, but its structure presents distinct challenges in cross-coupling reactions:

  • Electron-Deficient Heterocycle: The oxazole ring is electron-poor, which can make the initial oxidative addition of the palladium catalyst to the C-Br bond a sluggish and rate-limiting step.[1][2][3] This often necessitates the use of highly active, electron-rich ligands to facilitate this crucial step.

  • Base-Sensitive Aldehyde: The carbaldehyde group is susceptible to undesired side reactions under basic conditions, such as aldol condensation or Cannizzaro reactions. This requires a careful selection of the base to ensure it is strong enough to promote the catalytic cycle but mild enough to preserve the aldehyde.

  • Coordinating Heteroatoms: The nitrogen and oxygen atoms of the oxazole ring can potentially coordinate to the palladium center, altering its reactivity or leading to catalyst inhibition.

This guide will walk you through catalyst and condition selection for three major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[4] However, coupling 2-bromooxazole-4-carbaldehyde requires a finely tuned catalytic system.

Frequently Asked Questions & Troubleshooting

Q1: My Suzuki coupling is giving low to no yield. What are the most likely causes?

A1: This is a common issue and can typically be traced to one of four key parameters: the catalyst/ligand system, the base, the solvent, or the temperature.

  • Catalyst & Ligand: For an electron-deficient substrate like 2-bromooxazole, standard catalysts like Pd(PPh₃)₄ may be insufficient. The oxidative addition step is likely the bottleneck. You need a catalyst system that is both highly active and stable.

    • Expert Recommendation: Utilize modern palladacycle precatalysts, such as XPhos Palladacycle Gen. 4 or SPhos Palladacycle Gen. 3 .[4][5] These precatalysts feature bulky, electron-rich biarylphosphine ligands that accelerate both oxidative addition and reductive elimination.[1][6] They are also air-stable, simplifying reaction setup.[7][8]

    • Troubleshooting Step: If you suspect catalyst degradation (e.g., formation of palladium black), switch to a more robust precatalyst or ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[9][10]

  • Base Selection: The aldehyde functionality is sensitive. Strong, nucleophilic bases (e.g., NaOH, NaOEt) can lead to substrate decomposition.

    • Expert Recommendation: Use a moderately weak, non-nucleophilic inorganic base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent first choices.[2][11][12] Cesium carbonate (Cs₂CO₃) can also be effective but is more expensive.

    • Troubleshooting Step: If you observe side products related to the aldehyde, switch to a milder base like NaHCO₃ or use anhydrous conditions (e.g., K₃PO₄ in dioxane) to prevent base-catalyzed hydration and subsequent reactions.[2]

  • Solvent & Temperature:

    • Expert Recommendation: A mixture of an aprotic polar solvent and water is standard. A 1,4-dioxane/water (4:1) or DME/water mixture is a good starting point.[11] Reactions are typically heated, often between 80-110 °C .

    • Troubleshooting Step: If the reaction is sluggish, consider microwave irradiation. Microwave heating can dramatically shorten reaction times and improve yields for challenging substrates.[13]

Q2: I'm observing significant protodeborylation of my boronic acid. How can I mitigate this?

A2: Protodeborylation (replacement of the boronic acid group with hydrogen) is a common side reaction, especially at high temperatures and with prolonged reaction times.[9]

  • Expert Recommendation:

    • Use a more stable boronic ester, such as a pinacol boronate (Bpin) , instead of the free boronic acid.

    • Use the boronic acid/ester as the limiting reagent if possible, or use a slight excess (1.1-1.2 equivalents).

    • Employ anhydrous conditions with K₃PO₄ as the base. This minimizes the water available for the side reaction.[2]

Data Summary: Recommended Suzuki Conditions
ParameterStarting RecommendationAlternative for OptimizationRationale
Precatalyst XPhos Palladacycle Gen. 4 (1-2 mol%)SPhos Palladacycle Gen. 3Bulky, electron-rich ligands accelerate oxidative addition of the electron-poor substrate.[1][4]
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (anhydrous)Balances reactivity with the need to protect the aldehyde functionality.[12]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂OAprotic polar solvents are generally effective.
Temperature 90-100 °CMicrowave (100-120 °C)Provides sufficient energy for activation without excessive decomposition.
Workflow & Catalytic Cycle

Here is a logical workflow for troubleshooting a low-yielding Suzuki-Miyaura coupling.

Suzuki_Troubleshooting Start Low Yield Check_Catalyst Switch to Palladacycle (e.g., XPhos G4) Start->Check_Catalyst 1. Inefficient Catalyst? Check_Base Switch to K₃PO₄ (anhydrous) Check_Catalyst->Check_Base 2. Base/Substrate Incompatibility? Check_Temp Increase Temperature or use Microwave Check_Base->Check_Temp 3. Sluggish Reaction? Check_Boron Use Boronic Ester (Bpin) Check_Temp->Check_Boron 4. Deborylation? Success High Yield Check_Boron->Success

Caption: Troubleshooting workflow for Suzuki coupling.

The catalytic cycle for the Suzuki-Miyaura reaction highlights the key steps where optimization is critical.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) TM_Complex Ar-Pd(II)L₂(R) OA_Complex->TM_Complex Transmetalation (R-B(OR)₂ + Base) Product_Complex [Ar-R-Pd(0)L₂] TM_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Product (Ar-R)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira reaction couples terminal alkynes with aryl halides.[14][15] For 2-bromooxazole-4-carbaldehyde, the primary concerns are preventing alkyne homocoupling (Glaser coupling) and ensuring efficient palladium catalysis under mild conditions.[16]

Frequently Asked Questions & Troubleshooting

Q1: My Sonogashira reaction is messy, with a lot of alkyne homocoupling product and low yield of the desired product. What's wrong?

A1: This is a classic Sonogashira problem, almost always pointing to issues with the copper co-catalyst or atmospheric oxygen.

  • Copper-Free Conditions: The traditional copper(I) co-catalyst, while accelerating the reaction, is also the primary culprit for promoting the oxidative homocoupling of the alkyne.[16][17]

    • Expert Recommendation: Switch to a copper-free Sonogashira protocol .[17][18][19] These methods rely on a highly active palladium catalyst and an organic base to facilitate the cycle. This is the most effective way to ensure a clean reaction.

    • Catalyst Choice: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as P(t-Bu)₃ is highly effective for copper-free conditions.[20]

    • Base Choice: An organic amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. It acts as both a base and often as a solvent.

  • Inert Atmosphere: Oxygen is the oxidant that drives Glaser coupling.

    • Troubleshooting Step: Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Use Schlenk line techniques or a glovebox for the best results.

Q2: My copper-free reaction is very slow. How can I speed it up without re-introducing copper?

A2: Sluggishness in copper-free systems means the palladium-catalyzed steps are rate-limiting.

  • Expert Recommendation:

    • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can significantly increase the rate.

    • Ligand Choice: If using a simple ligand like PPh₃, switching to a more electron-rich and bulky ligand like cBRIDP or tBuXPhos can accelerate the oxidative addition and subsequent steps.

    • Solvent: While an amine base can serve as the solvent, using a co-solvent like THF or DMF can improve solubility and reaction kinetics.

Data Summary: Recommended Sonogashira Conditions
ParameterStarting Recommendation (Copper-Free)Rationale
Pd Source Pd(OAc)₂ (1-2 mol%)Readily available Pd(II) source, reduced in situ.[21]
Ligand P(t-Bu)₃ (2-4 mol%)Electron-rich, bulky ligand promotes key catalytic steps.[20]
Base/Solvent Et₃N or DIPEAActs as both base and solvent, avoids harsh inorganic bases.
Co-catalyst None Avoids Glaser homocoupling side reaction.[17]
Temperature Room Temperature to 50 °CMild conditions to protect the aldehyde.
Atmosphere Strictly Inert (Argon)Prevents oxidative homocoupling.
Catalytic Cycle: Copper-Free Sonogashira

Sonogashira_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Alkyne_Complex Ar-Pd(II)L₂(C≡CR) OA_Complex->Alkyne_Complex Alkyne Coordination & Deprotonation (R-C≡CH + Base) Product_Complex [Ar-C≡CR-Pd(0)L₂] Alkyne_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Product (Ar-C≡CR)

Caption: Simplified copper-free Sonogashira cycle.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is particularly challenging due to the inherent reactivity of the aldehyde group with the amine nucleophile, which can lead to competing imine formation.[22][23]

Frequently Asked Questions & Troubleshooting

Q1: My Buchwald-Hartwig amination fails completely, and I only recover starting materials or see a complex mixture. What is the primary issue?

A1: The most significant challenge is the chemoselectivity between the desired C-N coupling and the undesired reaction between the amine and the aldehyde.

  • Expert Recommendation: Protect the Aldehyde. This is the most robust and reliable strategy. The aldehyde can be temporarily converted into a group that is stable to the basic reaction conditions and unreactive towards the amine.

    • Protecting Group of Choice: A cyclic acetal , formed by reacting the aldehyde with ethylene glycol under acidic catalysis, is an excellent choice.[24][25][26] Acetals are stable to the strong bases used in Buchwald-Hartwig amination but are easily removed with mild aqueous acid during workup.[27][28]

Q2: I want to avoid a protection/deprotection sequence. Is direct amination possible?

A2: Direct amination is extremely challenging but may be feasible under highly specific conditions, which will require extensive optimization.

  • Strategy for Direct Coupling:

    • Sterically Hindered Amine: If your amine is very bulky, its reaction at the aldehyde may be sterically disfavored.

    • Highly Active Catalyst System: Use a very active, third-generation Buchwald ligand (e.g., RuPhos or BrettPhos ) with a palladacycle precatalyst.[6][29] This can accelerate the C-N coupling to a rate that outcompetes imine formation.

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is standard, but lithium bis(trimethylsilyl)amide (LHMDS) could also be considered.[23]

    • Low Temperature: Start the reaction at room temperature or even 0 °C to try and favor the palladium-catalyzed pathway.

Q3: After protecting my aldehyde as an acetal, the C-N coupling is still low-yielding. What should I check?

A3: With the aldehyde protected, troubleshooting reverts to standard Buchwald-Hartwig principles.[30][31]

  • Troubleshooting Steps:

    • Catalyst/Ligand: The oxazole is still electron-deficient. A high-activity catalyst system is required. G3 or G4 Buchwald Palladacycle Precatalysts with ligands like XPhos or RuPhos are the state-of-the-art.[4][5][7][29]

    • Base: Ensure your base (e.g., NaOtBu) is fresh and anhydrous. Old or hydrated base is a common cause of failure.

    • Solvent: Anhydrous, apolar solvents like toluene or t-BuOH are preferred.

General Protocol: Protected Buchwald-Hartwig Amination

Step 1: Acetal Protection

  • Dissolve 2-bromooxazole-4-carbaldehyde (1.0 equiv.) in toluene.

  • Add ethylene glycol (1.5 equiv.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 equiv.).

  • Heat the mixture in a flask equipped with a Dean-Stark apparatus to remove water azeotropically until starting material is consumed (monitor by TLC/LC-MS).

  • Work up by washing with aqueous NaHCO₃ solution, dry the organic layer, and concentrate. The crude acetal is often used directly in the next step.[24]

Step 2: Buchwald-Hartwig Coupling

  • To a dry, inerted flask, add the protected 2-bromooxazole (1.0 equiv.), the desired amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add the palladacycle precatalyst (e.g., RuPhos Palladacycle G3, 2 mol%).

  • Add anhydrous toluene and heat to 80-110 °C until the reaction is complete.

  • Cool, quench, and extract the product.

Step 3: Deprotection

  • Dissolve the crude coupled product in a solvent like THF or acetone.

  • Add a mild aqueous acid (e.g., 1M HCl or oxalic acid) and stir at room temperature until the acetal is cleaved.

  • Neutralize, extract the final product, and purify by chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Cycle Pd0 Pd(0)L OA_Complex Ar-Pd(II)L(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Amide_Complex Ar-Pd(II)L(NR₂) OA_Complex->Amide_Complex Amine Coordination & Deprotonation (HNR₂ + Base) Product_Complex [Ar-NR₂-Pd(0)L] Amide_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Product (Ar-NR₂)

Caption: Simplified Buchwald-Hartwig amination cycle.

References

  • 2-Aminobiphenyl Palladacycles: The “Most Powerful” Precatalysts in C–C and C–Heteroatom Cross-Couplings. ACS Catalysis.
  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. National Institutes of Health (PMC).
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health (PMC).
  • Optimizing Cross-Coupling Reactions with XPhos Palladacycle Gen. 4. Spirochem.
  • New Palladium Precatalysts For Cross-Coupling Reactions. ABCR.
  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Royal Society of Chemistry.
  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. ACS Publications.
  • Acetals as Protecting Groups for Aldehydes and Ketones . Chemistry Steps. Available from: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview . Royal Society of Chemistry. Available from: [Link]

  • acetals and ketals as protecting groups . YouTube. Available from: [Link]

  • 2.6 Protecting Groups in Synthesis . KPU Pressbooks. Available from: [Link]

  • 20.11 Protecting Groups of Aldehydes . Chemistry LibreTexts. Available from: [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation . Organic Chemistry Portal. Available from: [Link]

  • Screening of palladium catalysts for the Suzuki coupling of... . ResearchGate. Available from: [Link]

  • Buchwald–Hartwig amination . Wikipedia. Available from: [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. Available from: [Link]

  • 2.6: Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available from: [Link]

  • Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism . ResearchGate. Available from: [Link]

  • Protecting Groups Alcohols and Aldehydes . Scribd. Available from: [Link]

  • Sonogashira coupling . Wikipedia. Available from: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. Available from: [Link]

  • How to approach choosing reaction conditions for Suzuki? . Reddit. Available from: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Beilstein Journal of Organic Chemistry. Available from: [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid . ResearchGate. Available from: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . Royal Society of Chemistry. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available from: [Link]

  • Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable. Available from: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions . Royal Society of Chemistry. Available from: [Link]

  • Suzuki Coupling . Organic Chemistry Portal. Available from: [Link]

  • Sonogashira Coupling . Organic Chemistry Portal. Available from: [Link]

  • Sonogashira Coupling . Chemistry LibreTexts. Available from: [Link]

  • Buchwald-Hartwig amination . YouTube. Available from: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions . Chemistry LibreTexts. Available from: [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper . UC Santa Barbara. Available from: [Link]

  • Buchwald-Hartwig cross-coupling reaction . YouTube. Available from: [Link]

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Technical Support Center: Solvent Effects on the Reactivity of 2-Bromooxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-bromooxazole-4-carbaldehyde. This versatile heterocyclic building block is instrumental in the synthesis of complex molecules in pharmaceutical and materials science. However, its reactivity is exquisitely sensitive to the reaction environment, with solvent choice being a paramount factor for success. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate the complexities of its chemistry and optimize your experimental outcomes.

Section 1: Foundational Principles & General Troubleshooting

This section addresses initial experimental setup and the fundamental principles of solvent selection that underpin all subsequent, more specific advice.

FAQ 1.1: My reaction with 2-bromooxazole-4-carbaldehyde is not working (low or no conversion). What are the first things I should check?

Before focusing on the solvent, it's crucial to rule out other common experimental issues. A systematic check ensures that the solvent is indeed the variable that needs optimization.[1]

Initial Troubleshooting Checklist:

  • Reagent Purity:

    • Starting Material: Has the 2-bromooxazole-4-carbaldehyde been stored correctly? Is it free from decomposition products? Confirm purity via NMR or LC-MS.

    • Other Reagents: Are your nucleophiles, bases, or catalysts fresh and of high purity? Some reagents, especially strong bases or organometallics, degrade upon storage.[1]

  • Reaction Setup & Conditions:

    • Inert Atmosphere: Are you running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if your reagents are sensitive to air or moisture?

    • Glassware: Is all glassware scrupulously clean and dry?

    • Temperature: Is the reaction being conducted at the correct temperature? Was the internal temperature monitored, or just the bath temperature?

    • Concentration: Is the reaction concentration appropriate? Highly dilute conditions can slow down bimolecular reactions.

  • Monitoring:

    • Are you using a reliable method to monitor the reaction (e.g., TLC, LC-MS)? Did you co-spot your starting material to confirm it's being consumed?[2]

If these factors have been verified, a critical re-evaluation of the solvent system is your next logical step.

dot

Start Reaction Failure / Low Yield Check_Reagents 1. Verify Reagent Quality - Purity (NMR, LC-MS) - Freshness / Activity Start->Check_Reagents Start Here Check_Conditions 2. Confirm Reaction Conditions - Inert Atmosphere? - Temperature Control? - Concentration? Check_Reagents->Check_Conditions Reagents OK Success Problem Identified & Reaction Optimized Check_Reagents->Success Purity/Activity Issue Found Check_Solvent 3. Re-evaluate Solvent System (See Sections 2 & 3) Check_Conditions->Check_Solvent Conditions OK Check_Conditions->Success Condition Issue Found Check_Solvent->Success Solvent Optimized

Caption: A general troubleshooting workflow for synthetic reactions.

FAQ 1.2: How do I select an appropriate starting solvent for a reaction involving 2-bromooxazole-4-carbaldehyde?

The choice of solvent depends entirely on the specific transformation you are targeting. The molecule has two primary reactive sites: the C2-bromine (for substitution) and the C4-aldehyde (for addition/condensation). The ideal solvent must not only dissolve the reactants but also favorably influence the reaction mechanism. Solvents are broadly categorized by their polarity and their ability to donate protons (proticity).[3]

  • Polar Protic (PP) Solvents: Contain O-H or N-H bonds (e.g., water, methanol, ethanol). They are excellent at stabilizing both cations and anions through hydrogen bonding.[4]

  • Polar Aprotic (PA) Solvents: Lack O-H or N-H bonds but have large dipole moments (e.g., DMSO, DMF, acetonitrile, acetone). They are excellent at solvating cations but leave anions relatively "naked" and more reactive.[5]

  • Nonpolar Solvents: Have low dielectric constants and small dipole moments (e.g., hexane, toluene, diethyl ether). They primarily interact through weak van der Waals forces.[4]

The table below provides a starting point for solvent selection based on reaction type.

Reaction TypeTarget SiteRecommended Solvent ClassRationale & Examples
Nucleophilic Aromatic Substitution (SNAr) C2-BrominePolar Aprotic (PA) Maximizes nucleophile reactivity.[6] Examples: DMSO, DMF, Acetonitrile.
Knoevenagel/Aldol Condensation C4-AldehydePolar Protic or Aprotic Depends on catalyst and reagents. Examples: Ethanol (protic, with base), Toluene (nonpolar, with Dean-Stark), or even solvent-free.[7][8]
Reductive Amination C4-AldehydePolar Aprotic Prevents unwanted reactions with the reducing agent. Examples: Dichloromethane (DCM), 1,2-Dichloroethane (DCE).[9]
Reduction (e.g., with NaBH4) C4-AldehydePolar Protic The solvent acts as the proton source for the intermediate alkoxide. Examples: Methanol, Ethanol.
Wittig Reaction C4-AldehydePolar Aprotic or Nonpolar Depends on the stability of the ylide. Examples: THF, DMSO, Toluene.[9]

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The electron-deficient nature of the oxazole ring makes the C2-position susceptible to SNAr. However, achieving high yields and clean conversions is highly dependent on the solvent system.

FAQ 2.1: My SNAr reaction with an amine or thiol nucleophile is extremely slow. I'm using ethanol as a solvent. Why?

This is a classic solvent effect problem. Your choice of a polar protic (PP) solvent like ethanol is likely hindering the reaction.

The Causality: In an SNAr reaction, a potent nucleophile is required to attack the electron-deficient aromatic ring.

  • In Polar Protic Solvents (like ethanol): The solvent's acidic protons (the -OH group) form a tight hydrogen-bonding "cage" around your anionic or lone-pair-bearing nucleophile.[6] This cage stabilizes the nucleophile, lowering its ground-state energy and making it less reactive and less available to attack the oxazole ring.[10]

  • The Solution: Switch to a Polar Aprotic (PA) solvent like DMF or DMSO. These solvents will still dissolve the nucleophile (often a salt) by solvating the counter-ion (e.g., Na⁺, K⁺), but they cannot form hydrogen bonds with the nucleophile itself. This leaves the nucleophile "naked," highly reactive, and poised for attack.[6] The rate enhancement can be several orders of magnitude.[11]

dot

cluster_0 In Polar Protic Solvent (e.g., Methanol) cluster_1 In Polar Aprotic Solvent (e.g., DMSO) Nu_P Nucleophile (Nu⁻) MeOH1 H-O-Me Nu_P->MeOH1 H-Bond MeOH2 Me-O-H Nu_P->MeOH2 H-Bond MeOH3 H-O-Me Nu_P->MeOH3 H-Bond Result_P Result: 'Caged' & Stabilized LOW Reactivity Nu_A Nucleophile (Nu⁻) Result_A Result: 'Naked' & Unstabilized HIGH Reactivity DMSO1 Me₂S=O DMSO2 O=SMe₂

Caption: Solvation effects on a nucleophile in protic vs. aprotic solvents.

FAQ 2.2: I've switched to DMF for my SNAr reaction, but the yield is still low and I see decomposition. What's happening?

While polar aprotic solvents are generally superior for SNAr, secondary issues can arise.

  • Water Contamination: "Anhydrous" or "dry" DMF from a bottle can still contain significant amounts of water, especially if the bottle has been opened multiple times. Water can compete as a nucleophile or react with strong bases, leading to side products and lower yields.

    • Solution: Use freshly distilled DMF or purchase sealed Sure/Seal™ bottles for moisture-sensitive reactions. Adding activated molecular sieves (3Å or 4Å) can also help.[9]

  • Base-Induced Decomposition: The aldehyde group at the C4 position is sensitive to strong bases, especially at elevated temperatures, potentially leading to aldol-type side reactions or decomposition.

    • Solution: Use a non-nucleophilic, hindered base like DBU or DIPEA instead of stronger bases like NaH or alkoxides if possible. Ensure the base is added slowly at a controlled temperature.

  • Reaction Mechanism Considerations: Most SNAr reactions proceed via a two-step mechanism involving a charged intermediate (a Meisenheimer complex).[12] Polar aprotic solvents are excellent at stabilizing this charged intermediate, which lowers the activation energy of the reaction. However, if the reaction is run at too high a temperature for too long, this intermediate or the product itself may be susceptible to decomposition.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. It may be beneficial to run the reaction at a lower temperature for a longer period (e.g., 60 °C for 12h vs. 100 °C for 2h).

Section 3: Troubleshooting Reactions at the Aldehyde (C4-Position)

The aldehyde functional group is a gateway to a vast array of chemical transformations. Solvent choice here is critical for controlling selectivity and preventing unwanted side reactions.

FAQ 3.1: My Knoevenagel condensation with malononitrile is giving a complex mixture in methanol. How can I improve this?

The Knoevenagel condensation involves the formation of an enolate from an active methylene compound (like malononitrile), which then attacks the aldehyde.

The Problem:

  • Solvent Reactivity: Methanol, a protic solvent, can interfere in several ways. It can compete with the nucleophile, and if a strong base is used (like NaOMe), you are forming the methoxide ion, which can potentially add to the aldehyde in a competing reaction.

  • Reversibility: Aldol-type reactions can be reversible, and the solvent can mediate this equilibrium, not always to your advantage.

Potential Solutions:

  • Aprotic Conditions: Switch to a non-participating aprotic solvent like THF or Toluene. Using a base like piperidine or a Lewis acid catalyst in these solvents can lead to cleaner reactions.[8] If water is produced, using Toluene with a Dean-Stark apparatus to remove it can drive the reaction to completion.

  • Solvent-Free Conditions: For some Knoevenagel condensations, grinding the aldehyde, active methylene compound, and a catalytic amount of a solid base (like piperidinium acetate) together at room temperature can provide the product in high yield and purity with a simple workup.[7]

  • Use of an Ionic Liquid: Ionic liquids can serve as both the solvent and catalyst, promoting high efficiency and often allowing for easy recycling.[13]

FAQ 3.2: I am trying to reduce the aldehyde to a primary alcohol with NaBH₄, but the reaction is incomplete in THF. Why?

Sodium borohydride (NaBH₄) reductions require a source of protons to quench the intermediate alkoxide that is formed after the hydride attacks the carbonyl.

The Causality:

  • In an Aprotic Solvent (like THF): THF cannot provide the necessary proton. The reaction will stall after the formation of the borate-alkoxide intermediate. While the reaction might proceed upon aqueous workup, the initial reaction in the aprotic solvent is often sluggish and incomplete.

  • The Solution: The standard and most effective solvents for NaBH₄ reductions are polar protic solvents like methanol or ethanol. The solvent itself serves as the necessary proton source to complete the reaction cycle. The reaction is typically fast and clean in these solvents at 0 °C to room temperature.

Section 4: Experimental Protocols

The following protocols are provided as validated starting points. Optimization may be required for specific substrates.

Protocol 4.1: SNAr Reaction with a Secondary Amine (e.g., Morpholine)
  • Setup: To a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromooxazole-4-carbaldehyde (1.0 eq.).

  • Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Add anhydrous DMSO (or DMF) via syringe to achieve a concentration of 0.2 M. Add morpholine (1.2 eq.) followed by powdered potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reaction: Heat the reaction mixture to 80 °C and stir.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 4.2: Knoevenagel Condensation with Malononitrile
  • Setup: In a round-bottom flask, dissolve 2-bromooxazole-4-carbaldehyde (1.0 eq.) and malononitrile (1.1 eq.) in ethanol to a concentration of 0.5 M.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature. A precipitate of the product often forms within 1-3 hours.

  • Monitoring: Monitor the reaction by TLC to confirm the consumption of the aldehyde.

  • Work-up & Purification: If a precipitate has formed, cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography or recrystallization.

References

  • Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. Retrieved from [Link]

  • Blue-Zone. (2024). Understanding the Differences Between Aprotics and Protic Solvents in Chemical Reactions. Retrieved from [Link]

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Frontier, A. (2026). My Reaction Failed: FAQ. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Cheat Sheets for Computational Biochemistry. (2021). The special chemistry of protic and aprotic solvents. Retrieved from [Link]

  • PubMed. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Retrieved from [Link]

  • Wiley Online Library. (2025). Bromination selectivity of bromobenzene in polar solvents containing ionic liquid. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Retrieved from [Link]

  • MDPI. (n.d.). Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (2025). Heterocycles 21. Reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the condensation. Retrieved from [Link]

  • ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent polarity and organic reactivity in mixed solvents: evidence using a reactive molecular probe to assess the role of preferential solvation in aqueous alcohols. Retrieved from [Link]

  • ResearchGate. (2025). Solvent Polarity and Organic Reactivity in Mixed Solvents: Evidence Using a Reactive Molecular Probe To Assess the Role of Preferential Solvation in Aqueous Alcohols. Retrieved from [Link]

  • Journal of Applied Science and Engineering. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effect of solvent polarity on the Ultrasound Assisted extraction and antioxidant activity of phenolic compounds from habanero pepper leaves (Capsicum chinense) and its identification by UPLC-PDA-ESI-MS/MS. Retrieved from [Link]

  • National Institutes of Health. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Retrieved from [Link]

  • ResearchGate. (2015). L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Bromooxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-bromooxazole-4-carbaldehyde, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report to offer a comparative framework. By juxtaposing the spectral features of the target molecule with those of parent oxazole and other substituted derivatives, we aim to provide a deeper understanding of the structural and electronic effects at play. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by experimental data from the scientific literature.

Introduction: The Spectroscopic Nuances of the Oxazole Ring

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] Its aromaticity, though less pronounced than that of thiazole, governs its chemical reactivity and spectroscopic properties.[1] NMR spectroscopy is an indispensable tool for the structural elucidation of oxazole derivatives. The chemical shifts of the ring protons and carbons are highly sensitive to the nature and position of substituents, offering a window into the electronic landscape of the molecule.[2][3] Factors such as the electronegativity of substituents, their ability to participate in resonance, and steric effects all contribute to the observed NMR spectra.[4]

This guide will focus on 2-bromooxazole-4-carbaldehyde, a molecule featuring an electron-withdrawing bromine atom at the C2 position and a carbaldehyde group at C4. Understanding the interplay of these substituents is crucial for accurate spectral assignment and for predicting the reactivity of this versatile intermediate.

Predicted and Comparative NMR Analysis of 2-Bromooxazole-4-carbaldehyde

¹H NMR Spectral Analysis

The parent oxazole molecule displays three proton signals corresponding to H2, H5, and H4.[5] In 2-bromooxazole-4-carbaldehyde, the C2 position is substituted, leaving two protons on the oxazole ring: H5 and the aldehyde proton.

Key Predicted Features:

  • H5 Proton: The proton at the C5 position is expected to be the sole aromatic proton on the oxazole ring. Its chemical shift will be significantly influenced by the adjacent aldehyde group and the bromine atom at C2. Electron-withdrawing groups generally deshield aromatic protons, shifting their signals downfield. Therefore, the H5 proton is anticipated to appear at a lower field (higher ppm value) compared to the H5 proton in unsubstituted oxazole.

  • Aldehyde Proton: The aldehyde proton (-CHO) is expected to appear as a singlet in the characteristic downfield region of the ¹H NMR spectrum, typically between 9 and 10 ppm.

  • Coupling: With only one proton directly on the oxazole ring, no proton-proton coupling within the ring will be observed.

Workflow for ¹H NMR Spectral Assignment

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis prep Dissolve 2-bromooxazole- 4-carbaldehyde in a deuterated solvent (e.g., CDCl₃) acquire Acquire ¹H NMR spectrum prep->acquire process Process the FID (Fourier Transform, phase and baseline correction) acquire->process identify Identify signals for H5 and the aldehyde proton process->identify compare Compare chemical shifts to literature values for oxazole derivatives identify->compare assign Assign peaks based on predicted chemical shifts and multiplicities compare->assign G cluster_0 Substituents cluster_1 Electronic Effects cluster_2 Observed NMR Effect Br Bromine at C2 Inductive Inductive Effect (Electron Withdrawing) Br->Inductive CHO Aldehyde at C4 CHO->Inductive Resonance Resonance Effect (Electron Withdrawing) CHO->Resonance Deshielding Downfield Shift (Deshielding) of Attached Carbons Inductive->Deshielding Resonance->Deshielding

Caption: The influence of substituents on the ¹³C NMR chemical shifts in 2-bromooxazole-4-carbaldehyde.

Comparative Analysis with Other Oxazole Derivatives

To contextualize the predicted spectral data, a comparison with unsubstituted oxazole and other derivatives is invaluable.

Compound ¹H Chemical Shifts (ppm) ¹³C Chemical Shifts (ppm)
OxazoleH2: ~7.9, H5: ~7.7, H4: ~7.1C2: ~150.6, C5: ~138.1, C4: ~125.5
2-AminooxazoleH5: ~7.12, H4: ~6.73C2: ~161.0, C5: ~132.3, C4: ~126.4 [6]
2-PhenyloxazoleH5: ~7.7, H4: ~7.3, Phenyl-H: 7.2-7.9C2: ~161.4, C5: ~125.8, C4: ~128.5, Phenyl-C: 124-130
2-Bromooxazole-4-carbaldehyde (Predicted) H5: >7.7, -CHO: 9-10 C2: 140-150, C4: 150-160, C5: 125-135, -CHO: 180-190

Table 2: Comparison of ¹H and ¹³C NMR chemical shifts for oxazole and its derivatives.

The data in Table 2 illustrates the significant impact of substituents on the chemical shifts of the oxazole ring. The electron-donating amino group in 2-aminooxazole shields the ring protons, shifting their signals upfield compared to oxazole. [6]Conversely, the electron-withdrawing phenyl group and the predicted effects of the bromo and aldehyde groups in the target molecule lead to a general downfield shift of the remaining ring proton and carbons.

Experimental Protocols

For researchers seeking to acquire their own NMR data for 2-bromooxazole-4-carbaldehyde or similar compounds, the following experimental protocols are recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of the purified 2-bromooxazole-4-carbaldehyde.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies. [7][8][9][10]3. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

NMR Data Acquisition
  • Insert the sample into the NMR spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • For ¹H NMR:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This will provide single lines for each unique carbon atom.

    • A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • 2D NMR (Optional but Recommended):

    • Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous signal assignment, especially for more complex derivatives. [3]

Conclusion

The NMR analysis of 2-bromooxazole-4-carbaldehyde provides a clear example of how substituent effects dictate the spectral properties of a heterocyclic system. The electron-withdrawing nature of the bromine atom and the aldehyde group leads to a characteristic downfield shift of the remaining ring proton and all ring carbons. By understanding these fundamental principles and comparing the predicted spectra with known oxazole derivatives, researchers can confidently identify and characterize this important synthetic intermediate. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality NMR data for further investigation.

References

  • Carbon‐13 NMR chemical shifts in substituted 4,4‐dimethyl‐2‐phenyl‐1,3‐oxazolines. (1987). Magnetic Resonance in Chemistry.
  • Observed and calculated quadrupole coupling constants of the normal...
  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). SciSpace.
  • Supporting Inform
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  • Abraham, R. J., & Matth, M. (n.d.). 1 1H chemical shifts in NMR, part 18 1.
  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a - ResearchG
  • Oxazole(288-42-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry.
  • 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.
  • Technical Support Center: Characterization of Oxazole Deriv
  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
  • Hashimoto, M., & Sakata, K. (1995). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage.
  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering.
  • 13C NMR Chemical Shift. (n.d.).
  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry.
  • Oxazole - Wikipedia. (n.d.).
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023).
  • Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole deriv
  • Synthesis and characterization of four novel 1,3-azole based push-pull heterocyclic systems. (n.d.). Sciforum.
  • NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH.
  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Deriv
  • Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. (n.d.). Beilstein Journals.
  • Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characteriz
  • new chemistry of oxazoles. (n.d.).
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  • Oxazole. (n.d.). Macmillan Group.

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mass spectrometry fragmentation pattern of 2-Bromooxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromooxazole-4-carbaldehyde

Authored by: A Senior Application Scientist

Introduction to 2-Bromooxazole-4-carbaldehyde and Mass Spectrometry

2-Bromooxazole-4-carbaldehyde is a substituted heterocyclic compound featuring an oxazole core, a bromine atom, and a carbaldehyde functional group. This combination of features makes mass spectrometry an ideal analytical tool for its characterization. The oxazole ring provides a rigid scaffold, the bromine atom introduces a highly characteristic isotopic signature, and the aldehyde group offers predictable cleavage points.

Electron Ionization (EI) mass spectrometry is particularly well-suited for this type of small, relatively volatile molecule. The high energy (typically 70 eV) imparted during ionization induces extensive and reproducible fragmentation, creating a unique "fingerprint" that is invaluable for structural elucidation.[1] This guide will dissect the primary fragmentation pathways expected for this molecule, explaining the chemical rationale behind each bond cleavage.

Proposed Experimental Protocol

To ensure the generation of a clean, reproducible mass spectrum, a validated experimental protocol is paramount. The following outlines a standard methodology for the analysis of 2-Bromooxazole-4-carbaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS), a common setup for such compounds.

Objective: To obtain the electron ionization (EI) mass spectrum of 2-Bromooxazole-4-carbaldehyde, resolve the molecular ion, and characterize its fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the analyte in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A standard benchtop GC-MS system equipped with a quadrupole mass analyzer.

  • Gas Chromatography (GC) Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C (Splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Mass Range: m/z 40-250

    • Scan Rate: 2 scans/second

Causality Behind Choices: The GC oven program is designed to ensure good chromatographic separation and peak shape for a compound of this expected volatility. The 70 eV electron energy is a standard in EI-MS that provides sufficient energy for reproducible fragmentation and allows for comparison with established spectral libraries.[2] The mass range is selected to encompass the molecular ion and all significant fragments.

Predicted Mass Spectrum: The Molecular Ion and Isotopic Pattern

The molecular formula for 2-Bromooxazole-4-carbaldehyde is C₄H₂BrNO₂. The first and most critical feature to identify in the mass spectrum is the molecular ion (M⁺•). Due to the presence of a single bromine atom, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two mass units (M⁺• and [M+2]⁺•).[3][4] This is due to the natural abundance of the two stable isotopes of bromine: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

  • [M]⁺• (containing ⁷⁹Br): m/z 191

  • [M+2]⁺• (containing ⁸¹Br): m/z 193

The observation of this characteristic 1:1 doublet at the highest m/z range is a strong indicator of a monobrominated compound. The stability of the aromatic-like oxazole ring suggests that the molecular ion peak should be clearly observable.[5]

Primary Fragmentation Pathways

The fragmentation of 2-Bromooxazole-4-carbaldehyde is directed by its three key structural features: the aldehyde group, the C-Br bond, and the oxazole ring.

Pathway A: Initial Cleavages of the Aldehyde Group

The aldehyde functional group typically initiates fragmentation through cleavage of the bonds adjacent to the carbonyl.[6][7]

  • Loss of a Hydrogen Radical (H•): Alpha-cleavage of the aldehydic C-H bond results in the formation of a stable acylium ion at [M-1]⁺. This is a very common fragmentation for aldehydes.[7]

    • Fragment: [C₄HBr NO₂]⁺

    • Expected m/z: 190/192

  • Loss of the Formyl Radical (•CHO): Cleavage of the C-C bond between the oxazole ring and the carbonyl group leads to the loss of a formyl radical, resulting in a [M-29]⁺ peak.[6]

    • Fragment: [C₃HBr N]⁺•

    • Expected m/z: 158/160

G M C₄H₂⁷⁹/⁸¹BrNO₂⁺• m/z 191/193 M_1 [M-H]⁺ C₄H⁷⁹/⁸¹BrNO₂⁺ m/z 190/192 M->M_1 - H• M_29 [M-CHO]⁺• C₃H⁷⁹/⁸¹BrN⁺• m/z 158/160 M->M_29 - CHO•

Caption: Pathway A: Fragmentation of the aldehyde group.

Pathway B: Oxazole Ring Cleavage

The fragmentation of the oxazole ring itself is a well-documented process.[5][8] Cleavage often occurs to produce stable neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN). These cleavages can occur from the molecular ion or from subsequent fragments.

A likely ring cleavage pathway involves the loss of CO from the [M-H]⁺ acylium ion.

  • Loss of Carbon Monoxide (CO): The highly stable [M-H]⁺ fragment can lose a molecule of CO to form a brominated azirine-like cation.

    • Precursor Ion: m/z 190/192

    • Neutral Loss: CO (28 Da)

    • Resulting Fragment: [C₃H⁷⁹/⁸¹BrN]⁺

    • Expected m/z: 162/164

G M_1 [M-H]⁺ C₄H⁷⁹/⁸¹BrNO₂⁺ m/z 190/192 M_CO [M-H-CO]⁺ C₃H⁷⁹/⁸¹BrN⁺ m/z 162/164 M_1->M_CO - CO

Caption: Pathway B: Oxazole ring cleavage via CO loss.

Pathway C: Cleavage of the Carbon-Bromine Bond

The C-Br bond is another potential cleavage site. The loss of a bromine radical from the molecular ion would produce a fragment at [M-Br]⁺.

  • Loss of a Bromine Radical (Br•): This cleavage results in a cation containing the oxazole-4-carbaldehyde core.

    • Fragment: [C₄H₂NO₂]⁺

    • Expected m/z: 112

Note that the resulting m/z 112 peak will be a singlet, as the bromine isotopes have been lost. The presence of a significant fragment that lacks the characteristic isotopic pattern strongly supports the loss of the halogen.[4]

G M C₄H₂⁷⁹/⁸¹BrNO₂⁺• m/z 191/193 M_Br [M-Br]⁺ C₄H₂NO₂⁺ m/z 112 M->M_Br - Br•

Sources

A Comparative Guide to the Reactivity of 2-Bromooxazole vs. 2-Chloroxazole Analogs in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Oxazoles, in particular, are prevalent motifs in numerous biologically active compounds. The ability to efficiently and selectively introduce molecular complexity at the C2-position of the oxazole ring via cross-coupling reactions is therefore of paramount importance. The choice of the halide at this position—typically bromine or chlorine—profoundly impacts reaction feasibility, efficiency, and scalability.

This guide provides an in-depth, objective comparison of the reactivity of 2-bromooxazole and 2-chloroxazole analogs in key palladium-catalyzed cross-coupling reactions. By delving into the underlying mechanistic principles and presenting supporting experimental insights, this document aims to empower researchers to make informed decisions in the design and execution of their synthetic strategies.

The Decisive Factor: The Carbon-Halogen Bond and the Catalytic Cycle

The disparate reactivity of 2-bromooxazoles and 2-chloroxazoles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens in these transformations is I > Br > Cl > F.[1] This trend is inversely correlated with the bond dissociation energy (BDE) of the C-X bond; the weaker the bond, the more readily it undergoes the critical oxidative addition step in the catalytic cycle.

The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step of the entire cross-coupling process.[1] A lower activation energy for this step translates to faster reaction rates, allowing for milder reaction conditions and often leading to higher product yields. The C-Br bond (BDE ~72 kcal/mol) is significantly weaker than the C-Cl bond (BDE ~84 kcal/mol), making 2-bromooxazoles inherently more reactive substrates.

The C2 position of the oxazole ring is electronically activated due to the adjacent oxygen and nitrogen atoms, which enhances the reactivity of the halide at this position towards oxidative addition.[1] While this activation benefits both bromo- and chloro-substituted oxazoles, the intrinsic advantage of the weaker C-Br bond ensures that 2-bromooxazoles remain the more reactive coupling partners.

Comparative Reactivity in Key Cross-Coupling Reactions

The superior reactivity of 2-bromooxazoles manifests across a range of important C-C and C-N bond-forming reactions. While direct side-by-side kinetic comparisons for 2-bromooxazole and 2-chloroxazole are not extensively documented in single studies, the well-established principles of halide reactivity allow for a robust comparative analysis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is a workhorse in synthetic chemistry.[2][3] When comparing 2-bromooxazole and 2-chloroxazole analogs in this reaction, several key differences in reaction parameters and outcomes are typically observed.

Parameter2-Bromooxazole Analogs2-Chloroxazole AnalogsRationale
Reaction Temperature Typically lower (e.g., room temperature to 80 °C)Generally higher (e.g., 80-120 °C)The higher energy barrier for the oxidative addition to the C-Cl bond necessitates more thermal energy.
Catalyst Loading Lower (e.g., 1-3 mol%)Often higher (e.g., 3-5 mol%) or requires more specialized catalystsTo compensate for the slower rate of oxidative addition, a higher concentration of the active catalyst is often needed for 2-chloroxazoles.
Ligand Choice Standard phosphine ligands (e.g., PPh₃, P(t-Bu)₃) are often sufficient.Require more electron-rich and bulky ligands (e.g., Buchwald-type biarylphosphines like XPhos, SPhos) to promote the challenging oxidative addition.
Reaction Times ShorterLongerThe faster rate of the catalytic cycle with 2-bromooxazoles leads to quicker consumption of starting materials.
Yields Generally higherCan be lower, especially with sterically hindered coupling partners.The harsher conditions required for 2-chloroxazoles can lead to side reactions and decomposition of starting materials or products.

Experimental Protocols: A Representative Suzuki-Miyaura Coupling

The following protocols are representative and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a 2-Bromooxazole Analog

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromo-heterocycles.

Materials:

  • 2-Bromooxazole derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add the 2-bromooxazole derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a 2-Chloroxazole Analog

This protocol incorporates the use of a more active catalyst system typically required for less reactive aryl chlorides.

Materials:

  • 2-Chloroxazole derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • K₃PO₄ (2.5 equiv)

  • Toluene/H₂O (10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add the 2-chloroxazole derivative, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle and Experimental Workflow

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactivity Rate-Determining Step Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-X(L2) Pd(0)L2->Oxidative_Addition Ar-X (2-Halooxazole) Transmetalation Ar-Pd(II)-Ar'(L2) Oxidative_Addition->Transmetalation Ar'B(OH)2 / Base Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Bromo 2-Bromooxazole (Faster) Bromo->Oxidative_Addition Chloro 2-Chloroxazole (Slower) Chloro->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the rate-determining oxidative addition step where 2-bromooxazoles react faster than 2-chloroxazoles.

Experimental_Workflow Start Start: Assemble Reactants Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Start->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat to Reaction Temperature Solvent_Addition->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination and Sonogashira Coupling

The reactivity trend observed in Suzuki-Miyaura coupling holds true for other important cross-coupling reactions.

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine.[4] Similar to Suzuki-Miyaura coupling, 2-bromooxazoles will react under milder conditions with a broader range of amines compared to their 2-chloro counterparts. The amination of 2-chloroxazoles often requires more specialized and sterically hindered phosphine ligands to achieve high yields.[5]

  • Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne.[6] The Sonogashira coupling of 2-bromooxazoles can typically be achieved with standard catalyst systems like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst at moderate temperatures.[7] In contrast, the coupling of 2-chloroxazoles is more challenging and may necessitate higher temperatures, different ligand systems, or even copper-free conditions to avoid side reactions.

Conclusion and Practical Considerations

The choice between a 2-bromooxazole and a 2-chloroxazole analog as a starting material in cross-coupling reactions represents a classic trade-off between reactivity and cost/availability.

  • 2-Bromooxazole analogs are the preferred substrates when high reactivity, mild reaction conditions, and broad substrate scope are desired. They are ideal for complex molecule synthesis where maximizing yield and minimizing side products is critical.

  • 2-Chloroxazole analogs , while less reactive, are often more cost-effective and readily available. With the advent of modern, highly active catalyst systems, their use has become increasingly viable, particularly for large-scale syntheses where cost is a significant driver. However, the development of a robust process using a 2-chloroxazole may require more extensive optimization of reaction conditions.

Ultimately, a thorough understanding of the principles governing halide reactivity in palladium-catalyzed cross-coupling reactions is essential for the rational design of efficient and successful synthetic routes.

References

  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions - Benchchem. (URL not available)
  • Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). (URL not available)
  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (URL not available)
  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC. RSC Advances, (2023). [Link]

  • Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine - Benchchem. (URL not available)
  • Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes - Sci-Hub. Tetrahedron Letters, (2016). (URL not available)
  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles - MDPI. Molbank, (2023). [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (URL not available)
  • Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids - PMC. Organic Letters, (2016). [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (URL not available)
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Catalysts, (2020). [Link]

  • Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene.
  • Suzuki cross-coupling reaction - YouTube. (2020). [Link]

  • Suzuki Cross-Coupling - Always Being Your Research Support! - BLDpharm. (URL not available)
  • Sonogashira Coupling - Chemistry LibreTexts. (2024). [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011). [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchG
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Vol
  • Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). Catalysis Science & Technology, (2020). [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL not available)
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - ResearchG
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH. Organic Letters, (2011). [Link]

  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]

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A Senior Application Scientist's Guide to Purity Analysis of 2-Bromooxazole-4-carbaldehyde: A Comparative Study of HPLC-UV and LC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-Bromooxazole-4-carbaldehyde is a key heterocyclic building block, whose reactivity makes it valuable in the synthesis of complex molecular targets. However, this same reactivity predisposes it to potential degradation and the formation of impurities. Ensuring its purity is paramount.

This guide provides a comparative analysis of two powerful analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the purity assessment of 2-Bromooxazole-4-carbaldehyde. We will move beyond rote protocols to explore the scientific rationale behind method development, offering insights honed from years of field experience to help researchers select the optimal approach for their specific needs. All methodologies are presented in accordance with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2][3]

Part 1: The Workhorse Method - HPLC-UV for Routine Purity Control

High-Performance Liquid Chromatography (HPLC) is the bedrock of pharmaceutical analysis, prized for its robustness, precision, and cost-effectiveness.[4][5][6] Coupled with a UV detector, it becomes a powerful tool for quantifying known analytes and impurities that contain a chromophore, which the aldehyde functional group and oxazole ring in our target molecule provide.

Causality in Method Development: Why These Choices Matter

The goal is to develop a stability-indicating method capable of separating the main component from its potential process-related impurities and degradation products.

  • Column Selection: The analyte, 2-Bromooxazole-4-carbaldehyde, is a relatively polar molecule. A standard C18 column is the workhorse of reversed-phase chromatography, but for polar compounds, issues like poor retention can arise in highly aqueous mobile phases.[7][8] Therefore, a C18 column with polar-embedded or polar-endcapped chemistry is a superior choice.[9][10][11] These columns provide better retention and peak shape for polar analytes and are more stable in the high-aqueous mobile phases needed to retain such compounds.[9][10]

  • Mobile Phase Strategy: A mobile phase consisting of water and a water-miscible organic solvent like acetonitrile or methanol is standard for reversed-phase HPLC.[7] For this analysis, we select acetonitrile for its lower UV cutoff and viscosity. To ensure sharp, symmetrical peaks, especially for a heterocyclic compound that may have basic nitrogens, a modifier is crucial.[12] Adding 0.1% formic acid to the mobile phase serves two purposes: it protonates any free silanol groups on the silica packing, minimizing unwanted secondary interactions, and it provides a consistent pH to ensure reproducible retention times.

  • Gradient Elution: It is unlikely that a single isocratic mobile phase composition will effectively elute the main peak while also separating it from both more polar and less polar impurities within a reasonable timeframe. A gradient elution, starting with a high percentage of aqueous phase and gradually increasing the organic solvent, is the logical choice. This ensures that polar impurities are resolved at the beginning of the run and any non-polar impurities are efficiently eluted from the column.

  • Detection Wavelength: The UV detector's wavelength should be set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity. An initial scan of 2-Bromooxazole-4-carbaldehyde in the mobile phase would be performed to determine this, likely in the 250-280 nm range typical for such aromatic systems.

Detailed Experimental Protocol: HPLC-UV Purity Assay

Objective: To quantify the purity of 2-Bromooxazole-4-carbaldehyde and detect related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or variable wavelength UV detector.

Chromatographic Conditions:

  • Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm (example λmax).

  • Injection Volume: 5 µL.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Procedure:

  • Standard Preparation: Accurately weigh and dissolve 2-Bromooxazole-4-carbaldehyde reference standard in the diluent to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • System Suitability Test (SST): Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the blank (diluent), standard, and sample solutions.

  • Calculation: Calculate purity using the area percent method. Identify impurities based on their relative retention time (RRT) to the main peak.

Part 2: The Investigator Method - LC-MS for Impurity Identification and High-Sensitivity Analysis

While HPLC-UV is excellent for quantification, it falls short when an impurity is unknown. It provides a retention time and a UV spectrum, but no definitive structural information. This is where Mass Spectrometry (MS) becomes indispensable.[13][14] Coupling LC with MS not only provides the high sensitivity needed to detect trace-level impurities but also delivers mass-to-charge (m/z) data, which is critical for structural elucidation.[15][16][17]

Causality in Method Development: The MS Dimension
  • Ionization Source: The choice of ionization source is critical for getting the analyte into the gas phase as an ion. For a molecule like 2-Bromooxazole-4-carbaldehyde, Electrospray Ionization (ESI) is the ideal choice.[18][19][20][21] ESI is a "soft" ionization technique that typically generates a protonated molecule [M+H]+ with minimal fragmentation, making it easy to determine the molecular weight.[18] Given the presence of nitrogen and oxygen atoms, which can readily accept a proton, ESI in positive ion mode is the logical starting point.[19]

  • Mass Analyzer: A simple single quadrupole mass analyzer is sufficient for confirming the mass of the main peak and known impurities. However, for structural elucidation of unknown impurities, a more sophisticated instrument like a tandem mass spectrometer (MS/MS), such as a triple quadrupole (QqQ) or a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap, is invaluable.[14][15] MS/MS allows for the fragmentation of a selected parent ion, and the resulting fragment ions provide clues to the molecule's structure.[15]

  • LC Method Adaptation: The HPLC-UV method can often be directly transferred to LC-MS. However, one must ensure that the mobile phase additives are volatile. Formic acid is an excellent choice as it is compatible with both UV and MS detection. Non-volatile buffers like phosphate must be avoided as they will contaminate the mass spectrometer.

Insights into Potential Degradation

The structure of 2-Bromooxazole-4-carbaldehyde suggests potential instability. Oxazole rings can be susceptible to hydrolytic ring-opening, especially under acidic or basic conditions.[22][23] The aldehyde group can be oxidized to a carboxylic acid. By using LC-MS, we can actively search for the masses corresponding to these potential degradants. For example, if the molecular weight of the parent is X, we would look for X+16 (oxidation) or X+18 (hydrolysis).

Detailed Experimental Protocol: LC-MS Impurity Profiling

Objective: To detect and identify potential impurities and degradation products of 2-Bromooxazole-4-carbaldehyde.

Instrumentation:

  • LC-MS system comprising an HPLC or UHPLC system coupled to a mass spectrometer (e.g., Single Quadrupole or Q-TOF) with an ESI source.

Chromatographic Conditions:

  • Same as the HPLC-UV method. The compatibility of the method allows for easy transfer.

Mass Spectrometer Conditions:

  • Ionization Mode: ESI, Positive.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas (N2) Flow: 10 L/min.

  • Drying Gas Temperature: 325 °C.

  • Scan Range: m/z 50 - 500.

  • Fragmentor Voltage: 120 V (can be optimized to induce some in-source fragmentation if desired).

Procedure:

  • Sample Preparation: Prepare the sample at a concentration of approximately 0.1 mg/mL in the diluent. A lower concentration is often used for MS to avoid detector saturation.

  • Analysis: Inject the sample.

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]+ of 2-Bromooxazole-4-carbaldehyde.

    • Examine the total ion chromatogram (TIC) for peaks other than the main component.

    • Obtain the mass spectrum for each impurity peak. The measured m/z can be used to propose an elemental formula (especially with HRMS) and hypothesize a structure. The bromine atom will produce a characteristic isotopic pattern (¹⁹Br/⁸¹Br in ~1:1 ratio), which is a powerful confirmation tool.

Part 3: Head-to-Head Comparison: Choosing the Right Tool for the Job

FeatureHPLC-UVLC-MS
Primary Use Routine QC, Purity Assay, QuantificationImpurity Identification, Structural Elucidation, Trace Analysis
Specificity Good (based on retention time & UV)Excellent (based on retention time & m/z)
Sensitivity Moderate (ng range)High to Very High (pg to fg range)[13]
Quantitative Ability Excellent, highly reproducibleGood, but can be more variable; requires appropriate standards
Information Provided Retention Time, UV SpectrumRetention Time, Mass Spectrum (Molecular Weight), Isotopic Pattern, Structural Fragments (with MS/MS)
Cost & Complexity Lower cost, simpler to operateHigher cost, more complex operation and maintenance
Regulatory Standing Well-established for QC and release testingEssential for impurity profiling and characterization[16]

Visualization of the Analytical Workflow

The following diagram illustrates the decision-making process and workflow for analyzing 2-Bromooxazole-4-carbaldehyde.

AnalyticalWorkflow Purity Analysis Workflow for 2-Bromooxazole-4-carbaldehyde Sample Sample Received Purpose Define Analytical Goal Sample->Purpose RoutineQC Routine Purity Check / Assay Purpose->RoutineQC Quantification ImpurityID Impurity ID / Stability Study Purpose->ImpurityID Identification HPLC_Method Develop/Validate HPLC-UV Method RoutineQC->HPLC_Method LCMS_Method Develop/Validate LC-MS Method ImpurityID->LCMS_Method Run_HPLC Run HPLC-UV Analysis HPLC_Method->Run_HPLC Run_LCMS Run LC-MS Analysis LCMS_Method->Run_LCMS Data_HPLC Quantify Purity (Area %) Run_HPLC->Data_HPLC Data_LCMS Identify Impurities (by Mass) Run_LCMS->Data_LCMS Decision Unknown Peak > Threshold? Data_HPLC->Decision Report_LCMS Generate Characterization Report Data_LCMS->Report_LCMS Report_HPLC Generate QC Report Decision->ImpurityID Yes Decision->Report_HPLC No

Caption: Decision workflow for selecting between HPLC-UV and LC-MS.

Conclusion

For the purity analysis of 2-Bromooxazole-4-carbaldehyde, HPLC-UV and LC-MS are not competing but complementary techniques. HPLC-UV stands as the robust, reliable choice for routine quality control, providing precise quantification of the main component and known impurities. When the investigation must go deeper—to identify unknown peaks, characterize degradation pathways, or achieve the lowest possible detection limits—LC-MS is the undisputed tool of choice. A laboratory equipped with both is empowered to not only control the quality of its materials but to fundamentally understand their chemical identity and stability, a critical capability in modern drug development and chemical research.

References

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  • Mehta, D. K. et al. (2024). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 10(1), 233-240. Available from: [Link]

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The Strategic Role of the 2-Bromo Substituent in Oxazole Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the oxazole scaffold is a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among the various strategies to functionalize this privileged heterocycle, the introduction of a bromine atom at the 2-position stands out as a particularly powerful and versatile approach. This guide provides an in-depth analysis of the structural activity relationship (SAR) of 2-bromooxazole derivatives, not merely as final bioactive compounds, but more critically, as pivotal intermediates that unlock a vast chemical space for drug discovery. We will explore the causality behind synthetic choices, present comparative biological data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

The 2-Bromooxazole Core: More Than Just a Halogen

The significance of the 2-bromooxazole moiety is twofold. Firstly, the bromine atom itself can influence the biological activity of a molecule. Halogen substitutions are known to modulate factors such as lipophilicity, metabolic stability, and binding interactions, often enhancing therapeutic efficacy.[3] Secondly, and more prominently in the literature, the 2-bromo group serves as an exceptionally versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] This allows for the systematic and efficient introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl substituents at the C2-position, enabling extensive SAR studies to optimize potency and selectivity.[5][6]

The strategic placement of the bromine at C2 is crucial. Electrophilic and nucleophilic substitution reactions on the oxazole ring are position-dependent, and the 2-position is readily functionalized, making it an ideal anchor point for diversification.[7]

Comparative Analysis of Biological Activities

The true power of the 2-bromooxazole scaffold is realized in the diverse biological activities of its downstream derivatives. By replacing the bromine with various substituents, researchers can fine-tune the pharmacological profile of the resulting compounds.

Anticancer Activity

Oxazole derivatives have been extensively investigated as anticancer agents, targeting a range of mechanisms including enzyme inhibition and apoptosis induction.[3][8] The 2-position of the oxazole ring is a key point for modification to achieve potent and selective cytotoxicity.

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of 2-Substituted Oxazole Derivatives

Compound ID2-Position Substituent (R)Cancer Cell LineIC₅₀ (µM)Reference
OXA-1 4-Bromophenylsulfonyl)phenylHT-29 (Colon)>100[9]
OXA-2 4-(4-Bromophenylsulfonyl)phenyl-4-methoxybenzylideneHT-29 (Colon)Not specified, but active[9]
PYR-1 (7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)S. aureus1.56 ± 0.12[10]
THZ-1 2-(4-(4-bromophenylsulfonyl)phenyl)-4-(4-methoxybenzylidene)N/AAnalgesic activity noted[9]
OXZ-8a 2-methyl-5-(p-tolyl)HT-2913.22 ± 0.16[8]
OXZ-8a 2-methyl-5-(p-tolyl)MCF-7 (Breast)6.41 ± 0.47[8]

Note: This table compiles data from various studies on oxazole and related heterocyclic derivatives to illustrate the impact of substitution. Direct comparison requires data from the same study.

The data, though from different series, illustrates a key SAR principle: the nature of the substituent introduced at the 2-position (often via a 2-bromo intermediate) drastically alters the biological activity. For instance, the addition of a 4-methoxybenzylidene group in a related oxazolone series conferred significant analgesic activity.[9] In another study, a complex pyrimidinyl-oxadiazole derivative showed potent antibacterial activity with an MIC of 1.56 µg/mL.[10] The work by Abdellatif et al. demonstrated that specific substitutions on a 2,5-disubstituted oxazole scaffold resulted in potent cytotoxicity against colon and breast cancer cell lines, with IC₅₀ values in the low micromolar range.[8]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. 2-Substituted oxazoles have shown considerable promise in this area. The ability to diversify the C2-substituent allows for the optimization of activity against a spectrum of bacteria and fungi.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 2-Substituted Heterocyclic Derivatives

Compound IDCore Scaffold2-Position Substituent (R)OrganismMIC (µg/mL)Reference
THZ-2 Thiazole2-phenylacetamidoE. coli1.56 - 6.25[10]
THZ-3 Thiazole2,5-dichlorothienylS. aureus6.25 - 12.5[10]
OXZ-AMK-8 1,3,4-OxadiazoleVaried ArylA549 (cell line)25.04 (IC₅₀)[11]
PZ-5d Pyrazine CarboxamideN-(3-methyl-4-(thiophen-3-yl)phenyl)XDR S. Typhi6.25[12]

The data highlights that substitutions at the 2-position of heterocyclic rings, a common outcome of starting with 2-bromo precursors, are critical for potent antimicrobial effects. Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including extensively drug-resistant (XDR) strains of S. Typhi.[12]

Key Mechanistic Pathways and Experimental Workflows

A deep understanding of SAR requires elucidating the mechanism of action. 2-Substituted oxazole derivatives have been shown to inhibit key enzymes involved in disease progression.

Inhibition of Cyclooxygenase (COX) Enzymes

Certain oxazole derivatives exhibit anti-inflammatory and analgesic properties by inhibiting COX enzymes.[13] The structure of the substituent at the C2 position dictates the potency and selectivity of this inhibition.

Below is a conceptual workflow for synthesizing and screening 2-substituted oxazoles as COX inhibitors, starting from a 2-bromooxazole intermediate.

G cluster_synthesis Synthesis Pathway cluster_screening Biological Screening start 2-Bromooxazole Precursor suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acids, Pd Catalyst) start->suzuki Step 1 library Library of 2-Aryl Oxazole Derivatives suzuki->library Step 2 cox_assay In Vitro COX-1/COX-2 Inhibition Assay library->cox_assay Screening ic50 Determine IC50 Values cox_assay->ic50 Data sar SAR Analysis ic50->sar Input

Caption: Synthetic and screening workflow for 2-aryl oxazole COX inhibitors.

This workflow illustrates the logical progression from a common 2-bromooxazole intermediate to a library of diverse analogs, which are then subjected to biological screening to establish a clear SAR.

Apoptosis Induction in Cancer Cells

Many potent anticancer oxazoles exert their effect by inducing programmed cell death, or apoptosis. This is often triggered by the inhibition of survival signaling pathways.

compound 2-Aryl Oxazole Derivative receptor Target Enzyme (e.g., Kinase) compound->receptor Inhibits pathway Pro-Survival Pathway (e.g., PI3K/Akt) receptor->pathway Activates apoptosis Apoptosis receptor->apoptosis Inhibition leads to pathway->apoptosis Inhibits

Caption: Simplified pathway of apoptosis induction by an inhibitory oxazole derivative.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, detailed experimental methodologies are essential.

Protocol 1: Synthesis of 2-Aryl-4-phenyloxazoles via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 2-aryl-4-phenyloxazoles starting from 2-bromo-4-phenyloxazole.

Materials:

  • 2-Bromo-4-phenyloxazole

  • Appropriate arylboronic acid (1.2 equivalents)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • To a round-bottom flask, add 2-bromo-4-phenyloxazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Add the palladium catalyst (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-4-phenyloxazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[14][15]

Causality: The choice of a palladium(0) catalyst and a base is critical. The base activates the boronic acid, facilitating transmetalation with the palladium complex that has undergone oxidative addition into the C-Br bond of the oxazole.[4] This cycle efficiently forms the new C-C bond.

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay

This protocol provides a standardized method to assess the cytotoxic effects of synthesized oxazole derivatives on cancer cell lines.[11][16]

Materials:

  • Cancer cell line (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Self-Validation: This assay includes both negative (vehicle) and positive controls, which ensures that the observed effects are due to the test compound and that the assay is performing correctly. The colorimetric readout provides a quantitative measure of cell viability.

Conclusion and Future Perspectives

The structural activity relationship of 2-bromooxazole derivatives is a study in potential. While the 2-bromo-substituted oxazole itself may not always be the final therapeutic agent, its role as a versatile chemical scaffold is undeniable. The ease of its transformation, particularly via Suzuki-Miyaura coupling, allows for the systematic exploration of substitutions at the C2-position, which has been repeatedly shown to be critical for modulating a wide range of biological activities.

Future research should focus on creating libraries of 2-substituted oxazoles from 2-bromo precursors and screening them against specific, well-defined molecular targets. This will enable the development of more precise SAR models and the rational design of next-generation oxazole-based drugs with enhanced potency, selectivity, and improved pharmacokinetic profiles. The strategic use of the 2-bromooxazole core will undoubtedly continue to be a fruitful endeavor in the quest for novel medicines.

References

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  • Pasha, M. A. A., et al. (2025). Synthesis of Imidazo[1,2‐c]Pyrimidine‐1,2,4‐Oxadiazole Linked Isoxazoles: Anti‐Bacterial, Anti‐Biofilm, and TLR4 Inhibitory Activities. ResearchGate. Available from: [Link]

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  • Zaharia, V., et al. (2020). New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. PMC. Available from: [Link]

  • Tiwari, A., et al. (2015). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. NIH. Available from: [Link]

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  • ResearchGate. (n.d.). Inhibitory activity and selectivity of the compounds (2a-2d) towards COX-1 and COX-2. ResearchGate. Available from: [Link]

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  • Khan, I., et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PMC. Available from: [Link]

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  • Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available from: [Link]

  • Siddiqa, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]

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The Medicinal Chemist's Dilemma: A Comparative Guide to Oxazole and Thiazole Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the five-membered aromatic rings of oxazole and thiazole are particularly prominent, frequently employed by medicinal chemists to optimize the pharmacological profiles of lead compounds.[1] While structurally similar—differing only by the substitution of an oxygen atom (oxazole) for a sulfur atom (thiazole)—this seemingly minor change imparts a cascade of distinct physicochemical, pharmacokinetic, and pharmacodynamic properties. This guide provides an in-depth, objective comparison of these two critical scaffolds, supported by experimental data and protocols, to empower researchers in making strategic decisions during the drug design process.

At a Glance: Core Physicochemical and Structural Differences

The choice between an oxazole and a thiazole scaffold begins with a fundamental understanding of their intrinsic properties. The substitution of sulfur for oxygen introduces significant differences in electronegativity, size, and aromaticity, which in turn influence key drug-like properties.

Thiazoles are considered more aromatic than their oxazole counterparts.[2][3] This increased aromaticity, evidenced by ¹H NMR chemical shifts, contributes to greater stability.[3] From an electronic standpoint, the sulfur in the thiazole ring is capable of expanding its valence shell, which influences its interactions and reactivity. In contrast, the oxygen in oxazole is more electronegative, impacting the ring's electron distribution and hydrogen bond accepting capacity.

These differences are quantitatively reflected in their fundamental properties:

PropertyOxazoleThiazoleRationale for Difference
pKa (of conjugate acid) ~0.8[2]~2.5[3]The more electronegative oxygen in oxazole withdraws electron density more strongly, making the nitrogen lone pair less available for protonation, rendering it a weaker base.
Aromaticity Less aromaticMore aromatic[2][3]The d-orbitals of sulfur participate more effectively in pi-electron delocalization compared to oxygen, enhancing the aromatic character of the thiazole ring.
Hydrogen Bond Accepting Strength Oxygen is a moderate H-bond acceptor.Sulfur is a very weak H-bond acceptor.Oxygen's higher electronegativity and smaller size make it a more effective hydrogen bond acceptor than sulfur.
Metabolic Stability Generally more susceptible to ring cleavage.Generally more metabolically robust.The greater stability of the thiazole ring makes it less prone to oxidative metabolism and other enzymatic degradation pathways.[4]
Dipole Moment HigherLowerThe significant difference in electronegativity between oxygen and nitrogen in oxazole results in a larger dipole moment.

Synthesis: Building the Core

The accessibility of a scaffold is a critical consideration in drug development, influencing the ease of library synthesis and structural diversification. Both oxazole and thiazole benefit from well-established and versatile synthetic methodologies.

Thiazole Synthesis: The Hantzsch Reaction

A cornerstone of thiazole synthesis is the Hantzsch reaction, first reported in 1887.[5][6] This method involves the condensation of an α-haloketone with a thioamide.[5][6][7] Its enduring popularity stems from its simplicity, high yields, and the use of readily available starting materials.[6][7]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from established procedures for synthesizing a core 2-aminothiazole scaffold.[7][8]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Standard laboratory glassware (e.g., round-bottom flask, condenser)

  • Heating mantle and magnetic stirrer

  • Buchner funnel and filtration flask

Procedure:

  • In a 250 mL round-bottom flask, combine 2-bromoacetophenone (0.1 mol) and thiourea (0.15 mol).

  • Add 100 mL of methanol to the flask and add a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 200 mL of 5% aqueous Na₂CO₃ solution and stir.[8] This step neutralizes the hydrobromide salt of the product, causing the free base to precipitate.[8]

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Dry the product in a vacuum oven.

  • Validation: Confirm the identity and purity of the 2-amino-4-phenylthiazole product by determining its melting point and acquiring ¹H NMR and LC-MS spectra.

Oxazole Synthesis: The Robinson-Gabriel Synthesis

For oxazoles, the Robinson-Gabriel synthesis is a classic and reliable method. This reaction involves the cyclodehydration of a 2-acylamino-ketone, typically catalyzed by an acid like sulfuric acid or polyphosphoric acid.[9][10][11]

Conceptual Workflow: Robinson-Gabriel Synthesis

The mechanism proceeds via an initial cyclization of the 2-acylamino-ketone, followed by a dehydration step to form the aromatic oxazole ring.[10][12]

Robinson_Gabriel Start 2-Acylamino-ketone Intermediate Cyclized Intermediate (Hemiaminal) Start->Intermediate Acid Catalyst (e.g., H₂SO₄) Product Substituted Oxazole Intermediate->Product Dehydration (-H₂O)

Caption: Robinson-Gabriel oxazole synthesis workflow.

Pharmacokinetic Profile: The Impact on ADME

The choice between oxazole and thiazole can have profound consequences for a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Metabolic Stability: A Key Differentiator

One of the most significant advantages of the thiazole scaffold is its generally superior metabolic stability compared to oxazole. The oxazole ring can be susceptible to metabolic cleavage, particularly via oxidative pathways. In a comparative study on simplified macrocycles of the anticancer agent Salarin C, replacing the natural oxazole ring with a thiazole resulted in significantly reduced degradation when exposed to singlet oxygen, demonstrating the greater intrinsic stability of the thiazole core.[4] This enhanced stability often translates to a longer plasma half-life and improved bioavailability for thiazole-containing drugs.[13]

Stability_Comparison cluster_oxazole Oxazole Scaffold cluster_thiazole Thiazole Scaffold Oxazole Oxazole Ring More Susceptible to Oxidative Cleavage Potential for Ring Opening Thiazole Thiazole Ring Greater Aromatic Stability More Resistant to Metabolic Attack Metabolism Metabolic Processes Metabolism->Oxazole:f0 Higher Liability Metabolism->Thiazole:f1 Lower Liability

Caption: Metabolic stability comparison of oxazole vs. thiazole.

Pharmacodynamics and Bioisosterism

Both oxazoles and thiazoles are widely used as bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[14] Their most common application in this context is as metabolically stable mimics of amide or ester functionalities.[1][15][16]

The replacement of a labile ester or amide bond with a robust oxazole or thiazole ring can prevent hydrolysis by esterases or proteases, thereby increasing the compound's duration of action.[13][16][17]

  • Amide Bioisostere: The geometry of the heterocycle can mimic the trans conformation of an amide bond, preserving key vector orientations for target binding.

  • Ester Bioisostere: The ring can replace an ester group to improve metabolic stability while maintaining necessary electronic properties.[17]

While both can serve this purpose, the choice depends on the specific requirements of the target interaction. The stronger hydrogen bond accepting ability of the oxazole's oxygen may be crucial for mimicking an amide carbonyl's interaction with a hydrogen bond donor in the target protein. Conversely, if metabolic stability is the primary concern, the thiazole is often the preferred choice.

Case Studies: Oxazole and Thiazole in Approved Drugs

The prevalence of these scaffolds in medicine underscores their value. The FDA has approved numerous drugs containing each core, highlighting their versatility across a wide range of therapeutic areas.

  • Oxazole-Containing Drugs:

    • Oxaprozin: A non-steroidal anti-inflammatory drug (NSAID) used for osteoarthritis and rheumatoid arthritis.[14][18]

    • Linezolid: An oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.[18]

    • Tafamidis: A drug used to treat transthyretin-mediated amyloidosis.[19]

  • Thiazole-Containing Drugs:

    • Dasatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[5][20][21]

    • Ritonavir: An antiretroviral drug used to treat HIV/AIDS.[21]

    • Meloxicam: A widely used NSAID for various inflammatory conditions.[3]

The sheer number of approved drugs containing these scaffolds attests to their "privileged" status in medicinal chemistry.[1][5][22][23]

Conclusion and Strategic Recommendations

The decision to employ an oxazole versus a thiazole scaffold is a nuanced one, driven by the specific goals of the drug discovery program. There is no universally "better" scaffold; instead, each offers a unique set of advantages and liabilities.

  • Choose Thiazole when:

    • Metabolic stability is paramount. Its greater aromaticity and inherent stability make it the preferred choice for enhancing pharmacokinetic properties like half-life.

    • A hydrogen bond acceptor at that position is not critical for target engagement.

    • Modulation of pKa is desired, as it is a stronger base than oxazole.

  • Choose Oxazole when:

    • Mimicking an amide carbonyl is essential. The oxygen atom serves as a better hydrogen bond acceptor, potentially preserving crucial interactions with the biological target.

    • Slightly higher polarity is desired.

    • The synthetic route via the Robinson-Gabriel or related syntheses is more amenable to the desired substitution patterns.

Ultimately, the most effective approach often involves the empirical synthesis and testing of both analogs. This head-to-head comparison within a specific chemical series provides the most definitive data on which scaffold will best achieve the desired balance of potency, selectivity, and drug-like properties. This comparative guide serves as a foundational tool, enabling researchers to make more informed, hypothesis-driven decisions in the intricate and challenging process of drug design.

References

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.

  • Hantzsch Thiazole Synthesis. Chem Help Asap.

  • 5-Iii) Sem 4. Scribd.

  • Robinson-Gabriel Synthesis. SynArchive.

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.

  • Robinson–Gabriel synthesis. Wikipedia.

  • Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N. Benchchem.

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. PubMed.

  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. Benchchem.

  • A Comparative Guide to Oxazole- and Thiazole-Based Building Blocks in Medicinal Chemistry. Benchchem.

  • Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. ResearchGate.

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube.

  • Structures of thiazole-bearing drugs recently approved by the FDA. ResearchGate.

  • Marketed drugs containing thiazole ring. ResearchGate.

  • FDA approved drugs with oxazole nucleus. ResearchGate.

  • Oxazole. Slideshare.

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

  • A Comparative Guide to the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI.

  • Structures and IC 50 values of thiazole versus oxazole isosteres... ResearchGate.

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central.

  • Thiazole Ring—A Biologically Active Scaffold. PubMed Central.

  • Marketed drugs containing oxazole. ResearchGate.

  • Thiazole synthesis. Organic Chemistry Portal.

  • Oxazole. Wikipedia.

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PubMed Central.

  • Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central.

  • 1,2,4‐Oxadiazoles as thiazole bioisostere. ResearchGate.

  • Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. ResearchGate.

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Benchchem.

  • Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies.

  • Thiazole. Wikipedia.

  • Biologically active heterofused thiazole and oxazole derivatives. ResearchGate.

  • Oxazole. PubChem.

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A Senior Application Scientist's Guide to the Synthesis and Analytical Validation of 2-Bromooxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation framework for the synthesis of 2-Bromooxazole-4-carbaldehyde, a crucial heterocyclic building block in medicinal chemistry and drug development. We move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.

Strategic Importance and Synthesis Overview

2-Bromooxazole-4-carbaldehyde is a valuable intermediate due to the versatile reactivity of its functional groups. The aldehyde allows for nucleophilic additions, reductive aminations, and Wittig reactions, while the bromo-substituted oxazole core is primed for cross-coupling reactions (e.g., Suzuki, Stille) to introduce molecular complexity. The successful use of this reagent in multi-step syntheses is entirely dependent on its purity and well-defined characterization, making rigorous analytical validation not just a quality control step, but a prerequisite for reliable downstream applications.

While multiple synthetic routes to oxazoles exist, a common and reliable strategy for producing 2-Bromooxazole-4-carbaldehyde involves the modification of a more readily available precursor, ethyl 2-bromooxazole-4-carboxylate.[1][2] This guide will focus on a two-step sequence: the selective reduction of the ester to a primary alcohol, followed by a mild oxidation to the target aldehyde.

Proposed Synthesis Pathway and Experimental Protocol

The chosen pathway offers high selectivity and generally good yields. The rationale involves converting the stable ester into the more reactive aldehyde via an alcohol intermediate, using reagents that minimize side reactions with the sensitive oxazole ring and the bromine substituent.

cluster_0 Part 1: Selective Reduction cluster_1 Part 2: Mild Oxidation Ester Ethyl 2-bromooxazole-4-carboxylate Alcohol (2-Bromooxazol-4-yl)methanol Ester->Alcohol DIBAL-H Toluene, -78 °C Alcohol_ref (2-Bromooxazol-4-yl)methanol Aldehyde 2-Bromooxazole-4-carbaldehyde (Target Molecule) Alcohol_ref->Aldehyde Dess-Martin Periodinane (DMP) DCM, rt

Caption: Proposed two-step synthesis of 2-Bromooxazole-4-carbaldehyde.

Experimental Protocol: Synthesis

Part 1: Reduction of Ethyl 2-bromooxazole-4-carboxylate to (2-Bromooxazol-4-yl)methanol

  • System Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add ethyl 2-bromooxazole-4-carboxylate (1.0 eq) and anhydrous toluene (approx. 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 2.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Expert Rationale: DIBAL-H is a powerful reducing agent that can reduce esters to aldehydes at -78 °C. However, by using a slight excess and allowing the reaction to warm slightly after addition, full reduction to the primary alcohol is achieved. The low temperature is critical to prevent side reactions.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

Part 2: Oxidation of (2-Bromooxazol-4-yl)methanol to 2-Bromooxazole-4-carbaldehyde

  • System Preparation: To a round-bottom flask, add the crude (2-bromooxazol-4-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M solution).

  • Reagent Addition: Add Dess-Martin Periodinane (DMP, 1.1 eq) portion-wise at room temperature.

    • Expert Rationale: DMP is a mild and highly selective oxidizing agent for primary alcohols to aldehydes. It operates under neutral conditions at room temperature, which preserves the integrity of the oxazole ring and avoids over-oxidation to the carboxylic acid.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the alcohol spot and the appearance of the more nonpolar aldehyde product.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred solution of saturated aqueous sodium bicarbonate containing sodium thiosulfate. Stir until the layers are clear.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-Bromooxazole-4-carbaldehyde.

Comprehensive Analytical Validation

Validation ensures the identity, purity, and concentration of the synthesized compound are known and reliable. This process is divided into two main stages: structural confirmation and quantitative purity analysis.

G cluster_hplc Validation Parameters Start Synthesized & Purified 2-Bromooxazole-4-carbaldehyde Struct_Confirm Part A: Structural Confirmation Start->Struct_Confirm Quant_Analysis Part B: Quantitative Purity & Assay Start->Quant_Analysis MS Mass Spectrometry (MS) Struct_Confirm->MS Molecular Weight & Isotopic Pattern IR Infrared (IR) Spectroscopy Struct_Confirm->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Struct_Confirm->NMR Connectivity & Structure HPLC HPLC-UV Method Validation Quant_Analysis->HPLC Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOQ LOD / LOQ HPLC->LOQ Robustness Robustness HPLC->Robustness

Caption: Workflow for the analytical validation of the synthesized compound.

Part A: Structural Confirmation and Identification

These methods confirm that the target molecule has been synthesized correctly.

TechniqueExpected Signal / PeakRationale & Interpretation
Mass Spec (ESI+) [M+H]⁺ at m/z ≈ 175.9/177.9The molecular ion peak will appear as a doublet with a ~1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[3]
IR Spectroscopy ~1690-1710 cm⁻¹ (strong)~2720, ~2820 cm⁻¹ (weak)~1550-1600 cm⁻¹Strong absorption for the aldehyde C=O stretch, conjugated to the oxazole ring. The two weak bands (C-H stretch) are characteristic of an aldehyde. Absorption for the C=N stretch of the oxazole ring.[4]
¹H NMR (400 MHz, CDCl₃) δ ≈ 9.9 ppm (s, 1H)δ ≈ 8.3 ppm (s, 1H)A singlet in the downfield region characteristic of the aldehyde proton (-CHO). A singlet for the proton at the C5 position of the oxazole ring.
¹³C NMR (100 MHz, CDCl₃) δ ≈ 185 ppmδ ≈ 145 ppmδ ≈ 140 ppmδ ≈ 138 ppmSignal for the aldehyde carbonyl carbon. Signal for the C2 carbon attached to bromine. Signal for the C5 carbon. Signal for the C4 carbon attached to the aldehyde.
Part B: Purity Determination and Assay via HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is the gold standard for determining the purity and concentration (assay) of a chemical compound.[5]

HPLC Method Protocol

  • System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Expert Rationale: A C18 column is a robust, versatile starting point for neutral, moderately polar organic molecules like the target compound.

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (0.1% Formic Acid) (Solvent A).

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Expert Rationale: A gradient elution is necessary to ensure that any impurities, which may have different polarities, are eluted from the column, providing a complete purity profile. Formic acid is added to protonate any acidic impurities and ensure sharp, symmetrical peak shapes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile at 1 mg/mL. Create dilutions from this stock for validation experiments.

Validation Parameters & Acceptance Criteria

The method must be validated to prove it is fit for its intended purpose.[6][7]

ParameterObjectiveExperimental ApproachAcceptance Criteria
Specificity To show the method can separate the analyte from impurities and degradation products.Analyze blank solvent, starting materials, and the final product.The analyte peak should be well-resolved from any other peaks (Resolution > 2).
Linearity To demonstrate a proportional relationship between detector response and concentration.Analyze a series of at least five concentrations (e.g., 10-200 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine how close the measured value is to the true value.Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 50, 100, 150 µg/mL).Mean recovery should be within 98.0% - 102.0%.
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): Analyze six replicates of a single concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ To find the lowest concentration that can be reliably detected (LOD) and quantified (LOQ).Calculate from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).LOD and LOQ should be reported. LOQ must be precise and accurate.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.Vary parameters like flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%).The peak area and retention time should not significantly change (RSD ≤ 5%).

Comparison of Alternative Synthesis Strategies

While the proposed route is reliable, other strategies exist. Understanding their trade-offs is crucial for selecting a method appropriate for the scale and purity requirements of a project.

Synthesis StrategyKey ReagentsTypical YieldPurity ProfileAdvantagesDisadvantages
Proposed: Ester Reduction & Oxidation DIBAL-H, DMP/PCCGood (60-80% over 2 steps)High, purification is straightforward.Reliable, scalable, uses well-understood reactions.Requires two distinct synthetic steps. DIBAL-H is pyrophoric.
Direct Formylation of 2-Bromooxazole n-BuLi, DMFVariable (20-50%)Can be lower due to side reactions (e.g., multiple formylations).More atom-economical (fewer steps).Requires cryogenic conditions (-78 °C). Lithiation can be difficult to control and scale up.[8]
Cyclization from a Serine Derivative N-Bromosuccinimide (NBS), Dehydrating agentsModerateCan contain halogenated impurities.Builds the core and installs bromine in one pot.Requires a specific amino acid precursor which may be expensive.

Conclusion

The synthesis of 2-Bromooxazole-4-carbaldehyde is a critical process for advancing drug discovery programs. However, the synthesis itself is only half the battle. A rigorous analytical validation, encompassing both definitive structural confirmation by spectroscopic methods and quantitative purity analysis by a validated HPLC method, is absolutely essential. This dual approach ensures that researchers are working with a compound of known identity, purity, and quality, thereby guaranteeing the reliability and reproducibility of their subsequent experimental results.

References

  • Vedejs, E., & Lu, S. P. (2005). Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. The Journal of Organic Chemistry, 70(22), 8930–8938. Available at: [Link]

  • Filo. (n.d.). Compound X gave the following spectroscopic data (IR, Mass Spectrum, 13C...).
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  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. Retrieved from: [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from: [Link]

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  • MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from: [Link]

  • National Center for Biotechnology Information. (2022). Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study. PubMed Central (PMC). Retrieved from: [Link]

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A Comparative Analysis of 2-Bromooxazole-4-carbaldehyde Derivatives and Existing Drugs in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A new class of synthetic compounds, 2-bromooxazole-4-carbaldehyde derivatives, is demonstrating significant potential in preclinical studies as both anticancer and antimicrobial agents. This guide offers a comprehensive comparison of the biological efficacy of these novel derivatives against established drugs, supported by experimental data from emerging research. This analysis aims to provide researchers, scientists, and drug development professionals with a detailed overview of their therapeutic promise and mechanisms of action.

The oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, has long been a subject of interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] The unique structural features of oxazole derivatives allow them to interact with a wide range of biological targets, leading to diverse therapeutic effects, including anti-inflammatory, analgesic, antidiabetic, and, most notably, anticancer and antimicrobial activities.[1][3][4] Recent focus has shifted to the synthesis and evaluation of derivatives of 2-bromooxazole-4-carbaldehyde, which are showing promise in overcoming some of the limitations of existing therapies, such as drug resistance.

Anticancer Potential of 2-Bromooxazole-4-carbaldehyde Derivatives

In the relentless search for more effective and less toxic cancer treatments, 2-bromooxazole-4-carbaldehyde derivatives have emerged as a promising new frontier. While research is still in its early stages, preliminary studies on related compounds suggest potent cytotoxic activity against various cancer cell lines.

One notable study investigated the anticancer activity of a chalcone derivative synthesized from 2-bromo-4,5-dimethoxybenzaldehyde, a closely related aldehyde, against the MCF-7 breast cancer cell line.[5] The synthesized compound, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, exhibited moderate activity with an IC50 value of 42.19 µg/mL.[5] For comparison, the widely used chemotherapeutic drug Doxorubicin demonstrated an IC50 of 10.61 µg/mL against the same cell line in the same study.[5] While Doxorubicin is more potent, the activity of the bromo-chalcone derivative highlights the potential of this structural motif in developing new anticancer agents.

Another study on novel 2-bromo-4-nitro-1,5-diphenyl substituted-1H-imidazole derivatives, which share the brominated heterocyclic core, showed significant cytotoxic activity against HeLa (human cervical carcinoma) cell lines when compared with the standard drug 5-fluorouracil.[6] These findings underscore the importance of the bromo-substitution in enhancing the anticancer properties of heterocyclic compounds.

Comparative Cytotoxicity Data
Compound/DrugCancer Cell LineIC50 (µg/mL)Reference
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7 (Breast Cancer)42.19[5]
DoxorubicinMCF-7 (Breast Cancer)10.61[5]
Novel 2-bromo-imidazole derivativesHeLa (Cervical Cancer)Showed significant activity[6]
5-FluorouracilHeLa (Cervical Cancer)Standard Comparator[6]

Caption: Table summarizing the in vitro cytotoxicity of a 2-bromo-aldehyde derivative and existing anticancer drugs.

Mechanism of Action in Cancer

The anticancer activity of oxazole derivatives is often attributed to their ability to interfere with critical cellular processes.[1][4] While the specific mechanisms of 2-bromooxazole-4-carbaldehyde derivatives are still under investigation, related oxazole compounds have been shown to inhibit key targets such as:

  • STAT3 (Signal Transducer and Activator of Transcription 3): A protein involved in cell growth and proliferation.[1]

  • Microtubules: Essential components of the cytoskeleton involved in cell division.[1]

  • DNA Topoisomerases: Enzymes that regulate the topology of DNA during replication and transcription.[1]

The inhibition of these pathways ultimately leads to apoptosis (programmed cell death) in cancer cells.

anticancer_mechanism cluster_drug 2-Bromooxazole-4-carbaldehyde Derivative cluster_cell Cancer Cell drug Derivative stat3 STAT3 drug->stat3 Inhibition microtubules Microtubules drug->microtubules Inhibition topoisomerase DNA Topoisomerase drug->topoisomerase Inhibition apoptosis Apoptosis stat3->apoptosis microtubules->apoptosis topoisomerase->apoptosis

Caption: Workflow for the MTT cell viability assay.

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Serial twofold dilutions of the 2-bromooxazole-4-carbaldehyde derivatives or a standard antibiotic (e.g., Ciprofloxacin) are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well containing the compound dilution is inoculated with the microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Perspectives

The preliminary data on 2-bromooxazole-4-carbaldehyde derivatives and their related compounds are encouraging, suggesting a promising future for this class of molecules in both oncology and infectious disease research. Further investigations are warranted to:

  • Synthesize a broader library of 2-bromooxazole-4-carbaldehyde derivatives to establish a clear structure-activity relationship (SAR).

  • Conduct extensive in vitro screening against a wider panel of cancer cell lines and microbial strains, including multidrug-resistant variants.

  • Elucidate the precise molecular mechanisms of action to identify specific cellular targets.

  • Evaluate the in vivo efficacy and safety profiles of the most promising candidates in animal models.

The continued exploration of these novel derivatives holds the potential to deliver next-generation therapeutic agents with improved efficacy and reduced side effects compared to existing drugs.

References

  • Hassan, A. A., et al. (2018).
  • Kheirollahi, A., et al. (2021).
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  • Kulkarni, S., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.
  • Elhady, S. S., et al. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. PubMed Central.
  • Goel, A., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme.
  • Singh, R. K., et al. (2019). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SCHIFF BASES DERIVED FROM PYRROLE-2-CARBOXALDEHYDE.
  • Yozkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed.
  • Goel, A., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review.
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  • Shi, D., et al. (2017). Benzothiazole derivatives as anticancer agents. PubMed Central.
  • Soroceanu, M., et al. (2022). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). IJMRSTI.
  • Al-Karmalawy, A. A., et al. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments.
  • Kumar, A., et al. (2018). Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent.
  • Mohammadi-Farani, A., et al. (2020).
  • Perin, N., et al. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Kulkarni, S., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR studies. Semantic Scholar.
  • Kaur, H., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
  • Elhady, S. S., et al. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties.
  • Mohammadi-Farani, A., et al. (2024).
  • Alam, M. J., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. NIH.
  • Khan, I., et al. (2016). Imidazole Derivatives as Potential Therapeutic Agents. PubMed.
  • Gu, S., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents.
  • Al-Karmalawy, A. A., et al. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments.
  • Anwar, C., et al. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line.

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A Comparative Guide to the X-ray Crystallography of 2-Bromooxazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development, the precise elucidation of a molecule's three-dimensional structure is a critical step. This guide offers a comparative analysis of the X-ray crystallography of 2-bromooxazole-4-carbaldehyde derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry.[1] The oxazole scaffold is a cornerstone in the development of new therapeutic agents owing to its diverse pharmacological activities.[1] The definitive confirmation of their molecular architecture through single-crystal X-ray crystallography is paramount for understanding structure-activity relationships (SAR) and for advancing rational drug design.

This guide will navigate through the synthesis of these derivatives, delve into the nuances of their crystallization, and present a comparative analysis of their crystallographic data, supported by detailed experimental protocols.

The Strategic Synthesis of Substituted Oxazoles

The synthetic route to 2-bromooxazole-4-carbaldehyde derivatives often begins with the construction of the core oxazole ring, followed by functionalization. A common and versatile method for creating the oxazole scaffold is the Van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). This reaction is valued for its reliability and tolerance of various functional groups.

An alternative and widely utilized approach is the Robinson-Gabriel synthesis, which employs the cyclodehydration of 2-acylamino ketones to form the oxazole ring. The choice of synthetic pathway is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. For instance, the synthesis of a related compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, was achieved through a multi-step process starting from ethyl 3-bromo-2-oxopropanoate.

Experimental Protocol: Synthesis of Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate

A representative synthetic protocol for a closely related derivative is as follows:

  • Initial Condensation: Ethyl 3-bromo-2-oxopropanoate is reacted with 4-methoxybenzamide in a suitable solvent like ethanol.

  • Cyclization: The resulting intermediate undergoes cyclization upon heating, often with a dehydrating agent, to form the oxazole ring.

  • Purification: The crude product is then purified using column chromatography on silica gel to yield the pure ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate.

Synthesis_Workflow start Ethyl 3-bromo-2-oxopropanoate + 4-Methoxybenzamide intermediate Condensation Intermediate start->intermediate Ethanol cyclization Cyclization (Dehydration) intermediate->cyclization Heat product Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate cyclization->product purification Column Chromatography product->purification final_product Pure Product purification->final_product Crystallization_Workflow cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_outcome Result dissolve Dissolve compound in hot solvent mixture (Petroleum Ether:Ethyl Acetate 95:5) cool Slow cooling to room temperature dissolve->cool nucleation Nucleation cool->nucleation growth Crystal Growth nucleation->growth crystals Single Crystals for X-ray Diffraction growth->crystals

Caption: General workflow for crystallization by slow cooling.

Comparative Crystallographic Analysis

The power of X-ray crystallography lies in its ability to provide precise atomic coordinates, from which bond lengths, bond angles, and the overall three-dimensional structure of a molecule can be determined. By comparing the crystallographic data of different derivatives, we can understand the influence of various substituents on the molecular geometry and crystal packing.

Below is a comparison of the crystallographic data for two different bromo-oxazole derivatives. While not perfect analogues of 2-bromooxazole-4-carbaldehyde, they provide valuable insights into the structural characteristics of this class of compounds.

ParameterEthyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate2,5-Dibromo-4-(tribromomethyl)oxazole
Chemical Formula C₁₃H₁₂BrNO₄C₄HBr₅NO
Molecular Weight 326.15 g/mol 482.59 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 14.828(2)8.541(3)
b (Å) 7.1335(9)12.011(4)
c (Å) 25.119(2)11.082(4)
α (°) 9090
β (°) 100.066(11)109.53(3)
γ (°) 9090
Volume (ų) 2616.1(6)1069.9(6)
Z 84
Temperature (K) 295.15293(2)
In-Depth Structural Insights

The crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate reveals that the asymmetric unit contains two independent molecules. The overall structure is stabilized by a network of intramolecular C-H···O and C-H···N hydrogen bonds, as well as intermolecular C-H···O interactions. A Hirschfeld surface analysis of this compound indicated that H···H interactions are the most significant contributors to the crystal packing.

In contrast, the highly brominated structure of 2,5-dibromo-4-(tribromomethyl)oxazole would be expected to exhibit significant halogen bonding interactions, which play a crucial role in directing the crystal packing of halogen-rich molecules. The comparison of these two structures highlights how the nature and number of substituents dramatically influence the intermolecular forces and, consequently, the solid-state architecture of the molecules.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 295 K).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined to obtain the final atomic coordinates and structural parameters.

XRay_Workflow start High-Quality Single Crystal mount Mount on Goniometer start->mount diffractometer Place in Diffractometer mount->diffractometer data_collection X-ray Diffraction Data Collection diffractometer->data_collection processing Data Processing (Unit Cell & Space Group) data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement final_structure Final 3D Structure (Atomic Coordinates, Bond Lengths, Angles) refinement->final_structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The crystallographic analysis of 2-bromooxazole-4-carbaldehyde derivatives provides invaluable, high-resolution insights into their molecular structure and solid-state packing. This guide has outlined the key synthetic and crystallization strategies necessary to obtain suitable single crystals and has presented a comparative framework for analyzing their crystallographic data. For researchers in drug discovery, a thorough understanding of these techniques is essential for validating molecular structures and informing the design of next-generation therapeutic agents. The subtle interplay of substituents and their resulting intermolecular interactions, as revealed by X-ray crystallography, ultimately governs the physicochemical properties and biological activity of these promising compounds.

References

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9, 1-11. [Link]

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. [Link]

Sources

comparing synthetic routes for substituted oxazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of Substituted Oxazole-4-carbaldehydes

Oxazole-4-carbaldehydes are pivotal intermediates in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Their utility stems from the aldehyde functional group, which serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid. This guide provides a comparative analysis of the most prevalent synthetic routes to access these valuable building blocks, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology.

Route 1: Oxidation of 4-(Hydroxymethyl)oxazoles

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis, and its application to 4-(hydroxymethyl)oxazoles is arguably the most direct and widely employed route to oxazole-4-carbaldehydes. The choice of oxidant is critical and is dictated by the substrate's sensitivity to the reaction conditions and the presence of other oxidizable functional groups.

Mechanism and Experimental Considerations

This pathway begins with a readily accessible 4-(hydroxymethyl)oxazole, which can often be prepared from serine-derived precursors. The subsequent oxidation is the key step.

A. Manganese Dioxide (MnO₂)

Activated manganese dioxide is a mild and chemoselective reagent for the oxidation of allylic and benzylic alcohols. Due to the heterocyclic nature of the oxazole ring, 4-(hydroxymethyl)oxazoles are sufficiently activated for this oxidation to proceed efficiently.

  • Expertise & Experience: MnO₂ is a heterogeneous reagent, which simplifies the reaction workup as it can be removed by simple filtration. However, the activity of MnO₂ can vary significantly between batches and suppliers, often requiring the use of a large excess of the reagent (5-20 equivalents) to drive the reaction to completion. The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) or chloroform at room temperature.

  • Trustworthiness: The self-validating nature of this protocol lies in its straightforward monitoring by Thin Layer Chromatography (TLC). The disappearance of the starting alcohol and the appearance of the more nonpolar aldehyde product is easily visualized. The mildness of the conditions ensures that the oxazole core remains intact without side reactions.

B. Dess-Martin Periodinane (DMP)

DMP is a hypervalent iodine reagent known for its mild reaction conditions and broad functional group tolerance. It offers a reliable alternative to chromium-based oxidants and is particularly useful for complex or sensitive substrates.

  • Expertise & Experience: DMP oxidations are typically fast, often completing within 1-3 hours at room temperature. The reaction is usually performed in aprotic solvents such as DCM. A buffer, such as pyridine or sodium bicarbonate, is sometimes added to neutralize the acetic acid byproduct, which can cause side reactions with sensitive substrates.

  • Trustworthiness: The reaction's progress can be monitored by TLC. The workup involves quenching the excess DMP and iodine byproducts with a reducing agent like sodium thiosulfate, followed by an aqueous extraction. The high yields and clean reaction profiles often observed with DMP make it a trustworthy method for small to medium-scale synthesis.

Comparative Performance
Oxidizing AgentTypical YieldsReaction ConditionsAdvantagesDisadvantages
MnO₂ 60-95%DCM or CHCl₃, room temp, 12-48 hMild, easy workup (filtration), low costRequires large excess, variable reactivity
DMP 85-98%DCM, room temp, 1-3 hFast, high yielding, broad functional group toleranceExpensive, requires quenching step
Swern Oxidation 80-95%(COCl)₂, DMSO, Et₃N, DCM, -78 °C to rtHigh yields, general applicabilityRequires cryogenic temperatures, unpleasant odor
Experimental Protocol: MnO₂ Oxidation of 2-Phenyl-4-(hydroxymethyl)oxazole
  • To a solution of 2-phenyl-4-(hydroxymethyl)oxazole (1.0 g, 5.71 mmol) in dichloromethane (50 mL) is added activated manganese dioxide (5.0 g, 57.1 mmol, 10 eq.).

  • The resulting black suspension is stirred vigorously at room temperature.

  • The reaction progress is monitored by TLC (eluent: 30% ethyl acetate in hexanes).

  • Upon completion (typically 12-24 hours), the mixture is filtered through a pad of Celite®, and the filter cake is washed with additional dichloromethane (3 x 20 mL).

  • The combined filtrates are concentrated under reduced pressure to afford the crude product.

  • The crude material is purified by column chromatography on silica gel to yield 2-phenyl-oxazole-4-carbaldehyde as a white solid.

Route 2: Vilsmeier-Haack Formylation of 2,5-Disubstituted Oxazoles

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. For oxazoles, this reaction provides a direct route to introduce a formyl group at the C4 position, provided the C2 and C5 positions are appropriately substituted.

Mechanism and Experimental Considerations

The reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium ion) from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, typically phosphoryl chloride (POCl₃). This electrophilic species is then attacked by the electron-rich oxazole ring.

  • Expertise & Experience: The regioselectivity of the Vilsmeier-Haack reaction on oxazoles is highly dependent on the substitution pattern. Electrophilic attack generally occurs at the most electron-rich position. For a 2,5-disubstituted oxazole, the C4 position is the primary site of formylation. The reaction is typically performed at elevated temperatures (60-100 °C).

  • Trustworthiness: The protocol's validity is confirmed by the workup procedure, which involves quenching the reaction mixture with an aqueous base (e.g., sodium acetate or sodium hydroxide solution) to hydrolyze the iminium intermediate to the desired aldehyde. The product is then isolated by extraction. Spectroscopic analysis (¹H NMR) will clearly show the appearance of a characteristic aldehyde proton signal (~9-10 ppm).

Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-Dimethyl-oxazole
  • In a round-bottom flask, cool N,N-dimethylformamide (DMF, 10 mL) to 0 °C.

  • Add phosphoryl chloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Add 2,5-dimethyloxazole (1.0 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium acetate until pH ~7.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2,5-dimethyl-oxazole-4-carbaldehyde.

Route 3: Cyclization of α-Acylamino Aldehyde Precursors

This strategy, a variation of the well-known Robinson-Gabriel synthesis, builds the oxazole ring from an acyclic precursor that already contains the aldehyde functionality (or a protected form thereof, such as an acetal).[1][2] This approach is particularly valuable when the desired substitution pattern is not readily accessible through the modification of a pre-formed oxazole ring.

Mechanism and Experimental Considerations

The core of this method is the cyclodehydration of an α-acylamino aldehyde. The reaction is typically promoted by a dehydrating agent, which facilitates the intramolecular cyclization of the enol form of the amide onto the aldehyde carbonyl, followed by elimination of water to form the aromatic oxazole ring.

  • Expertise & Experience: A variety of dehydrating agents can be employed, with phosphorus pentoxide (P₂O₅), sulfuric acid (H₂SO₄), and the Burgess reagent being common choices.[1][2] The choice of reagent depends on the substrate's stability. For instance, the Burgess reagent is known for its mild and neutral reaction conditions, making it suitable for sensitive substrates. The starting α-acylamino aldehydes can be prepared from α-amino acids.

  • Trustworthiness: This method is validated by the formation of the stable aromatic oxazole ring from the acyclic precursor. The reaction can be monitored for the consumption of the starting material and the formation of the UV-active oxazole product. The final product's structure is unequivocally confirmed by spectroscopic methods, particularly the characteristic shifts in ¹H and ¹³C NMR spectroscopy upon ring formation.

Experimental Protocol: Cyclodehydration using the Burgess Reagent
  • Dissolve the α-acylamino aldehyde precursor (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Add the Burgess reagent (1.2 eq.) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50 °C, monitoring by TLC.

  • Upon completion (typically 1-4 hours), quench the reaction by adding a small amount of water.

  • Remove the THF under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting crude oxazole-4-carbaldehyde by silica gel chromatography.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: OxidationRoute 2: Vilsmeier-HaackRoute 3: Cyclization
Starting Material 4-(Hydroxymethyl)oxazole2,5-Disubstituted Oxazoleα-Acylamino Aldehyde
Key Transformation C-H to C=O oxidationElectrophilic formylationIntramolecular cyclodehydration
Typical Yields 60-98% (oxidant dependent)50-80%60-90%
Substrate Scope Broad, depends on oxidant toleranceRequires electron-rich oxazoleVersatile, depends on precursor
Scalability Good, especially with MnO₂ModerateGood
Reaction Conditions Mild to moderateOften requires heatingMild to harsh (reagent dependent)
Key Advantages Direct, often high-yieldingDirect C-H functionalizationBuilds complexity efficiently
Key Limitations Requires pre-functionalized starting materialLimited regioselectivityMulti-step precursor synthesis

Visualizing the Synthetic Strategies

To better illustrate the relationships between these synthetic pathways, the following diagrams outline the core transformations.

Synthetic_Routes_Overview cluster_0 Route 1: Oxidation cluster_1 Route 2: Vilsmeier-Haack cluster_2 Route 3: Cyclization start1 4-(Hydroxymethyl) oxazole prod Oxazole-4- carbaldehyde start1->prod [O] (e.g., MnO₂, DMP) start2 2,5-Disubstituted Oxazole start2->prod POCl₃, DMF then H₂O start3 α-Acylamino Aldehyde start3->prod Dehydrating Agent (e.g., Burgess Reagent)

Caption: Overview of the three primary synthetic routes to oxazole-4-carbaldehydes.

Vilsmeier_Haack_Mechanism reagents DMF + POCl₃ vilsmeier Vilsmeier Reagent [ClCH=N⁺(Me)₂] reagents->vilsmeier Formation intermediate Iminium Ion Intermediate vilsmeier->intermediate oxazole 2,5-Disubstituted Oxazole oxazole->intermediate Electrophilic Attack product Oxazole-4-carbaldehyde intermediate->product Aqueous Workup (H₂O)

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of an oxazole.

Conclusion and Recommendations

The synthesis of substituted oxazole-4-carbaldehydes can be approached from several distinct strategic directions.

  • For readily available 4-(hydroxymethyl)oxazoles, oxidation (Route 1) is the most direct and often highest-yielding method. The choice between MnO₂ for scalability and cost-effectiveness, or DMP for speed and substrate compatibility, allows for procedural flexibility.

  • When starting from a simple 2,5-disubstituted oxazole, the Vilsmeier-Haack formylation (Route 2) offers a powerful C-H activation strategy. This route is ideal when the goal is to add the aldehyde to an existing oxazole core, though its regioselectivity must be considered.

  • For complex targets or when the required substitution pattern is difficult to achieve otherwise, building the ring via cyclodehydration (Route 3) is the superior approach. While requiring a more involved synthesis of the acyclic precursor, it provides the greatest control over the final substitution pattern.

Ultimately, the optimal synthetic route will depend on the specific molecular target, the availability of starting materials, and the scale of the synthesis. By understanding the mechanisms, advantages, and limitations of each approach, researchers can make informed decisions to efficiently access these valuable chemical intermediates.

References

  • Robinson, R. (1909). A new synthesis of oxazole derivatives. J. Chem. Soc., Trans., 95, 2167–2174. Available at: [Link]

  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Ber. Dtsch. Chem. Ges., 43(1), 134–138. Available at: [Link]

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. Available at: [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. (A and B Series), 60(1), 119–122. Available at: [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659. Available at: [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromooxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 2-Bromooxazole-4-carbaldehyde. As a halogenated heterocyclic aldehyde, this compound requires specific waste management procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.

Hazard Assessment and Characterization

The key hazards are associated with its reactivity and irritant properties. The presence of the aldehyde group suggests it may be harmful if swallowed, inhaled, or comes into contact with the skin.[2][5] The bromine atom classifies it as a halogenated compound, which has significant implications for its ultimate disposal pathway.[6][7]

Property Information / Inferred Hazard Source
Physical State Solid[1]
GHS Hazard Statements Likely: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2][5][8]
Hazard Pictograms Likely: Exclamation Mark (GHS07)
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents.[1][2][4]
Hazardous Decomposition Combustion may produce toxic gases such as carbon oxides, hydrogen bromide, and nitrogen oxides.[1][4]

Personal Protective Equipment (PPE) and Engineering Controls

Adherence to proper safety protocols is non-negotiable. The causality behind PPE selection is to create a barrier between the researcher and the chemical hazard.

  • Engineering Controls : All work involving 2-Bromooxazole-4-carbaldehyde, including weighing, transfers, and the addition of waste to containers, must be conducted in a certified chemical fume hood.[8] This is the primary method to control inhalation exposure.

  • Eye and Face Protection : ANSI-approved safety glasses with side shields are the minimum requirement. However, when handling larger quantities or if there is a splash risk, chemical splash goggles are required.[4]

  • Skin Protection : A fully buttoned, flame-resistant laboratory coat must be worn.

  • Hand Protection : Use nitrile gloves for incidental contact.[7] If prolonged contact is anticipated, double-gloving is recommended. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.

Waste Segregation: The First Line of Defense

Proper segregation at the point of generation is the most critical step in chemical waste management. The primary reason for separating halogenated from non-halogenated waste is due to disposal methods; halogenated wastes often require high-temperature incineration to prevent the formation of persistent environmental pollutants like dioxins, a process that is different and more costly than for non-halogenated solvents.[9]

The following workflow provides a logical pathway for segregating waste streams associated with 2-Bromooxazole-4-carbaldehyde.

waste_disposal_workflow cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Stream cluster_liquid_disposal Liquid Waste Stream start Waste Generation (Contains 2-Bromooxazole-4-carbaldehyde) is_solid Solid Residue or Contaminated Labware? start->is_solid Is it solid? is_liquid Liquid Solution? start->is_liquid Is it liquid? solid_container Collect in container labeled: 'HALOGENATED SOLID WASTE' (List 2-Bromooxazole-4-carbaldehyde) is_solid->solid_container liquid_container Collect in container labeled: 'HALOGENATED ORGANIC LIQUID WASTE' (List all components) is_liquid->liquid_container end_point Store in Satellite Accumulation Area (Secondary Containment) solid_container->end_point liquid_container->end_point

Sources

Personal protective equipment for handling 2-Bromooxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Bromooxazole-4-carbaldehyde

As a novel building block in pharmaceutical and materials science research, 2-Bromooxazole-4-carbaldehyde presents both significant opportunities and potential hazards. Understanding and implementing rigorous safety protocols is not merely a matter of compliance but a foundational element of sound scientific practice. This guide provides a detailed operational plan for the safe handling, use, and disposal of 2-Bromooxazole-4-carbaldehyde, ensuring the well-being of laboratory personnel and the integrity of your research.

I. Hazard Assessment and Engineering Controls

Before handling 2-Bromooxazole-4-carbaldehyde, a thorough risk assessment must be conducted. The primary routes of exposure are inhalation, skin contact, and eye contact[1][2].

Engineering Controls are the first and most important line of defense:

  • Chemical Fume Hood: All work with 2-Bromooxazole-4-carbaldehyde, including weighing, transferring, and reaction setup, must be performed in a certified chemical fume hood to minimize inhalation of dust or vapors[1][3].

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of airborne contaminants[1].

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their location should be clearly marked and unobstructed[3][4][5].

II. Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent direct contact with 2-Bromooxazole-4-carbaldehyde. The following table summarizes the required PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring (Solid) Chemical splash goggles with side shields or a full-face shield[1][6].Chemical-resistant gloves (Nitrile or Neoprene recommended)[6].Lab coat or coveralls[6][7].Recommended to minimize dust inhalation.
Solution Preparation and Handling Chemical splash goggles with side shields or a full-face shield[1][6].Chemical-resistant gloves (Nitrile or Neoprene recommended)[6].Lab coat or coveralls[6][7].Not typically required if performed in a fume hood.
Running Reactions Chemical splash goggles with side shields or a full-face shield[1][6].Chemical-resistant gloves (Nitrile or Neoprene recommended)[6].Lab coat or coveralls[6][7].Not typically required if performed in a fume hood.
Work-up and Purification Chemical splash goggles with side shields or a full-face shield[1][6].Chemical-resistant gloves (Nitrile or Neoprene recommended)[6].Lab coat or coveralls[6][7].Not typically required if performed in a fume hood.
Spill Cleanup Chemical splash goggles and a full-face shield[1][6].Heavy-duty chemical-resistant gloves.Chemical-resistant apron over a lab coat or coveralls[6].An appropriate respirator may be necessary depending on the spill size.
  • Donning (Putting On) PPE:

    • Put on a lab coat or coveralls, ensuring it is fully buttoned or zipped.

    • Put on chemical splash goggles. If a significant splash risk exists, also don a face shield.

    • If required, put on a respirator, ensuring a proper fit.

    • Wash and dry hands thoroughly.

    • Put on the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.

  • Doffing (Taking Off) PPE:

    • Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.

    • Remove the face shield from the back.

    • Remove the lab coat or coveralls, turning it inside out as you remove it.

    • Remove goggles from the back.

    • If a respirator was used, remove it last.

    • Wash hands thoroughly with soap and water.

Visualizing the Safe Handling Workflow

The following diagram illustrates the critical steps for safely handling 2-Bromooxazole-4-carbaldehyde, from initial preparation to final disposal.

Safe Handling Workflow for 2-Bromooxazole-4-carbaldehyde cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe handle_weigh Weigh and Transfer prep_ppe->handle_weigh handle_react Prepare Solution & Run Reaction handle_weigh->handle_react cleanup_decon Decontaminate Work Area handle_react->cleanup_decon cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff dispose_solid Solid Waste in Labeled Container cleanup_doff->dispose_solid dispose_liquid Liquid Waste in Labeled Container cleanup_doff->dispose_liquid

Caption: A flowchart outlining the key stages of safely working with 2-Bromooxazole-4-carbaldehyde.

III. Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1]. Seek medical attention if irritation persists[1].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[8].

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

IV. Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

  • Storage: Store 2-Bromooxazole-4-carbaldehyde in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1][5]. Long-term storage at -20°C under a nitrogen atmosphere is recommended for the related ethyl ester[1].

  • Disposal: All waste containing 2-Bromooxazole-4-carbaldehyde, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations[1][9]. Do not dispose of this chemical down the drain[1][8]. Waste containers must be clearly labeled as hazardous waste[9].

By adhering to these protocols, researchers can confidently and safely work with 2-Bromooxazole-4-carbaldehyde, fostering a culture of safety and enabling the advancement of scientific discovery.

References

  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]

  • University of Hawai'i at Mānoa, College of Tropical Agriculture and Human Resources. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]

  • Oregon OSHA. (2018, December). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromooxazole-4-carbaldehyde
Reactant of Route 2
2-Bromooxazole-4-carbaldehyde

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